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  • Product: Tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate
  • CAS: 1228581-13-2

Core Science & Biosynthesis

Foundational

Technical Monograph: Tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate

CAS Number: 1228581-13-2 Document Type: Technical Application Guide Version: 2.0 (Scientific Release) Executive Summary: The Gem-Disubstituted Advantage In the landscape of modern medicinal chemistry, the azetidine ring...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1228581-13-2 Document Type: Technical Application Guide Version: 2.0 (Scientific Release)

Executive Summary: The Gem-Disubstituted Advantage

In the landscape of modern medicinal chemistry, the azetidine ring has evolved from a simple spacer to a critical pharmacophore. Specifically, tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate represents a high-value "gem-disubstituted" scaffold.

The presence of a quaternary carbon at the C3 position breaks the planarity of the azetidine ring, introducing a specific "pucker" angle (typically ~30°) that enhances solubility and metabolic stability compared to its planar analogs. This molecule serves as a pivotal intermediate for synthesizing Janus Kinase (JAK) inhibitors and other heterocyclic drugs where precise 3D-vector positioning of substituents is required to occupy specific enzymatic pockets.

This guide details the synthesis, handling, and application of this core building block, emphasizing the causality behind protocol choices.

Chemical Identity & Specifications

PropertySpecification
IUPAC Name tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate
CAS Number 1228581-13-2
Molecular Formula C₁₀H₁₆N₂O₃
Molecular Weight 212.25 g/mol
Physical State White to off-white solid
Solubility Soluble in DMSO, MeOH, DCM, EtOAc
pKa (Calculated) ~13.5 (Hydroxyl proton)
Key Functional Groups Nitrile (Electrophile/Nucleophile precursor), 1° Alcohol (H-bond donor), Boc-Amine (Protected base)

Strategic Synthesis: The Alpha-Lithiation Protocol

While various routes exist (e.g., cyclization of malonates), the most robust method for introducing the hydroxymethyl group at the C3 position of an existing azetidine core is via alpha-lithiation of 1-Boc-3-cyanoazetidine . This approach allows for late-stage diversification and higher atom economy.

Mechanistic Rationale

The C3 proton of 1-Boc-3-cyanoazetidine is sufficiently acidic (pKa ~25 in DMSO) to be removed by a hindered non-nucleophilic base like LiHMDS or LDA. The resulting carbanion is stabilized by the nitrile group. Subsequent trapping with formaldehyde (monomeric) yields the quaternary center.

Why this route?

  • Steric Control: The Boc group shields the N1 position, forcing reaction at C3.

  • Modularity: The intermediate carbanion can be trapped with other electrophiles if the target changes, making this a flexible workflow.

Step-by-Step Protocol
Phase 1: Preparation of 1-Boc-3-cyanoazetidine

Pre-requisite: This starting material is synthesized from N-Boc-3-azetidinone via TosMIC (Van Leusen reaction).

  • Reagents: 1-Boc-3-azetidinone (1.0 eq), Tosylmethyl isocyanide (TosMIC, 1.1 eq), Potassium tert-butoxide (t-BuOK, 2.2 eq), DME/EtOH (solvent).

  • Procedure:

    • Cool the solution of TosMIC and 1-Boc-3-azetidinone in DME to 0°C.

    • Add t-BuOK slowly to prevent exotherm-driven polymerization.

    • Stir at RT for 3 hours. The reaction proceeds via a reductive cyanation mechanism.

    • Critical Checkpoint: Monitor TLC for disappearance of the ketone.

    • Workup: Quench with brine, extract with EtOAc.

Phase 2: Alpha-Hydroxymethylation (The Core Reaction)
  • Setup: Flame-dried 3-neck flask, Nitrogen atmosphere, -78°C Cryo-bath.

  • Reagents:

    • 1-Boc-3-cyanoazetidine (1.0 eq)

    • LiHMDS (Lithium hexamethyldisilazide, 1.0M in THF, 1.2 eq)

    • Paraformaldehyde (excess, cracked to monomeric gas) or Formaldehyde source.

  • Execution:

    • Deprotonation: Dissolve nitrile in dry THF. Cool to -78°C. Add LiHMDS dropwise over 20 mins.

    • Observation: Solution typically turns yellow/orange, indicating carbanion formation. Stir for 45 mins.

    • Trapping: Generate monomeric formaldehyde by heating paraformaldehyde in a separate connected flask and channeling the gas into the reaction mixture via a cannula (or use a solution of HCHO).

    • Note: Using gaseous HCHO prevents polymerization byproducts common with aqueous formalin.

    • Quench: Add saturated NH₄Cl solution at -78°C, then allow to warm to RT.

  • Purification:

    • Flash chromatography (Hexane/EtOAc gradient). The product is polar due to the -OH group; expect elution at ~40-50% EtOAc.

Synthesis Workflow Visualization

SynthesisProtocol Start N-Boc-3-Azetidinone Step1 Reductive Cyanation (TosMIC, t-BuOK) Start->Step1 Inter 1-Boc-3-Cyanoazetidine Step1->Inter Step2 Alpha-Lithiation (LiHMDS, -78°C) Inter->Step2 Carbanion C3-Carbanion Species Step2->Carbanion Step3 Electrophilic Trapping (Formaldehyde) Carbanion->Step3 Final Target Product (CAS 1228581-13-2) Step3->Final

Figure 1: Step-wise synthesis of tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate via C3-functionalization.

Applications in Drug Discovery[1][2][3][4][5]

The primary utility of CAS 1228581-13-2 lies in its ability to serve as a bioisostere for cyclohexyl or phenyl rings, reducing lipophilicity (LogP) while maintaining structural rigidity.

JAK Inhibitor Synthesis

This scaffold is structurally homologous to the core found in several JAK inhibitors (e.g., Baricitinib analogs). The nitrile group acts as a "warhead" precursor or H-bond acceptor, while the hydroxymethyl group allows for etherification to extend the molecule into solvent-exposed regions of the kinase pocket.

Mechanism of Action Integration: In JAK1/JAK2 inhibition, the azetidine nitrogen (after Boc-deprotection) typically binds to the hinge region or ribose pocket, while the C3 substituents interact with the P-loop or gatekeeper residues.

Pathway Interaction Diagram

JAKPathway Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Phosphorylation) Receptor->JAK Activation STAT STAT Protein (Recruitment) JAK->STAT Phosphorylation Azetidine Azetidine Inhibitor (Derived from CAS 1228581-13-2) Azetidine->JAK Competitive Inhibition (ATP Binding Site) Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocation

Figure 2: Biological intervention point of Azetidine-based inhibitors in the JAK/STAT signaling pathway.

Safety & Handling Protocols

As a research chemical, this compound must be handled with "Universal Precautions," but specific hazards arise from its functional groups.

Hazard ClassSpecific RiskMitigation Strategy
Acute Toxicity Nitrile compounds can liberate cyanide upon metabolic or thermal decomposition.Avoid strong acids; keep Silver Nitrate (AgNO₃) test strips nearby to detect free CN⁻.
Reactivity Hydroxymethyl group is susceptible to oxidation.Store under inert gas (Argon/Nitrogen) at 2-8°C.
Skin/Eye Irritant.Use nitrile gloves (double-glove recommended) and chemical splash goggles.

Self-Validating Safety Check: Before scaling up the synthesis (Step 3.2), perform a "quench test" on a small aliquot of the carbanion intermediate. If the color does not discharge upon adding water, the lithiation failed (likely wet THF), and adding formaldehyde will result in no reaction. This prevents wasting the electrophile.

References

  • Chemical Identity & CAS Verification

    • Vertex AI Search. (2025).[1][2] Search Results for CAS 1228581-13-2. 3

  • Synthesis of 3,3-Disubstituted Azetidines

    • ACS Publications.[2] (2025).[1][2] Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Journal of Organic Chemistry. 2

  • Medicinal Chemistry Applications

    • National Institutes of Health (NIH). (2026).[4][1][5] Azetidines in medicinal chemistry: emerging applications and approved drugs. 4

  • Commercial Availability & Analogues

    • BLD Pharm. (2025). Product Data: tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate.[6] 6

Sources

Exploratory

Physical and chemical properties of tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate

This guide serves as an advanced technical monograph on tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate , a critical quaternary azetidine scaffold used in the synthesis of JAK inhibitors and complex heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical monograph on tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate , a critical quaternary azetidine scaffold used in the synthesis of JAK inhibitors and complex heterocyclic drugs.

A Versatile Quaternary Scaffold for Medicinal Chemistry

Executive Summary

tert-Butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1228581-13-2) is a highly functionalized four-membered heterocycle. It features a quaternary carbon at the C3 position, substituted with both a nitrile (-CN) and a hydroxymethyl (-CH₂OH) group. This "gem-disubstituted" architecture is prized in drug discovery for its ability to restrict conformational flexibility, lower lipophilicity (LogP), and block metabolic hot-spots compared to non-substituted azetidines or larger rings like piperidines. It is a direct precursor to quaternary amino acids and spirocyclic scaffolds found in next-generation kinase inhibitors.

Structural Identity & Physicochemical Profile[1][2]

Chemical Identity
PropertyDetail
IUPAC Name tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate
CAS Number 1228581-13-2
Molecular Formula C₁₀H₁₆N₂O₃
Molecular Weight 212.25 g/mol
SMILES CC(C)(C)OC(=O)N1CC(CO)(C#N)C1
Synonyms 1-Boc-3-cyano-3-(hydroxymethyl)azetidine; 1-Boc-3-hydroxymethyl-azetidine-3-carbonitrile
Physical Properties
PropertyValue / Characteristic
Physical State White to off-white solid or viscous oil (dependent on purity)
Melting Point 45–50 °C (typical for Boc-azetidine alcohols)
Boiling Point Decomposes prior to boiling; predicted ~350 °C at 760 mmHg
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water
LogP (Calc) ~0.5 (Lipophilic/Hydrophilic balance ideal for CNS penetration)
pKa The -OH proton is weakly acidic (pKa ~16); Nitrile α-proton is absent (quaternary center)

Synthetic Access & Methodology

The synthesis of this compound overcomes the challenge of installing two distinct functional groups on the strained azetidine ring. The most robust route proceeds via the


-hydroxymethylation of 1-Boc-3-cyanoazetidine .
Core Synthesis Protocol

Reaction Type: Aldol-like condensation via enolate trapping.

  • Precursor: 1-Boc-3-cyanoazetidine (commercially available or synthesized from 1-Boc-3-azetidinone via TosMIC reaction).

  • Reagents: Lithium Diisopropylamide (LDA) or LiHMDS, Paraformaldehyde (HCHO source).

  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Enolate Formation: Charge a flame-dried flask with 1-Boc-3-cyanoazetidine (1.0 eq) and anhydrous THF. Cool to -78 °C under nitrogen atmosphere.

  • Deprotonation: Dropwise add LDA (1.1 eq, 2.0 M in THF/heptane) over 20 minutes. Maintain temperature < -70 °C. Stir for 45 minutes to ensure complete formation of the azetidinyl anion.

    • Note: The electron-withdrawing nitrile group stabilizes the anion at the C3 position.

  • Electrophile Trapping: Add Paraformaldehyde (3.0 eq, cracked/depolymerized in situ or as a suspension) or gaseous formaldehyde. Stir at -78 °C for 1 hour, then slowly warm to 0 °C.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][1]

  • Purification: Flash column chromatography (Hexanes:EtOAc gradient) yields the product as a white solid/oil.

Synthesis Workflow Diagram

SynthesisPath Start 1-Boc-3-azetidinone Inter 1-Boc-3-cyanoazetidine Start->Inter TosMIC, t-BuOK (Reductive Cyanation) Target TARGET: tert-butyl 3-cyano-3- (hydroxymethyl)azetidine-1-carboxylate Inter->Target 1. LDA, THF, -78°C 2. Paraformaldehyde (alpha-Hydroxymethylation) Prod1 Spirocyclic Ethers Target->Prod1 Cyclization Prod2 Quaternary Amino Acids Target->Prod2 Nitrile Hydrolysis

Figure 1: Synthetic route from azetidinone to the target scaffold and downstream applications.

Chemical Reactivity & Functionalization

This scaffold offers three orthogonal "handles" for chemical modification, making it a powerful tool for Structure-Activity Relationship (SAR) studies.

The Hydroxymethyl Handle (-CH₂OH)
  • Activation: The primary alcohol can be converted into a leaving group (Mesylate/Tosylate) using MsCl/TsCl and Et₃N. This enables nucleophilic substitution (Sɴ2) to introduce amines, thiols, or aryl ethers.

  • Oxidation: Oxidation with Dess-Martin Periodinane (DMP) or IBX yields the aldehyde, which is unstable and prone to racemization or polymerization if not trapped immediately (e.g., via reductive amination).

The Nitrile Handle (-CN)
  • Hydrolysis: Acidic hydrolysis (HCl/AcOH) converts the nitrile to a carboxylic acid, yielding a quaternary amino acid analog (after Boc removal).

  • Reduction: Catalytic hydrogenation (Raney Ni, H₂) or hydride reduction (LiAlH₄) converts the nitrile to a primary amine (-CH₂NH₂), creating a 1,3-diamine motif.

The Boc Group (N-Protection)[4][5]
  • Deprotection: Treatment with TFA/DCM (1:1) or 4M HCl in Dioxane quantitatively removes the Boc group, liberating the secondary amine (azetidine NH) for coupling to drug cores.

Divergent Synthesis Map

ReactivityMap Core Core: 3-Cyano-3-(hydroxymethyl) azetidine Scaffold Oxidation Aldehyde/Acid (Oxidation) Core->Oxidation DMP or Jones LeavingGroup Mesylate/Tosylate (Activation) Core->LeavingGroup MsCl, Et3N Reduction Diamine (Nitrile Reduction) Core->Reduction H2, Raney Ni Hydrolysis Amino Acid (Nitrile Hydrolysis) Core->Hydrolysis HCl, H2O, Heat Spiro Spiro-Oxetanes (Cyclization) LeavingGroup->Spiro Intramolecular Displacement

Figure 2: Functional group transformations accessible from the core scaffold.

Handling, Stability & Safety (E-E-A-T)

Stability Profile
  • Thermal Stability: Stable at room temperature. Avoid temperatures >100 °C as quaternary azetidines can undergo ring-opening or retro-aldol type decomposition under extreme thermal stress.

  • Chemical Stability: The nitrile and Boc groups are stable to standard aqueous workups. The primary alcohol is susceptible to accidental oxidation if stored in air over long periods.

Storage Protocols
  • Temperature: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture absorption (hygroscopic potential).

  • Container: Tightly sealed amber glass vials.

Safety Hazards (GHS Classification)
  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood. Avoid dust formation.

Applications in Drug Discovery[1][4]

JAK Inhibitor Design

This scaffold is a structural analog to the azetidine core found in Baricitinib (Olumiant). The quaternary C3 substitution prevents metabolic oxidation at the azetidine ring (a common clearance pathway) and orients substituents into specific protein pockets.

Conformational Restriction

The "gem-disubstituted" (3,3-substitution) pattern forces the azetidine ring into a puckered conformation. This rigidity reduces the entropic penalty of binding to a target protein, potentially increasing potency compared to flexible linear chains.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 58438953, tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from [Link]

  • Ambinter. (2024). Synthesis and Reactivity of Azetidine-3-carbonitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Azetidines and Quaternary Centers. Retrieved from [Link]

Sources

Foundational

Molecular structure of tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate

Strategic Scaffold for sp³-Rich Drug Discovery [1] Executive Summary: The "Escape from Flatland" In modern medicinal chemistry, the transition from planar, aromatic-heavy compounds to three-dimensional, sp³-rich architec...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffold for sp³-Rich Drug Discovery [1]

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the transition from planar, aromatic-heavy compounds to three-dimensional, sp³-rich architectures is critical for improving solubility and metabolic stability. tert-Butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1228581-13-2) represents a "privileged scaffold" in this domain.[1]

This molecule serves as a bifunctional building block containing a quaternary carbon center at the 3-position of the azetidine ring.[1] Its value lies in its orthogonality :

  • Structural Rigidity: The strained 4-membered ring restricts conformational entropy, potentially increasing receptor binding affinity.[1]

  • Divergent Reactivity: It possesses three distinct chemical handles—a protected amine (Boc), a nitrile (cyano), and a primary alcohol (hydroxymethyl)—allowing for combinatorial library generation without cross-reactivity.[1]

  • Physicochemical Optimization: It lowers lipophilicity (LogP) compared to cyclobutane or cyclopentane analogs, improving the ADME profile of lead compounds.[1]

Structural Analysis & Physicochemical Profile

The azetidine ring introduces significant ring strain (~26 kcal/mol), which influences both its reactivity and its interaction with biological targets. The 3,3-disubstitution pattern creates a "gem-dimethyl" effect equivalent (Thorpe-Ingold effect), pre-organizing the molecule for binding.[1]

Table 1: Physicochemical Properties
PropertyValueContext
CAS Number 1228581-13-2Specific to the 3-cyano-3-hydroxymethyl variant.[1][2]
Molecular Formula C₁₀H₁₆N₂O₃-
Molecular Weight 212.25 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1]
ClogP ~0.5 - 0.9Low lipophilicity aids aqueous solubility.[1]
TPSA ~70 ŲPolar surface area within "Rule of 5" limits.[1]
Ring Strain ~26 kcal/molHigh reactivity in ring-opening (if activated), but stable under standard coupling conditions.[1]

Synthetic Architecture & Production Protocols[1]

The synthesis of this scaffold requires precision to establish the quaternary center without inducing ring opening or polymerization.[1] The most robust route proceeds via the functionalization of 1-Boc-3-azetidinone .[1]

Reaction Pathway Visualization

The following diagram outlines the conversion of the ketone precursor to the target scaffold using a Van Leusen reaction followed by an aldol-like hydroxymethylation.[1]

SynthesisPath Start 1-Boc-3-azetidinone Reagent1 TosMIC, t-BuOK DME/t-BuOH, 0°C to RT Start->Reagent1 Inter 1-Boc-3-cyanoazetidine Reagent1->Inter Van Leusen Reaction Reagent2 1. LiHMDS, THF, -78°C 2. Paraformaldehyde Inter->Reagent2 Product Target Scaffold (3-CN, 3-CH2OH) Reagent2->Product α-Alkylation

Figure 1: Synthetic workflow from 1-Boc-3-azetidinone to the target scaffold.[1]

Detailed Experimental Protocols
Step 1: Synthesis of 1-Boc-3-cyanoazetidine

Rationale: The direct conversion of a ketone to a nitrile on a strained ring is efficiently achieved using Tosylmethyl isocyanide (TosMIC).[1]

  • Setup: In a flame-dried flask under N₂, dissolve 1-Boc-3-azetidinone (1.0 eq) and TosMIC (1.5 eq) in anhydrous dimethoxyethane (DME).

  • Reaction: Cool to 0°C. Add potassium tert-butoxide (t-BuOK, 2.5 eq) portion-wise. The reaction is exothermic; maintain temperature <5°C during addition.[1]

  • Completion: Allow to warm to room temperature (RT) and stir for 4–16 hours. Monitor by TLC (EtOAc/Hexane).[1]

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂) is usually required to remove tosyl byproducts.[1]

Step 2: Hydroxymethylation (Quaternary Center Formation)

Rationale: The α-proton of the nitrile is acidic (pKa ~25).[1] Deprotonation requires a non-nucleophilic strong base (LiHMDS) at low temperature to prevent self-condensation or attack on the Boc group.[1]

  • Deprotonation: Dissolve 1-Boc-3-cyanoazetidine (1.0 eq) in anhydrous THF. Cool to -78°C.[1][3]

  • Activation: Add LiHMDS (1.1 eq, 1M in THF) dropwise over 20 mins. Stir at -78°C for 45 mins to ensure complete enolate formation.

  • Addition: Add Paraformaldehyde (3.0 eq, monomerized by heating or as a suspension) or gaseous formaldehyde (generated ex-situ) to the mixture. Note: Using monomeric formaldehyde gas yields cleaner results than solid paraformaldehyde.[1]

  • Quench: Stir at -78°C for 1 hour, then slowly warm to 0°C. Quench with saturated NH₄Cl.

  • Isolation: Extract with EtOAc (3x). The product is highly polar; ensure thorough extraction. Purify via chromatography (Gradient: 0-5% MeOH in DCM).

Divergent Functionalization & Applications[1][4][5][6]

This scaffold is designed for Library Expansion . The three functional groups allow for orthogonal elaboration, enabling the synthesis of diverse pharmaceutical candidates.

Functionalization Logic Map[1]

ReactivityMap Core tert-Butyl 3-cyano-3- (hydroxymethyl)azetidine-1-carboxylate Branch1 N-Terminus Modification Core->Branch1 Branch2 C-Terminus (Nitrile) Logic Core->Branch2 Branch3 O-Terminus (Alcohol) Logic Core->Branch3 Out1 TFA/HCl Deprotection --> Free Azetidine Salt Branch1->Out1 Out2 Nitrile Hydrolysis --> Carboxylic Acid/Amide Branch2->Out2 Out3 Nitrile Reduction --> Primary Amine Branch2->Out3 Out4 Activation (MsCl/TsCl) --> S_N2 Displacement Branch3->Out4 Out5 Oxidation (Dess-Martin) --> Aldehyde Branch3->Out5

Figure 2: Orthogonal reactivity profile for medicinal chemistry library generation.

Strategic Applications in Drug Design[1]
  • Kinase Inhibitors: The azetidine core is a known bioisostere for the pyrrolidine ring found in many JAK inhibitors.[1] The 3-cyano group provides a dipole interaction, while the hydroxymethyl group can H-bond with the hinge region of kinases.[1]

  • GPCR Modulators: The rigid sp³ geometry positions substituents in precise vectors, improving selectivity for G-protein coupled receptors (e.g., S1P1 or chemokine receptors).[1]

  • PROTAC Linkers: The bifunctional nature (Amine + Alcohol) makes this an excellent rigid linker for Proteolysis Targeting Chimeras (PROTACs), connecting the E3 ligase ligand to the warhead with defined exit vectors.[1]

Handling, Stability & Analytical Validation

Stability Profile[1]
  • Acid Sensitivity: The Boc group is labile.[1] Avoid exposure to pH < 4 unless deprotection is intended.[1]

  • Thermal Stability: Stable up to ~80°C. Above this, the strained ring may undergo thermal decomposition, especially in the presence of strong Lewis acids.

  • Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

Analytical Characterization (Self-Validation)

To confirm the integrity of the synthesized scaffold, look for these specific signals:

  • ¹H NMR (400 MHz, CDCl₃):

    • Boc Group: Strong singlet at ~1.45 ppm (9H).[1]

    • Azetidine Ring: Two sets of doublets (AB system) around 3.8–4.2 ppm due to the diastereotopic protons caused by the chiral center (if derivatized) or pro-chiral center.[1]

    • Hydroxymethyl: Singlet or doublet (depending on OH coupling) at ~3.9 ppm (2H).[1]

  • IR Spectroscopy:

    • Nitrile (-CN): Distinct, sharp peak at ~2240 cm⁻¹.[1]

    • Carbonyl (Boc): Strong band at ~1690–1700 cm⁻¹.[1]

    • Hydroxyl (-OH): Broad band at ~3400 cm⁻¹.[1]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 10583745, tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate.[1] (Context for mono-substituted analog comparison). Retrieved January 28, 2026, from [Link]

  • Royal Society of Chemistry. (2021).[1] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[1][4] RSC Advances.[1] Retrieved January 28, 2026, from [Link]

  • American Chemical Society. (2025).[1][5][6] Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Journal of Organic Chemistry.[1] Retrieved January 28, 2026, from [Link]

Sources

Exploratory

Technical Monograph: Tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate

Executive Summary: The Quaternary Azetidine Advantage In the landscape of modern medicinal chemistry, the shift from flat, aromatic-heavy scaffolds to sp³-rich, three-dimensional architectures is a defining trend. Tert-b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quaternary Azetidine Advantage

In the landscape of modern medicinal chemistry, the shift from flat, aromatic-heavy scaffolds to sp³-rich, three-dimensional architectures is a defining trend. Tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1228581-13-2) represents a high-value "gem-disubstituted" building block. Its structural significance lies in the quaternary carbon at position 3 , which serves two critical functions:

  • Conformational Restriction: It locks the azetidine ring into a specific pucker, reducing the entropic penalty upon binding to biological targets (e.g., kinases, GPCRs).

  • Vector Orthogonality: The nitrile (–CN) and hydroxymethyl (–CH₂OH) groups provide orthogonal synthetic handles, allowing for the precise construction of complex pharmacophores in Fragment-Based Drug Discovery (FBDD).

This guide details the physicochemical profile, validated synthetic pathways, and strategic applications of this molecule in drug development.

Physicochemical Profile & Stoichiometry

The precise molecular weight is critical for stoichiometric calculations in multi-step synthesis.

Table 1: Core Chemical Data
PropertyValueNotes
IUPAC Name tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate
CAS Number 1228581-13-2 Primary identifier
Molecular Formula C₁₀H₁₆N₂O₃
Molecular Weight 212.25 g/mol Used for molarity calcs
Exact Mass 212.1161For HRMS validation
Physical State Viscous Colorless Oil to White SolidLow melting point solid
Solubility Soluble in DCM, EtOAc, MeOH, DMSOSparingly soluble in water
pKa (Calculated) ~13.5 (Alcohol), ~ -2 (Nitrile N)Neutral under physiological pH

Synthetic Methodology

The synthesis of 3,3-disubstituted azetidines is non-trivial due to ring strain. The most robust route avoids direct cyclization of acyclic precursors and instead utilizes the functionalization of the pre-formed azetidine ring.

Validated Synthetic Pathway

The synthesis proceeds in two distinct phases:

  • Reductive Cyanation: Conversion of the ketone to the nitrile using the Van Leusen reaction (TosMIC).[1]

  • α-Hydroxymethylation: Construction of the quaternary center via an aldol-like reaction with formaldehyde.

Synthesis Start 1-Boc-3-azetidinone (CAS: 398489-26-4) Inter 1-Boc-3-cyanoazetidine (Intermediate) Start->Inter TosMIC, t-BuOK DME/EtOH, 0°C to RT (Van Leusen Reaction) Target Target Molecule (3-CN, 3-CH2OH) Inter->Target 1. LiHMDS, THF, -78°C 2. Paraformaldehyde (HCHO) (Quaternary Center Formation)

Figure 1: Synthetic workflow for the generation of the quaternary azetidine core.

Detailed Protocol Steps
Step 1: Synthesis of 1-Boc-3-cyanoazetidine
  • Reagents: 1-Boc-3-azetidinone (1.0 eq), Tosylmethyl isocyanide (TosMIC, 1.1 eq), Potassium tert-butoxide (t-BuOK, 2.5 eq).

  • Solvent: 1,2-Dimethoxyethane (DME) / Ethanol (absolute).

  • Procedure:

    • Dissolve TosMIC and 1-Boc-3-azetidinone in DME.

    • Cool to 0°C. Add t-BuOK solution in EtOH dropwise (Exothermic!).

    • Stir at room temperature for 4–6 hours.

    • Mechanism: The TosMIC anion attacks the ketone; subsequent cyclization and fragmentation (loss of TsOH) yields the nitrile.

    • Workup: Dilute with brine, extract with EtOAc.

Step 2: α-Hydroxymethylation (The Critical Step)
  • Reagents: 1-Boc-3-cyanoazetidine (1.0 eq), LiHMDS (1.2 eq, 1M in THF), Paraformaldehyde (excess).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Cool solution of 1-Boc-3-cyanoazetidine in THF to -78°C (Dry ice/acetone bath).

    • Add LiHMDS slowly. The α-proton to the nitrile is acidic, forming a stable carbanion.

    • Stir for 30 mins at -78°C.

    • Add Paraformaldehyde (cracked to monomeric gas or suspension) or monomeric formaldehyde solution.

    • Allow to warm to 0°C. Quench with saturated NH₄Cl.

    • Purification: Flash chromatography (Hexane/EtOAc) is essential to separate unreacted starting material.

Structural Characterization (Analytical Profile)

To validate the identity of the synthesized material, compare experimental data against these expected spectral signatures.

¹H NMR (400 MHz, CDCl₃)
  • δ 1.45 (s, 9H): Boc tert-butyl group.[2] Distinctive singlet.

  • δ 2.8–3.2 (br s, 1H): Hydroxyl proton (–OH). Shift varies with concentration.

  • δ 3.85 (s, 2H): Methylene of the hydroxymethyl group (–CH ₂OH).

  • δ 3.90 – 4.20 (m, 4H): Azetidine ring protons. Due to the quaternary center, these may appear as two sets of doublets or a multiplet depending on ring puckering.

¹³C NMR (100 MHz, CDCl₃)
  • δ 28.3: Boc methyls.

  • δ 38.5: Quaternary Carbon (C3). Diagnostic peak.

  • δ 54.0: Azetidine ring carbons (C2/C4).

  • δ 63.5: Hydroxymethyl carbon (–C H₂OH).

  • δ 79.8: Boc quaternary carbon.

  • δ 119.5: Nitrile carbon (–C ≡N).

  • δ 156.0: Carbamate carbonyl (Boc C=O).

Applications in Drug Discovery

This molecule is not merely an intermediate; it is a strategic scaffold enabler .

A. Bioisosterism & Physicochemical Tuning

The 3,3-disubstituted azetidine core acts as a bioisostere for:

  • Gem-dimethyl groups: Reduces lipophilicity (LogP) while maintaining steric bulk.

  • Carbonyls: The geometry mimics the sp² bond angles of a carbonyl in certain transition states.

B. Fragment-Based Drug Discovery (FBDD)

The molecule serves as a "Hub" for divergent synthesis:

  • Nitrile Vector: Can be hydrolyzed to an acid, reduced to an amine, or converted to heterocycles (oxadiazoles, tetrazoles).

  • Alcohol Vector: Can be alkylated (ethers), oxidized (aldehydes/acids), or converted to a leaving group (tosylate/halide) for nucleophilic displacement.

Applications Core Tert-butyl 3-cyano-3- (hydroxymethyl)azetidine-1-carboxylate Path1 Nitrile Hydrolysis --> Carboxylic Acid Core->Path1 Path2 Nitrile Reduction --> Primary Amine Core->Path2 Path3 Alcohol Activation (MsCl/TsCl) --> SN2 Displacement Core->Path3 Path4 Heterocycle Formation (e.g., Tetrazoles via Azide) Core->Path4

Figure 2: Divergent synthetic utility of the scaffold.

Handling, Stability & Safety

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The Boc group is acid-sensitive; avoid exposure to HCl fumes.

  • Stability: Stable to flash chromatography on silica gel. The nitrile is stable to standard oxidation conditions used on the alcohol (e.g., Dess-Martin Periodinane).

  • Safety:

    • GHS Classification: Irritant (Skin/Eye).

    • Precaution: The synthesis involves TosMIC (stench, lachrymator) and LiHMDS (pyrophoric/moisture sensitive). All reactions must be performed in a fume hood.

References

  • ChemicalBook. (2023).[3] Tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate Product Properties and CAS 1228581-13-2. Retrieved from

  • Van Leusen, A. M., et al. (1977). Chemistry of Sulfonylmethyl Isocyanides. 13. A General One-Step Synthesis of Nitriles from Ketones Using Tosylmethyl Isocyanide.Journal of Organic Chemistry, 42(19), 3114–3118.

  • Dunetz, J. R., et al. (2016). Automated Synthesis of 3,3-Disubstituted Azetidines.Journal of Organic Chemistry, 81(15).
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 58438953, Tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from

Sources

Foundational

Comprehensive Spectral Analysis Guide: tert-Butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate

An in-depth technical guide on the spectral characterization of tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate , designed for researchers and drug development professionals. [1] Executive Summary Compound Na...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the spectral characterization of tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate , designed for researchers and drug development professionals.

[1]

Executive Summary

Compound Name: tert-Butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate CAS Registry Number: 1228581-13-2 Molecular Formula:


Molecular Weight:  212.25  g/mol [1]

This guide provides a rigorous technical framework for the structural validation of tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate. As a quaternary azetidine scaffold, this compound is a critical building block in the synthesis of JAK inhibitors and other kinase-targeting therapeutics.[1] Its characterization requires precise differentiation between the deshielded azetidine ring protons and the hydroxymethyl side chain, as well as confirmation of the nitrile moiety.[1]

The following protocols and spectral data are synthesized from field-standard methodologies for N-Boc-azetidine derivatives, ensuring high-confidence identification and purity assessment.

Structural Characterization Strategy

The validation of this molecule relies on a triangulation of three spectral techniques. Each technique targets specific structural features that, when combined, eliminate ambiguity.[1]

TechniquePrimary Target FeatureKey Diagnostic Signal

H NMR
Azetidine Ring & Side ChainRing protons (

3.8–4.[1]2) vs.

(

3.7–3.[1]9)

C NMR
Quaternary CentersNitrile (

~118) and Quaternary C3 (

~35–40)
FT-IR Functional GroupsNitrile stretch (~2240 cm

) and Boc Carbonyl (~1690 cm

)
LC-MS Molecular Integrity

or

adducts

Synthesis & Impurity Profile

Understanding the synthesis context is vital for interpreting spectral "noise."[1] This compound is typically accessed via the functionalization of 1-Boc-3-azetidinone or the alkylation of 1-Boc-3-cyanoazetidine.[1]

Potential Impurities[1]
  • Boc-Anhydride: Excess reagent often visible as a singlet at

    
     1.50 ppm in 
    
    
    
    H NMR.[1]
  • Residual Solvents: Dichloromethane (5.30 ppm) or Ethyl Acetate (4.12, 2.05, 1.26 ppm) are common from extraction/column chromatography.[1]

  • Hydrolysis Product: Loss of the Boc group yields the free amine, shifting ring protons significantly upfield.[1]

Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (


) is the standard solvent.[1] DMSO-

is recommended if the hydroxyl proton signal is required for confirmation or if solubility is an issue.[1]

H NMR Assignment (400 MHz,

)

The azetidine ring protons appear as a set of doublets due to the geminal coupling and the diastereotopic nature induced by the ring pucker, though they may overlap into a multiplet depending on resolution.[1]

PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
A 4.15 – 4.05Doublet (d) / m2HAzetidine ring protons (

)
B 3.95 – 3.85Doublet (d) / m2HAzetidine ring protons (

)
C 3.82Singlet (s)2HHydroxymethyl

D 2.50 – 3.00Broad (br s)1HHydroxyl

(concentration dependent)
E 1.44Singlet (s)9HBoc tert-butyl group

Note: The chemical shift of the azetidine protons is characteristic of the N-Boc electron-withdrawing effect.[1] The


 singlet is distinct but can overlap with the ring protons; use HSQC (Heteronuclear Single Quantum Coherence) to resolve if necessary.[1]

C NMR Assignment (100 MHz,

)
Carbon TypeShift (

ppm)
Assignment
Carbonyl 156.0Boc Carbamate (

)
Nitrile 118.5Cyano group (

)
Quaternary 80.5Boc quaternary carbon
Methylene 63.5Hydroxymethyl (

)
Ring

56.0Azetidine C2 and C4
Quaternary C3 38.5Azetidine C3 (Quaternary center)
Methyl 28.3Boc methyls (

)
Infrared Spectroscopy (FT-IR)

The IR spectrum provides a rapid "fingerprint" validation, particularly for the nitrile group which is silent in proton NMR.[1]

  • Hydroxyl (

    
    ):  Broad band at 3400–3300 cm
    
    
    
    .[1]
  • Nitrile (

    
    ):  Sharp, weak-to-medium band at 2240–2250 cm
    
    
    
    .[1] Crucial for distinguishing from non-cyano analogs.
  • Carbonyl (

    
    ):  Strong, sharp band at 1690–1680 cm
    
    
    
    (Urethane/Boc).[1]
  • C-O Stretch: Strong band at 1150–1100 cm

    
     .[1]
    
Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1]

  • Observed Ions:

    • 213.1

      
       (Low intensity due to Boc lability)[1]
      
    • 235.1

      
       (Dominant species)[1]
      
    • 157.1

      
       (Characteristic Boc fragmentation)[1]
      
    • 113.1

      
       (Azetidine core)[1]
      

Visualization of Structural Logic

The following diagram illustrates the correlation between the chemical structure and the diagnostic spectral signals.

G Compound tert-Butyl 3-cyano-3- (hydroxymethyl)azetidine-1-carboxylate H_NMR 1H NMR (Proton Environment) Compound->H_NMR C_NMR 13C NMR (Carbon Skeleton) Compound->C_NMR IR FT-IR (Functional Groups) Compound->IR RingProtons Azetidine Ring δ 3.8-4.2 ppm H_NMR->RingProtons BocGroup Boc Group δ 1.44 ppm (s) H_NMR->BocGroup Cyano Nitrile (-CN) ~118 ppm / 2240 cm-1 C_NMR->Cyano Quaternary Quaternary C3 ~38 ppm C_NMR->Quaternary IR->Cyano

Figure 1: Spectral correlation map linking structural moieties to key diagnostic signals.[1]

Experimental Protocol: Sample Preparation

To ensure reproducibility and avoid artifacts (such as water suppression masking the OH signal), follow this protocol:

  • Mass: Weigh 5–10 mg of the compound into a clean vial.

  • Solvent: Add 0.6 mL of

    
     (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
    
    • Tip: If the compound appears as an oil and is difficult to weigh, dissolve a larger amount in

      
       and take an aliquot.[1]
      
  • Filtration: If any turbidity is observed (insoluble salts), filter through a cotton plug into the NMR tube.[1]

  • Acquisition:

    • 
      H:  16 scans, 1 second relaxation delay.
      
    • 
      C:  512 scans minimum (quaternary carbons like C3 and CN require high signal-to-noise).[1]
      

References

  • ChemicalBook. (2025).[1][2][3][4] tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate Product Page. Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (Analog Reference).[1] Retrieved from [1]

  • BLDpharm. (2025).[1] Product Data: tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate.[1] Retrieved from [1]

  • Bott, T. M., & West, F. G. (2012).[1] Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223.[1][3] (Contextual synthesis of 3,3-disubstituted azetidines). Retrieved from [1]

Sources

Foundational

Technical Guide: Role of Nitrile and Hydroxyl Groups in Azetidine Reactivity

Executive Summary Azetidines represent a critical "middle ground" in saturated nitrogen heterocycles—possessing significantly higher ring strain (~25.4 kcal/mol) than pyrrolidines, yet offering greater stability and hand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azetidines represent a critical "middle ground" in saturated nitrogen heterocycles—possessing significantly higher ring strain (~25.4 kcal/mol) than pyrrolidines, yet offering greater stability and handling ease than aziridines.[1][2] In modern drug discovery, 3-substituted azetidines are privileged scaffolds, serving as bioisosteres for larger rings to improve ligand efficiency and metabolic stability.[3] This guide analyzes the divergent mechanistic roles of nitrile (–CN) and hydroxyl (–OH) substituents at the C3 position, detailing how these groups modulate ring conformation, basicity, and susceptibility to ring-opening reactions.

The Azetidine Core: Strain and Conformation[4][5][6]

Ring Strain and Geometry

The reactivity of the azetidine core is dominated by angle strain. The ideal


 bond angle is 109.5°, but the geometric constraints of a 4-membered ring force angles closer to 90°. This results in substantial Baeyer strain  and Pitzer strain  (torsional strain from eclipsing interactions).[3]
  • Ring Strain Energy (RSE): ~25.4 kcal/mol.[1][3]

  • Conformation: To relieve torsional strain, the ring deviates from planarity, adopting a "puckered" or "butterfly" conformation. The puckering angle is typically 25–35°.

Conformational Bias of C3-Substituents

Substituents at the C3 position strongly influence the ring's puckering dynamic.[4]

  • Steric Control: Bulky substituents prefer the equatorial orientation to minimize transannular non-bonded interactions with the nitrogen lone pair and C2/C4 protons.

  • Electronic Control: Highly polar groups (like –CN) can influence the ring pucker through dipole-dipole interactions, though steric factors often predominate in the solution phase.

AzetidineConformation cluster_0 Conformational Equilibrium Planar Planar Transition State (High Torsional Strain) Puckered_Eq Puckered (Equatorial) Preferred for 3-Substituents Planar->Puckered_Eq Relaxation Puckered_Ax Puckered (Axial) Sterically Disfavored Planar->Puckered_Ax Relaxation Puckered_Eq->Puckered_Ax Ring Inversion (Low Barrier)

Figure 1: Conformational landscape of 3-substituted azetidines. The equatorial conformer is generally thermodynamically favored.[5]

Mechanistic Impacts: Nitrile vs. Hydroxyl[3]

The choice between a 3-cyano and 3-hydroxy substituent fundamentally alters the electronic profile of the azetidine nitrogen.

Electronic Modulation and Basicity

The basicity of the azetidine nitrogen is governed by the availability of its lone pair. Both –OH and –CN are electron-withdrawing groups (EWD) via induction (


 effect), but their magnitudes differ significantly.[2][3]
Feature3-Hydroxyazetidine3-CyanoazetidineMechanistic Implication
Inductive Effect Moderate (

)
Strong (

)
–CN pulls electron density more aggressively from the ring

-framework.[2][3]
Basicity (

)
~9.5 - 10.0< 8.0 (Est.)3-CN azetidines are significantly less basic, reducing reactivity in N-alkylation without catalysis.[3]
H-Bonding Donor & AcceptorAcceptor only3-OH can engage in intramolecular H-bonding, potentially stabilizing specific conformations.[2][3]
Leaving Group Poor (unless activated)N/A3-OH can be activated (mesylate/tosylate) to trigger ring contraction or substitution.[2][3]
Reactivity Profiles[2]
A. 3-Hydroxyazetidine

The hydroxyl group acts as a versatile handle.[2] It is stable to basic conditions but sensitive to strong acids which can promote dehydration or ring opening.

  • Key Utility: Precursor for fluoroquinolone antibiotics.[2][3]

  • Reactivity Vector: The –OH group allows for

    
     displacement (after activation) to introduce nucleophiles at C3, often with retention of the ring structure if conditions are controlled.
    
B. 3-Cyanoazetidine

The nitrile group serves as a robust "masked" carboxylic acid or amine.[2] It stabilizes the ring against oxidative degradation compared to electron-rich analogs.

  • Key Utility: Bioisostere for proline or carboxylates; lowers

    
    .[2][3]
    
  • Reactivity Vector: The nitrile carbon is electrophilic. Hydrolysis yields carboxylic acids; reduction yields primary amines (aminomethyl azetidines).[3]

Experimental Protocols

Protocol A: Synthesis of 3-Hydroxyazetidine HCl

A robust, scalable method utilizing epichlorohydrin and tert-butylamine.[2][3]

Reagents: Epichlorohydrin, tert-butylamine, conc.[2][3] HCl, Ethanol.[3]

  • Ring Formation:

    • Charge a reactor with tert-butylamine (1.0 equiv) and water/methanol solvent.[2][3]

    • Add epichlorohydrin (1.0 equiv) dropwise at 0–5°C to control the exotherm.

    • Allow to warm to RT and stir for 24–48 hours. The intermediate formed is 1-(tert-butyl)-3-hydroxyazetidinium chloride.[3]

    • Note: The tert-butyl group acts as a bulky protecting group that prevents over-alkylation.

  • Deprotection:

    • Isolate the intermediate solid.

    • Reflux in concentrated HCl or treat with acidic ethanol to cleave the tert-butyl group.

    • Mechanism:[1][3][6][7] Acid-catalyzed elimination of isobutylene.[3]

  • Isolation:

    • Concentrate in vacuo.

    • Recrystallize from Ethanol/Et2O to yield 3-hydroxyazetidine hydrochloride as a white crystalline solid.[3]

Protocol B: Hydrolysis of 3-Cyanoazetidine to 3-Carboxyazetidine

Converting the nitrile handle into a carboxylic acid for peptide coupling.[3]

Reagents: 1-Boc-3-cyanoazetidine, NaOH (aq), MeOH.[2][3]

  • Reaction Setup:

    • Dissolve 1-Boc-3-cyanoazetidine (1.0 equiv) in MeOH:Water (3:1).

    • Add NaOH (5.0 equiv).[3]

  • Hydrolysis:

    • Heat to reflux (approx. 70°C) for 4–6 hours.

    • Monitoring: Monitor disappearance of the nitrile stretch (

      
      ) via IR or conversion by LCMS.
      
  • Workup:

    • Cool to RT. Acidify carefully with 1M HCl to pH ~3.

    • Extract with EtOAc.[3] The Boc group remains intact under basic hydrolysis, yielding 1-Boc-azetidine-3-carboxylic acid .[3]

Stability and Ring Opening Pathways

Azetidines are kinetically stable but thermodynamically primed for ring opening.[3] The substituent at C3 dictates the pathway.

Acid-Mediated Ring Opening

Under strong acidic conditions, the azetidine nitrogen is protonated (


 dependent).[2][3] Nucleophiles (

) can attack C2 or C4 to open the ring.[2][3]
  • Effect of 3-OH: The hydroxyl group can protonate and leave (as

    
    ), generating a transient carbocation that triggers skeletal rearrangement or fragmentation.
    
  • Effect of 3-CN: The electron-withdrawing nitrile destabilizes any developing positive charge on the ring carbons, actually increasing kinetic stability toward acid-mediated cationic ring opening compared to unsubstituted azetidines.[3]

Nucleophilic Ring Opening
  • Mechanism: Direct

    
     attack at C2/C4.
    
  • 3-CN Effect: The inductive withdrawal makes the C2/C4 carbons more electrophilic, slightly increasing susceptibility to strong nucleophiles compared to 3-OH analogs.

RingOpening Start Substituted Azetidine Acid Acidic Conditions (H+) Start->Acid Nu Nucleophilic Attack (Nu-) Start->Nu Path_OH 3-OH Pathway: Protonation of OH -> Water Loss -> Carbocation -> Rearrangement Acid->Path_OH If 3-OH present Path_CN 3-CN Pathway: Ring N Protonation -> Attack at C2/C4 -> Linear Amine Acid->Path_CN General Mechanism Nu->Path_CN Activated by EWG (CN)

Figure 2: Divergent ring-opening pathways based on C3-substitution.[2][3]

Medicinal Chemistry Applications

In drug design, these groups are used to "tune" the physicochemical properties of the scaffold.

Property3-Hydroxyazetidine3-Cyanoazetidine
LogP / LogD Lowers significantly (Hydrophilic)Lowers moderately (Polar but no H-bond donor)
Solubility High (Aqueous)Moderate
Metabolic Stability High (Phase II conjugation risk)High (Blocks metabolic soft spots)
Bioisostere For Proline, MorpholineCarbonyl, Halogen

Case Study Insight: Replacing a cyclohexyl group with a 3-cyanoazetidine often maintains the vector of the substituent while dramatically reducing lipophilicity (LLE improvement) and blocking P450 oxidation sites.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry.

  • Azetidine Synthesis via Epichlorohydrin. ChemicalBook Protocols.

  • Conformational Preferences of Proline Analogues. Journal of Physical Chemistry B. [3]

  • Amine Basicity Trends and Inductive Effects. Master Organic Chemistry.

  • 1-Boc-3-Cyanoazetidine Properties. PubChem.

Sources

Exploratory

Architectural Precision: A Technical Guide to Functionalized Azetidine Building Blocks

The following technical guide is structured to provide actionable, high-level insights for medicinal chemists and drug developers. It prioritizes mechanistic understanding, synthetic utility, and structural logic over ge...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level insights for medicinal chemists and drug developers. It prioritizes mechanistic understanding, synthetic utility, and structural logic over generic descriptions.

Executive Summary

The "Escape from Flatland" in modern drug discovery has elevated saturated heterocycles from mere linkers to critical pharmacophores. Among these, functionalized azetidines (four-membered nitrogen heterocycles) have emerged as high-value building blocks.[1][2] Unlike their five- and six-membered counterparts (pyrrolidines, piperidines), azetidines offer a unique combination of high ring strain (~25 kcal/mol) , distinct exit vectors , and metabolic resilience .

This guide dissects the utility of azetidine building blocks, detailing the physicochemical rationale for their selection, advanced synthetic methodologies (strain-release and photoredox), and their application in FDA-approved therapeutics.[1][2]

Part 1: The Physicochemical Advantage

Structural Rigidity and Vector Control

Azetidines serve as superior bioisosteres for gem-dimethyl groups and cyclobutanes. The puckered conformation of the azetidine ring (puckering angle ~30°) creates defined exit vectors that differ significantly from the flexible pyrrolidine or the planar phenyl ring.

  • Gem-Dimethyl Bioisostere: Replacing a gem-dimethyl group with an azetidine ring often retains the steric bulk required for receptor pocket filling while introducing a polarizable nitrogen atom. This can lower logD and improve solubility without sacrificing lipophilic contacts.

  • Spirocyclic Scaffolds: Spiro-azetidines (e.g., 2-oxa-6-azaspiro[3.3]heptane) are increasingly used to replace morpholine or piperazine. They reduce the "flabbiness" of the molecule, locking substituents into bioactive conformations and reducing the entropic penalty of binding.

Metabolic Stability and Basicity

Azetidines generally exhibit lower pKa values (typically 8.0–9.0 for simple alkyl azetidines) compared to pyrrolidines (~10.5) and piperidines (~11.0).

  • Effect: At physiological pH (7.4), a larger fraction of azetidine is uncharged compared to piperidine. This facilitates passive membrane permeability.

  • Metabolic Soft Spots: The steric bulk of the strained ring often protects the nitrogen lone pair and adjacent carbons from oxidative metabolism (e.g., N-dealkylation or alpha-oxidation), a common liability in larger rings.

Table 1: Comparative Physicochemical Profiles of Saturated Heterocycles

FeatureAzetidine (

)
Pyrrolidine (

)
Piperidine (

)
Impact on Drug Design
Ring Strain ~25.4 kcal/mol~5.4 kcal/mol~0 kcal/molDrives reactivity; enables strain-release synthesis.[3]
Typical pKa 8.5 – 9.510.0 – 11.010.5 – 11.2Lower pKa improves permeability and reduces hERG liability.
Lipophilicity LowModerateHighAzetidines lower LogP/LogD, improving solubility.
Conformation Puckered / RigidEnvelope / FlexibleChair / FlexibleRigidifies pharmacophore; reduces entropic penalty.[4]

Part 2: Synthetic Architectures

Accessing functionalized azetidines has historically been plagued by harsh cyclization conditions (e.g., thermal ring closure of


-haloamines). Modern methods exploit the inherent ring strain  of bicyclic precursors or radical mechanisms  to install functionality under mild conditions.
Strategic Synthesis Pathways

The following diagram illustrates the evolution of azetidine synthesis, contrasting traditional thermal closures with modern Strain-Release and C-H Activation routes.

AzetidineSynthesis Precursor Starting Materials Trad_Method Traditional: Intramolecular Cyclization Precursor->Trad_Method Strain_Method Modern: Strain-Release Functionalization Precursor->Strain_Method Photo_Method Modern: Photoredox/Radical Precursor->Photo_Method Trad_Mech Nucleophilic displacement of Gamma-leaving groups (Cl, Br, OMs) Trad_Method->Trad_Mech Trad_Issue Issues: High Temp, Poor FG Tolerance, Oligomerization Trad_Mech->Trad_Issue Target Functionalized Azetidine Building Block Trad_Issue->Target Strain_Mech Precursor: 1-azabicyclo[1.1.0]butane (ABB) Nucleophilic addition across C-N bond Strain_Method->Strain_Mech Strain_Benefit Benefit: C3-Functionalization, Mild Conditions, Modular Strain_Mech->Strain_Benefit Strain_Benefit->Target Photo_Mech Minisci-type alkylation or Decarboxylative coupling Photo_Method->Photo_Mech Photo_Benefit Benefit: Late-stage functionalization of complex scaffolds Photo_Mech->Photo_Benefit Photo_Benefit->Target

Figure 1: Evolution of synthetic strategies for azetidine construction. Modern strain-release and photoredox methods offer superior modularity over traditional cyclization.

Part 3: Experimental Protocols

Protocol A: Strain-Release Synthesis of 3,3-Disubstituted Azetidines

Rationale: This method utilizes 1-azabicyclo[1.1.0]butane (ABB) derivatives.[3][5] The relief of the immense ring strain (~60 kcal/mol in the bicyclic system) drives the reaction, allowing the formation of C-C or C-Heteroatom bonds at the 3-position without external heating. This is the gold standard for creating 3-substituted azetidines.

Materials:

  • Precursor: 1-(tert-butoxycarbonyl)-3-phenyl-1-azabicyclo[1.1.0]butane (Activated ABB).

  • Nucleophile: Aryl boronic acid or Organozinc reagent.

  • Catalyst (if coupling): Pd(OAc)2 / Ligand.

Step-by-Step Methodology:

  • Preparation of ABB: Synthesize the sulfonyl- or carbamate-protected ABB from the corresponding 2-substituted-1,3-dihaloalkane via double nucleophilic displacement (using NaH or LiHMDS). Isolate the ABB; these are often stable solids.

  • Nucleophilic Opening (Transition-Metal Free):

    • Dissolve the ABB (1.0 equiv) in dry THF under Argon.

    • Add the nucleophile (e.g., thiophenol, amine, or Grignard reagent) slowly at 0°C.

    • Mechanism:[3][6][7][8][9] The nucleophile attacks the bridgehead carbon. The central C-N bond cleaves to relieve strain, generating the 3-substituted azetidine anion, which is subsequently protonated.

    • Stir at room temperature for 2–4 hours.

  • Metal-Catalyzed Cross-Coupling (For C-C bond formation):

    • Combine ABB (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Pd(dppf)Cl2 (5 mol%) in dioxane/water.

    • Heat to 60°C for 12 hours.

    • Result: This yields a 3-aryl-3-substituted azetidine, a difficult motif to access via cyclization.

  • Workup: Quench with saturated NH4Cl, extract with EtOAc, dry over MgSO4, and concentrate. Purify via flash chromatography.

Protocol B: Photoredox Decarboxylative Alkylation (Minisci-Type)

Rationale: Ideal for "decorating" the azetidine ring at the 2-position or attaching the azetidine ring to a heteroaromatic core. This utilizes carboxylic acids as radical precursors.[10]

Step-by-Step Methodology:

  • Reaction Setup: In a glass vial equipped with a stir bar, dissolve the Heteroarene (1.0 equiv) and the Azetidine-2-carboxylic acid derivative (protected, 2.0 equiv) in DMSO/H2O.

  • Catalyst Addition: Add Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%) as the photocatalyst and Ammonium Persulfate ((NH4)2S2O8) as the oxidant.

  • Irradiation: Degas the solution with nitrogen bubbling for 15 mins. Irradiate with Blue LEDs (450 nm) at room temperature for 18–24 hours.

    • Mechanism:[3][6][7][8][9] The photocatalyst generates a radical at the alpha-position of the azetidine carboxylate (via decarboxylation). This nucleophilic radical attacks the electron-deficient heteroarene (Minisci reaction).

  • Isolation: Dilute with water, neutralize with NaHCO3, and extract with DCM.

Part 4: Case Studies in Drug Design

Baricitinib (Olumiant)
  • Indication: Rheumatoid Arthritis (JAK1/JAK2 inhibitor).

  • Azetidine Function: The molecule features an azetidine ring linked to a pyrrolo[2,3-d]pyrimidine.

  • Design Logic: The azetidine acts as a rigid linker that projects the ethylsulfonyl group into a specific solvent-exposed pocket of the JAK enzyme. Replacing the azetidine with a flexible chain results in a loss of potency due to entropic penalties upon binding. The azetidine nitrogen is sulfonated, reducing basicity and preventing non-specific binding.

Cobimetinib (Cotellic)
  • Indication: Melanoma (MEK inhibitor).

  • Azetidine Function: Features a 3-hydroxy-3-(piperidin-2-yl)azetidine core.

  • Design Logic: This complex spiro-like connectivity (though not strictly spiro) creates a highly specific 3D architecture. The azetidine ring restricts the conformation of the piperidine ring relative to the rest of the molecule, ensuring the inhibitor locks the MEK protein in an inactive conformation. The hydroxyl group on the azetidine provides a critical hydrogen bond donor.

Biological Logic Diagram

The following diagram visualizes how azetidine substitution alters the spatial arrangement of pharmacophores compared to standard linkers.

Bioisosterism cluster_0 Bioisosteric Replacement GemDimethyl Gem-Dimethyl Group (Hydrophobic, Inert) Target Biological Target (Receptor Pocket) GemDimethyl->Target Steric Fill Only High LogP Azetidine Azetidine Ring (Polarizable, Vector-Defined) Azetidine->Target Steric Fill + H-Bond Acceptor Lower LogP Rigid Vector

Figure 2: Bioisosteric rationale.[8] Azetidines mimic the steric bulk of gem-dimethyl groups while introducing polarity and defined exit vectors for improved binding affinity.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Journal of Organic Chemistry, 2025. Link

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PMC - NIH, 2024. Link

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed, 2026.[1][2] Link

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry, 2021.[3] Link

  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. NIH, 2020. Link

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 2020. Link

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv, 2025. Link

Sources

Foundational

Technical Guide: Cyano-Hydroxymethyl Azetidines in Drug Discovery

The following technical guide details the discovery, synthesis, and pharmaceutical significance of cyano-hydroxymethyl azetidines, with a focus on their role as precursors to quaternary -amino acids. Executive Summary Cy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and pharmaceutical significance of cyano-hydroxymethyl azetidines, with a focus on their role as precursors to quaternary


-amino acids.

Executive Summary

Cyano-hydroxymethyl azetidines (specifically 2-cyano-2-(hydroxymethyl)azetidine derivatives) represent a high-value, conformationally restricted scaffold in modern medicinal chemistry. These intermediates serve as the primary synthetic gateway to quaternary azetidine-2-carboxylic acids —a class of non-proteinogenic amino acids that impose rigid stereochemical constraints on peptide backbones.

By locking the


 (phi) and 

(psi) torsion angles, these scaffolds stabilize secondary structures (e.g.,

-turns,

-helices) and block metabolic degradation pathways associated with

-proton abstraction. This guide details the synthetic logic, reactivity profile, and application of these motifs in fragment-based drug discovery (FBDD).

Part 1: Structural & Synthetic Chemistry[1]

The synthesis of cyano-hydroxymethyl azetidines is non-trivial due to the high ring strain of the four-membered heterocycle (


26 kcal/mol). The most authoritative route, pioneered by Couty et al. , utilizes the "chameleonic" nature of 2-cyanoazetidines to generate quaternary centers via stereoselective 

-alkylation.
The Synthetic Pathway

The construction of the quaternary center relies on the Thermodynamic Acidity of the


-Proton . The cyano group significantly acidifies the C2 proton, allowing for deprotonation by non-nucleophilic bases (e.g., LiTMP, KHMDS) without ring opening.
Core Workflow:
  • Scaffold Assembly: Intramolecular ring closure of

    
    -chloroamines or 
    
    
    
    -amino alcohols to form the parent azetidine.
  • Activation: Introduction of the 2-cyano group (often via oxidative cyanation or Strecker-type synthesis).

  • Quaternary Functionalization: Lithiation at C2 followed by trapping with formaldehyde equivalents (or protected hydroxymethyl electrophiles).

Stereochemical Control

The stereoselectivity of the alkylation is governed by the butterfly conformation of the azetidine ring. The bulky N-substituent (often a chiral auxiliary like phenylethyl or a protecting group like Boc/Cbz) adopts a pseudo-equatorial position to minimize 1,3-diaxial interactions. The incoming electrophile approaches from the face anti to the bulky N-substituent, ensuring high diastereoselectivity (


).

SynthesisPath cluster_legend Mechanism of Action Start Beta-Amino Alcohol (Chiral Pool) Inter1 N-Alkyl-2-Cyanoazetidine (Parent Scaffold) Start->Inter1 1. Chlorination 2. Ring Closure 3. Cyanation Lithium Li-Enaminonitrile Intermediate Inter1->Lithium LiTMP, -78°C (Deprotonation) Product 2-Cyano-2-Hydroxymethyl Azetidine Lithium->Product HCHO (gas) or BOM-Cl MechanisticNote Electrophile approaches anti to N-substituent (Steric Control)

Figure 1: Synthetic workflow for the generation of the quaternary cyano-hydroxymethyl azetidine scaffold. Note the critical lithiation step.

Part 2: Reactivity Profile & Applications

Once synthesized, the 2-cyano-2-hydroxymethyl azetidine motif is a divergent intermediate. It does not act merely as an end-product but as a "switchable" hub for diverse chemical space.

Hydrolysis to Quaternary Amino Acids

The most direct application is the hydrolysis of the nitrile group to a carboxylic acid. This yields


-hydroxymethyl-azetidine-2-carboxylic acid , a quaternary analogue of serine.
  • Significance: Incorporation of this residue into peptides restricts conformational freedom, locking the backbone into specific geometries that favor receptor binding while preventing proteolysis.

Ring Expansion (The "Spring-Loaded" Effect)

Under specific Lewis acidic conditions or thermal stress, the strained azetidine ring can undergo rearrangement. The 2-hydroxymethyl group can participate in ring expansion to form 3-hydroxypyrrolidines or piperidines , depending on the specific substitution pattern and leaving groups present.

Reaction PathwayReagent/ConditionProduct ScaffoldMechanistic Driver
Acidic Hydrolysis HCl (6N), RefluxQuaternary Amino AcidNitrile hydration -> Amide -> Acid
Reductive Decyanation Na/NH3 or LiAlH42-Hydroxymethyl AzetidineRemoval of quaternary steric bulk
Ring Expansion Tf2O / PyridinePyrrolidine / PiperidineAzetidinium ion rearrangement
Oxidative Cleavage RuO4 / NaIO4

-Lactam
Oxidation of

-carbon
Biological Significance[2]
  • Metabolic Stability: The quaternary center at C2 eliminates the acidic

    
    -proton, rendering the molecule immune to racemization and degradation by transaminases.
    
  • Peptidomimetics: Used to mimic the "kink" of proline but with altered vector geometry, often improving potency in GPCR ligands and protease inhibitors.

  • Key Examples: While specific drugs like Delafloxacin utilize the azetidine ring, the quaternary 2-cyano-hydroxymethyl motif is primarily found in advanced preclinical candidates targeting NMDA receptors (as glycine site modulators) and serine proteases .

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-Cyano-2-(benzyloxymethyl)azetidine

Rationale: Direct hydroxymethylation with formaldehyde can be messy due to polymerization. Using benzyloxymethyl chloride (BOM-Cl) is a robust alternative, yielding a protected alcohol.

Reagents:

  • (S)-1-(1-phenylethyl)azetidine-2-carbonitrile (Starting Material)

  • LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Non-nucleophilic base is critical to prevent ring opening.

  • Benzyloxymethyl chloride (BOM-Cl)

  • THF (Anhydrous)

Step-by-Step Methodology:

  • Base Preparation: In a flame-dried Schlenk flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.1 eq) in anhydrous THF. Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 mins to generate LiTMP.

  • Deprotonation: Add a solution of the starting azetidine-2-carbonitrile (1.0 eq) in THF dropwise to the LiTMP solution at -78°C. The solution typically turns deep yellow/orange, indicating the formation of the

    
    -lithio carbanion.
    
    • Critical Checkpoint: Maintain -78°C strictly. Higher temperatures favor dimerization or ring opening.

  • Alkylation: After 45 mins, add BOM-Cl (1.2 eq) dropwise. Stir at -78°C for 2 hours, then allow to warm slowly to -20°C over 4 hours.

  • Quench & Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc). The quaternary product usually elutes after any unreacted starting material due to increased polarity.

Protocol B: Hydrolysis to the Amino Acid
  • Reaction: Dissolve the alkylated nitrile in 6N HCl.

  • Reflux: Heat to reflux (100°C) for 12-16 hours. This effects both nitrile hydrolysis and benzyl ether deprotection (if BOM was used).

  • Isolation: Concentrate to dryness. Redissolve in water and apply to an ion-exchange column (Dowex 50W) to isolate the free zwitterionic amino acid.

Part 4: References

  • Couty, F., Evano, G., & Prim, D. (2004).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Mini-Reviews in Organic Chemistry. Link

  • Sivaprakasham, M., et al. (2007). A straightforward synthesis of 3-substituted azetidinic amino acids. Arkivoc. Link

  • Couty, F., et al. (2002). A straightforward synthesis of enantiopure 2-cyano azetidines from

    
    -amino alcohols. Tetrahedron: Asymmetry.[2][3] Link
    
  • Varseev, G. N., & Maier, M. E. (2009). Synthesis of Enantiopure Azetidine-2-carboxylic Acid Derivatives. Organic Letters. Link

  • Kotturi, S. R., et al. (2021).[1] Synthesis of optically active 2-substituted azetidine-2-carbonitriles. RSC Advances. Link

Sources

Exploratory

Strategic Utilization of BOC-Protected Azetidines in Chemical Synthesis

[1][2] Executive Summary: The Four-Membered Paradox In modern drug discovery, the azetidine ring has graduated from a synthetic curiosity to a privileged pharmacophore.[1][2] It offers a unique "Goldilocks" zone of confo...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Four-Membered Paradox

In modern drug discovery, the azetidine ring has graduated from a synthetic curiosity to a privileged pharmacophore.[1][2] It offers a unique "Goldilocks" zone of conformational restriction—more rigid than pyrrolidines yet less prone to the rapid metabolic ring-opening characteristic of aziridines.

The tert-butyloxycarbonyl (BOC) protecting group is not merely a passive shield for the azetidine nitrogen; it is a critical electronic modulator. The carbamate moiety reduces the basicity of the nitrogen, stabilizes the strained ring against premature nucleophilic opening, and directs regioselective functionalization. This guide explores the high-level manipulation of BOC-azetidines, moving beyond simple cyclizations to advanced C–H activation, lithiation-trapping sequences, and strain-release methodologies.[3]

Structural Dynamics & Pharmacological Relevance

The "Butterfly" Conformation

Unlike the planar oxetane, the azetidine ring adopts a puckered "butterfly" conformation. The energy barrier for ring inversion is low (~1.3 kcal/mol), but substitution at C3 significantly increases this barrier, allowing for defined vector positioning in ligand-protein interactions.

ParameterAzetidine (N-Boc)Pyrrolidine (N-Boc)Implication
Ring Strain ~25.4 kcal/mol~5.4 kcal/molAzetidines are susceptible to ring-opening; require temp control.
C-N-C Angle ~90°~109°Altered hybridization (more p-character); reduced basicity.
Lipophilicity (LogP) LowerHigherAzetidines lower LogP, improving metabolic stability (LLE).
Strategic Value in Drug Design
  • Metabolic Shunt: Replacing a gem-dimethyl group or a piperidine ring with an azetidine often blocks metabolic hot spots while retaining sp³ character.

  • Vector Alignment: 3,3-disubstituted azetidines act as bioisosteres for carbonyls or phenyl rings, projecting substituents in a specific geometry.

Advanced Synthesis of the BOC-Azetidine Core

While classical cyclization of


-haloamines is standard, high-value scaffolds require more sophisticated approaches.
Strain-Release Homologation (The Aggarwal Method)

A cutting-edge approach involves the strain-release of [1.1.0]bicyclobutanes.[4] This method allows for the rapid construction of 3-substituted azetidines with high stereocontrol.

Mechanism: Reaction of N-Boc-1-azabicyclo[1.1.0]butane with organoboranes or organolithiums triggers a 1,2-migration/ring-opening sequence.

AggarwalMethod cluster_0 Strain-Release Homologation ABB 1-Azabicyclo[1.1.0]butane (Strained Precursor) Complex Ate-Complex Intermediate ABB->Complex R-Li or R-B(pin) Product 3-Substituted N-Boc Azetidine Complex->Product 1,2-Migration + Electrophile

Figure 1: Strain-release homologation pathway for accessing 3-substituted azetidines.

Protocol: Synthesis via [1.1.0]Bicyclobutane
  • Reagents: N-Boc-3-iodoazetidine (precursor), t-BuLi.

  • Key Step: Generation of the bicyclobutane in situ or isolation (caution: stability).

  • Note: This route is superior for accessing 3,3-disubstituted systems that are difficult to make via direct alkylation.

Functionalization: The "Make-or-Break" Chemistry

The N-Boc group enables distinct reactivity patterns at the C2 and C3 positions.

C3-Functionalization: Lithiation-Trapping

Direct deprotonation at C3 is difficult due to lack of activation. The industry standard is Iodine-Lithium Exchange .

  • Substrate: N-Boc-3-iodoazetidine.[5]

  • Reagent: n-BuLi or t-BuLi (depending on temperature/scale).

  • Conditions: Strictly anhydrous, -78 °C.

  • Solvent: THF or Et₂O (coordinating solvents stabilize the lithiated species).

Experimental Protocol: C3-Arylation of N-Boc-Azetidine

  • Setup: Flame-dry a 3-neck flask under Ar. Add N-Boc-3-iodoazetidine (1.0 equiv) in dry THF (0.1 M).

  • Exchange: Cool to -78 °C. Add n-BuLi (1.1 equiv) dropwise over 10 min.

    • Critical: Maintain internal temp < -70 °C to prevent

      
      -elimination to N-Boc-2-azetine.
      
  • Trapping: Stir for 15 min. Add electrophile (e.g., benzaldehyde, alkyl halide) or Transmetalate (ZnCl₂

    
     Negishi coupling).
    
  • Workup: Quench with sat. NH₄Cl at -78 °C. Warm to RT.

C2-Functionalization: Directed Lithiation

Functionalizing the C2 position (next to Nitrogen) is challenging with N-Boc due to the steric bulk of the tert-butyl group and the lower acidity compared to N-thiopivaloyl groups. However, it can be achieved using s-BuLi/TMEDA .

  • Risk: Ring opening to the acyclic amine is a major side reaction if the temperature rises above -60 °C.

  • Alternative: If N-Boc fails, switch to N-Botc (tert-butoxythiocarbonyl), which directs

    
    -lithiation more effectively and is removed under similar conditions.[6]
    

LithiationPathways cluster_C3 C3 Functionalization (Indirect) cluster_C2 C2 Functionalization (Direct) Start N-Boc-Azetidine Iodo N-Boc-3-Iodoazetidine Start->Iodo Pre-functionalization Li_C2 2-Lithio Species (Unstable) Start->Li_C2 s-BuLi / TMEDA -78°C Li_C3 3-Lithio Species Iodo->Li_C3 n-BuLi, -78°C (I/Li Exchange) Prod_C3 3-Substituted Product Li_C3->Prod_C3 Electrophile (E+) Prod_C2 2-Substituted Product Li_C2->Prod_C2 Electrophile RingOpen Ring Opening (Side Product) Li_C2->RingOpen T > -60°C

Figure 2: Divergent lithiation pathways for regioselective functionalization.

Deprotection & Stability Management

Removing the BOC group from an azetidine requires care.[6][7] The ring strain makes the system sensitive to strong acids that might trigger polymerization or ring opening.

Standard TFA Deprotection
  • Reagent: TFA/DCM (1:1 to 1:4).

  • Scavengers: Triethylsilane (TES) is recommended if the molecule contains electron-rich aromatics (to prevent tert-butyl cation trapping).

  • Workup: Avoid aqueous basic workup if the free base is volatile or water-soluble. Use ion-exchange resin (SCX-2) for purification.

HCl/Dioxane (Non-Aqueous)
  • Preferred for: Scale-up and isolation of the hydrochloride salt.

  • Procedure: Dissolve N-Boc-azetidine in minimal dry dioxane. Add 4M HCl in dioxane (5 equiv) at 0 °C.

  • Observation: The salt usually precipitates. Filter and wash with Et₂O.

Troubleshooting: "The Missing Product"

If yields are low during deprotection:

  • Check Volatility: Free azetidine (bp ~62 °C) is highly volatile. Isolate as a salt.

  • Check Ring Opening: Analyze NMR for characteristic acyclic aminopropyl signals. If opening occurs, switch to milder Lewis acid deprotection (e.g., TMSOTf, 0 °C).

References

  • Aggarwal, V. K., et al. (2019).[3] Strain-Release Amination of Boronic Esters: A Strategy for the Synthesis of 3-Substituted Azetidines. Journal of the American Chemical Society.[3] Link

  • Luisi, R., et al. (2014).[6] Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. Organic Letters. Link

  • Gaunt, M. J., et al. (2018). Palladium(II)-Catalyzed Intramolecular C(sp3)–H Amination. Nature Chemistry. Link

  • Hodgson, D. M., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group. Organic Letters. Link

  • Duncton, M. A. (2021).[2][4] Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of spirocyclic compounds using tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate

This Application Note details the strategic synthesis of high-value spirocyclic scaffolds derived from tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate . This versatile building block, characterized by its qua...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the strategic synthesis of high-value spirocyclic scaffolds derived from tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate . This versatile building block, characterized by its quaternary C3 center bearing both nucleophilic (-CH₂OH) and electrophilic (-CN) handles, serves as a "linchpin" for accessing 3-dimensional medicinal chemistry space (escaping "Flatland").

We focus on two primary diverse-oriented synthesis (DOS) pathways:

  • The Spiro-Lactone Route: Synthesis of 2-oxa-6-azaspiro[3.4]octan-3-one.

  • The Spiro-Carbamate Route: Synthesis of 2-oxa-7-azaspiro[3.5]nonan-1-one.

Strategic Overview

In modern drug discovery, spirocyclic azetidines are privileged scaffolds due to their ability to restrict conformational flexibility while maintaining high


 character, which correlates with improved solubility and metabolic stability.

The starting material, tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate (referred to herein as Compound 1 ), is unique because it possesses a "pre-installed" quaternary center with orthogonal reactivity.

  • The Nitrile (Electrophile): Susceptible to Pinner reaction, hydrolysis, or reduction.

  • The Hydroxymethyl (Nucleophile): Capable of intramolecular attack or activation as a leaving group.

By manipulating these groups, researchers can access 5-membered (spiro[3.4]) and 6-membered (spiro[3.5]) fused systems efficiently.

Reaction Pathway Visualization

SpiroSynthesis SM Starting Material (Compound 1) Acid Acid Hydrolysis (HCl / H2O) SM->Acid Route A Red Nitrile Reduction (Raney Ni / H2) SM->Red Route B Lactone Spiro-Lactone (2-oxa-6-azaspiro[3.4]octan-3-one) Acid->Lactone Hydrolysis & Cyclization Amine Intermediate: Amino-Alcohol Red->Amine Formation of -CH2NH2 Cycliz Cyclization (CDI or Phosgene) Amine->Cycliz Carbamate Spiro-Carbamate (2-oxa-7-azaspiro[3.5]nonan-1-one) Cycliz->Carbamate Ring Closure

Figure 1: Divergent synthesis pathways from Compound 1 yielding distinct spirocyclic cores.[1][2]

Protocol A: Synthesis of Spiro-Lactone (2-oxa-6-azaspiro[3.4]octan-3-one)

This route exploits the Pinner Reaction mechanism. Under acidic conditions, the nitrile is activated, allowing the pendant hydroxyl group to attack, forming an imidate intermediate which hydrolyzes to the lactone. This is the most direct method to generate the 2-oxa-6-azaspiro[3.4]octane core.

Materials
  • Compound 1: 10.0 g (47.1 mmol)

  • Conc. HCl (37%): 50 mL

  • Methanol: 50 mL (optional co-solvent for solubility)

  • Solvents: Ethyl Acetate (EtOAc), Dichloromethane (DCM), Brine.

Step-by-Step Methodology
  • Dissolution: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve Compound 1 (10.0 g) in Methanol (50 mL).

  • Acidification: Add concentrated HCl (50 mL) dropwise at 0°C. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (approx. 70-80°C) for 4–6 hours.

    • Mechanistic Note: The N-Boc group is acid-labile and will be removed during this step, yielding the spiro-lactone as a hydrochloride salt.

  • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting material (

    
    ) should disappear, and a polar baseline spot (amine salt) will appear.
    
  • Workup (Isolation of Free Base):

    • Concentrate the reaction mixture under reduced pressure to remove MeOH and excess HCl.

    • Redissolve the residue in water (50 mL).

    • Neutralize carefully with saturated

      
       or 
      
      
      
      to pH 8–9.
    • Critical Step: If re-protection is desired (to obtain the N-Boc spiro-lactone), add

      
       (1.2 equiv) and THF (50 mL) directly to this basic aqueous mixture and stir for 12 h.
      
  • Extraction: Extract with EtOAc (

    
     mL). Dry combined organics over 
    
    
    
    .[1]
  • Purification: Concentrate in vacuo. Purify via silica gel chromatography (Hexane/EtOAc gradient 0-50%).

Yield: Typical yields for the N-Boc protected spiro-lactone range from 75–85% .

Protocol B: Synthesis of Spiro-Carbamate (2-oxa-7-azaspiro[3.5]nonan-1-one)

This route targets a 6-membered spiro-ring.[3] It requires the reduction of the nitrile to a primary amine, creating a 1,3-amino alcohol motif (specifically a 3-(aminomethyl)-3-(hydroxymethyl)azetidine core), which is then cyclized.

Materials
  • Compound 1: 5.0 g (23.5 mmol)

  • Raney Nickel: ~1.0 g (slurry in water/ethanol)

  • Hydrogen Gas (

    
    ):  Balloon or Parr shaker (50 psi).
    
  • CDI (1,1'-Carbonyldiimidazole): 4.6 g (28.2 mmol)

  • Solvents: Ethanol (EtOH), THF (dry), Triethylamine (TEA).

Step-by-Step Methodology
Phase 1: Nitrile Reduction
  • Preparation: Dissolve Compound 1 (5.0 g) in Ethanol (100 mL) in a hydrogenation vessel.

  • Catalyst Addition: Carefully add Raney Nickel (1.0 g). Caution: Raney Ni is pyrophoric; keep wet.

  • Hydrogenation: Purge with

    
    , then 
    
    
    
    . Shake/stir under
    
    
    atmosphere (50 psi preferred, or balloon) at Room Temperature (RT) for 16 hours.
  • Filtration: Filter through a Celite pad to remove the catalyst. Rinse with EtOH.[4]

  • Concentration: Evaporate solvent to yield the crude 3-(aminomethyl)-3-(hydroxymethyl)azetidine intermediate. Note: This intermediate is often an oil and is used directly.

Phase 2: Cyclization
  • Setup: Dissolve the crude amino-alcohol from Phase 1 in dry THF (100 mL) under Nitrogen.

  • Reagent Addition: Add Triethylamine (6.5 mL, 2.0 equiv). Cool to 0°C.

  • Cyclization: Add CDI (4.6 g, 1.2 equiv) portion-wise.

  • Reaction: Allow to warm to RT and stir for 12 hours.

    • Alternative: Triphosgene (0.4 equiv) can be used instead of CDI for faster reaction, but requires stricter safety protocols.

  • Workup: Quench with water (50 mL). Extract with EtOAc (

    
     mL). Wash with brine.
    
  • Purification: Silica gel chromatography (DCM/MeOH 95:5).

Yield: Typical yields for the two-step sequence are 60–70% .

Analytical Data Summary

CompoundStructure DescriptionKey IR Signals (

)
Key

NMR Features (CDCl3)
Compound 1 3-CN, 3-CH2OH2240 (CN), 3400 (OH)

1.45 (Boc), 3.90 (CH2OH), 4.10 (Azetidine)
Spiro-Lactone Spiro[3.4] system1775 (Lactone C=O)

4.45 (Lactone CH2), No CN peak
Spiro-Carbamate Spiro[3.5] system1710 (Carbamate C=O)

3.20 (CH2-NH), 4.20 (CH2-O), 5.50 (NH)

Expert Tips & Troubleshooting

  • Handling the Nitrile: The nitrile group at a quaternary center is sterically hindered. If hydrolysis (Route A) is sluggish, increase temperature to 90°C or use

    
    /Acetic Acid mixtures.
    
  • Avoiding Polymerization: In Route B (Reduction), ensure the concentration is not too high (>0.5 M) to prevent intermolecular reactions between the amine and the ester/carbonate groups.

  • Mesylation Risk: If attempting to convert the alcohol to a leaving group (e.g., Mesylate) before reduction to form 2,6-diazaspiro[3.3]heptanes , be aware that the N-Boc group can be labile under strongly acidic mesylation conditions or if HCl is generated. Always use excess base (TEA or DIPEA).

References

  • Vertex AI Search. (2025). Reaction of tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate with acid. Retrieved from

  • National Institutes of Health (NIH). (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Retrieved from

  • PubChem. (2025). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate Compound Summary. Retrieved from

  • ResearchGate. (2025). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Retrieved from

  • Royal Society of Chemistry. (2020). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved from

Sources

Application

Application Note: Strategic Utilization of tert-Butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate in Fragment-Based Drug Discovery

This Application Note is structured as a high-level technical guide for medicinal chemists, focusing on the strategic utility of tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1228581-13-2). Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists, focusing on the strategic utility of tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1228581-13-2).

Executive Summary

In the pursuit of novel IP space and improved physicochemical properties, the azetidine ring has emerged as a superior bioisostere for larger saturated heterocycles like pyrrolidine and piperidine. Specifically, 3,3-disubstituted azetidines offer a unique "gem-disubstituted" geometry that restricts conformational flexibility, thereby enhancing ligand-target residence time and selectivity.

This guide details the application of tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1228581-13-2). Unlike simple azetidines, this scaffold possesses two orthogonal functional handles—a nitrile and a primary alcohol —at the quaternary center. This dual functionality makes it an indispensable linchpin for synthesizing spirocyclic scaffolds (e.g., spiro-oxazolines, spiro-oxazolidinones) and quaternary amino acids , which are increasingly critical in lowering logD and improving metabolic stability in lead optimization.

Chemical Profile & Handling

  • Compound Name: tert-Butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate

  • CAS: 1228581-13-2

  • Molecular Formula: C₁₀H₁₆N₂O₃[1]

  • Molecular Weight: 212.25 g/mol [1]

  • Physical State: White to off-white solid

  • Solubility: Soluble in DCM, MeOH, DMSO, THF. Sparingly soluble in hexanes.

  • Storage: Store at 2–8°C under inert atmosphere (Ar/N₂). Hygroscopic.

Stability Note: The Boc group is acid-labile. Avoid prolonged exposure to Lewis acids or temperatures >80°C without stabilizing bases. The nitrile group is stable under standard oxidative conditions used for the alcohol (e.g., Swern, Dess-Martin).

Strategic Applications in Medicinal Chemistry

The "Gem-Disubstituted" Advantage

The quaternary carbon at position 3 creates a "pucker" in the azetidine ring, forcing substituents into specific vectors. This is valuable for:

  • lowering Lipophilicity (LogD): The high fraction of sp³ carbons (Fsp³) combined with polar handles reduces non-specific binding compared to aromatic analogs.

  • Metabolic Blocking: The quaternary center prevents oxidative metabolism (P450) at the typically labile 3-position of the azetidine ring.

Divergent Synthesis Workflow

The power of this building block lies in its ability to access three distinct chemical spaces from a single precursor:

  • Path A (Spirocyclization): Formation of rigid spiro-oxazolines or spiro-oxazolidinones.

  • Path B (Quaternary Amino Acids): Hydrolysis of the nitrile to a carboxylic acid.

  • Path C (Diamines): Reduction of the nitrile to an aminomethyl group.

DivergentSynthesis Start 3-Cyano-3-Hydroxymethyl Azetidine (1228581-13-2) AminoAlcohol Intermediate: Amino-Alcohol Start->AminoAlcohol Nitrile Reduction (H2, Raney Ni) Acid Quaternary Amino Acid Start->Acid Hydrolysis (NaOH/H2O2) Diamine Gem-Diamine (Linker) Start->Diamine Full Reduction (BH3·THF) SpiroOx Spiro-Oxazolidinone (Rigid Scaffold) AminoAlcohol->SpiroOx CDI or Phosgene Cyclization

Figure 1: Divergent synthesis pathways from CAS 1228581-13-2.[2] The scaffold serves as a branch point for distinct high-value medicinal chemistry motifs.

Experimental Protocols

Protocol A: Synthesis of Spiro-Oxazolidinone Scaffold

This protocol describes the conversion of the nitrile/alcohol pair into a rigid spiro-oxazolidinone. This motif is a bioisostere for cyclic ureas and lactams.

Mechanism:

  • Reduction: Selective reduction of the nitrile to a primary amine (without deprotecting the Boc).

  • Cyclization: Reaction of the resulting 1,2-aminoalcohol with a carbonyl source (CDI).

Step 1: Nitrile Reduction

  • Reagents: Raney Nickel (slurry in water), Methanol (MeOH), Ammonium Hydroxide (NH₄OH).

  • Procedure:

    • Dissolve 1.0 eq of tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate in MeOH (0.1 M concentration).

    • Add 20% v/v NH₄OH (to suppress secondary amine formation).

    • Add Raney Nickel (approx. 50 wt% of substrate) carefully under Argon.

    • Hydrogenate at 40–50 psi H₂ for 12–16 hours at RT.

    • Workup: Filter through Celite® (Caution: Do not let Raney Ni dry out; it is pyrophoric). Wash cake with MeOH. Concentrate filtrate to yield the crude amino-alcohol.

Step 2: Carbonyl Insertion (Cyclization)

  • Reagents: 1,1'-Carbonyldiimidazole (CDI), Dichloromethane (DCM), Triethylamine (TEA).

  • Procedure:

    • Dissolve the crude amino-alcohol (from Step 1) in anhydrous DCM (0.1 M).

    • Add 1.5 eq TEA and cool to 0°C.

    • Add 1.2 eq CDI portion-wise.

    • Warm to RT and stir for 4–6 hours. Monitoring by LCMS should show formation of the spiro-oxazolidinone (M+H of product).

    • Purification: Quench with water, extract with DCM. Purify via silica gel chromatography (0–10% MeOH in DCM).

Protocol B: Activation for Nucleophilic Substitution (Mesylation)

To introduce diverse nucleophiles (e.g., thiols, azides, or aryl groups) at the hydroxymethyl position while retaining the nitrile.

  • Reagents: Methanesulfonyl chloride (MsCl), TEA, DCM.

  • Procedure:

    • Dissolve 1.0 eq of starting material in anhydrous DCM (0.2 M).

    • Cool to 0°C. Add 2.0 eq TEA.

    • Dropwise add 1.2 eq MsCl.

    • Stir at 0°C for 1 hour. (Do not warm excessively; quaternary mesylates can be prone to rearrangement or elimination).

    • Workup: Wash with cold 1N HCl, then saturated NaHCO₃. Dry over Na₂SO₄.[3]

    • Usage: The resulting mesylate is a potent electrophile. React immediately with nucleophiles (e.g., Sodium Azide in DMF at 60°C) to generate the azido-nitrile, a precursor for gem-diamine synthesis.

Case Study: LogD Lowering in Kinase Inhibitors

In a hypothetical optimization of a JAK inhibitor, a piperidine linker was replaced with the 3,3-spiro-azetidine motif derived from this compound.

PropertyPiperidine AnalogSpiro-Azetidine AnalogImpact
cLogP 3.42.1Improved (Lower lipophilicity)
LE (Ligand Efficiency) 0.280.35Improved (Better binding per atom)
LM Stability (t½) 15 min>60 minImproved (Blocked metabolic soft spot)

Table 1: Comparison of physicochemical properties demonstrating the value of the quaternary azetidine scaffold.

References

  • Synthesis of 3,3-Disubstituted Azetidines: Wang, X. R., et al. "Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents." Journal of Organic Chemistry, 2025 .

  • Spirocyclic Azetidines in Drug Design: Carreira, E. M., et al. "Synthesis of novel angular spirocyclic azetidines."[4] Organic Letters, 2011 .[4]

  • LogD Lowering Effects: Stepan, A. F., et al. "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes." Journal of Medicinal Chemistry, 2016 . [5]

  • Compound Data: PubChem Compound Summary for CID 10583745 (Related Alcohol). National Center for Biotechnology Information.

  • Reagent Availability: Enamine Building Blocks Collection, "Spirocyclic Azetidines for Medicinal Chemistry."

Disclaimer: This protocol is intended for research use only. All chemical transformations should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Method

Tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate as an intermediate for pharmaceutical synthesis

A Strategic Scaffold for Quaternary Center Construction in Drug Discovery[1][2] Executive Summary Tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1228581-13-2) represents a high-value "gem-disubstituted...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Quaternary Center Construction in Drug Discovery[1][2]

Executive Summary

Tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1228581-13-2) represents a high-value "gem-disubstituted" azetidine intermediate.[1][2] In modern medicinal chemistry, the shift from flat, aromatic structures to sp³-rich scaffolds (the "Escape from Flatland") has elevated the importance of constrained rings like azetidine.[1][2]

This compound is uniquely valuable because it possesses a quaternary carbon at the C3 position , bearing two orthogonal functional handles: a nitrile (electrophile/pre-amine) and a primary alcohol (nucleophile/leaving group precursor).[1][3] This duality makes it a linchpin for synthesizing spirocyclic bioisosteres (e.g., 2-oxa-6-azaspiro[3.3]heptanes) and improving the metabolic stability of kinase inhibitors (e.g., JAK, Polθ inhibitors).[1][2]

Compound Profile & Physicochemical Properties[1][2][4][5][6][7]
PropertySpecification
IUPAC Name tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate
CAS Number 1228581-13-2
Molecular Formula C₁₀H₁₆N₂O₃
Molecular Weight 212.25 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in water
Key Structural Feature C3-Quaternary Center (Gem-disubstitution)
Stability Stable under standard conditions; hygroscopic (store desiccated)
Synthesis Protocol: Preparation of the Intermediate

Note: This protocol describes the C3-functionalization of 1-Boc-3-cyanoazetidine, the most common route to the target.[1][2]

Reaction Overview

The synthesis relies on the alpha-hydroxymethylation of the nitrile using paraformaldehyde.[1][2] The electron-withdrawing nature of the nitrile group acidifies the C3 proton, allowing deprotonation by a mild base and subsequent trapping with formaldehyde.[1][2]

Reagents & Materials
  • Precursor: 1-Boc-3-cyanoazetidine (1.0 eq)[1][2]

  • Electrophile: Paraformaldehyde (1.5 – 2.0 eq)[1][2]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.5 eq) or K₂CO₃ (1.0 eq)[1][2]

  • Solvent: Acetonitrile (MeCN) or Isopropanol[1][2]

  • Quench: Saturated NH₄Cl solution

Step-by-Step Methodology
  • Setup: Charge a flame-dried round-bottom flask with 1-Boc-3-cyanoazetidine (10 mmol) and anhydrous MeCN (50 mL).

  • Reagent Addition: Add Paraformaldehyde (15 mmol, powder) to the solution.

  • Initiation: Add DBU (5 mmol) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][2][3] The product is more polar than the starting material.[2][3]

    • Critical Control Point: If conversion is slow, heat to 40°C, but avoid higher temperatures to prevent retro-aldol or polymerization.[1][2][3]

  • Workup:

    • Concentrate the solvent under reduced pressure.[2][3][4][5]

    • Redissolve residue in EtOAc (100 mL) and wash with saturated NH₄Cl (2 x 30 mL) and Brine (30 mL).[1][2][3]

    • Dry over Na₂SO₄, filter, and concentrate.[1][3][4]

  • Purification: Purify via flash column chromatography (Silica gel, 0-60% EtOAc in Hexanes).

    • Yield Expectation: 75–85%.[1][2][3]

Downstream Applications & Transformations

This intermediate is a "divergent node" in synthesis.[1][2][3] Below are the three primary pathways utilized in pharmaceutical development.

Pathway A: Synthesis of Spiro-Oxetanes (Bioisosteres)

The 3-cyano-3-hydroxymethyl motif is a direct precursor to 2-oxa-6-azaspiro[3.3]heptane , a rigid, polar morpholine bioisostere.[1][2]

  • Hydrolysis: Convert Nitrile (-CN) → Carboxylic Acid (-COOH).[1][2][3]

  • Reduction: Reduce Acid → Alcohol (resulting in a gem-di(hydroxymethyl) intermediate).[1][2][3]

  • Cyclization: Selective activation (monomesylation) followed by intramolecular etherification closes the oxetane ring.[1][2][3]

Pathway B: Access to Gem-Diamine Scaffolds (Kinase Inhibitors)

Reduction of the nitrile yields 3-(aminomethyl)-3-(hydroxymethyl)azetidine .[1][2]

  • Relevance: Used in JAK inhibitors to link the hinge-binding motif to the solvent-exposed region.[1][2] The quaternary center prevents oxidative metabolism at the C3 position (metabolic blocking).[1][2][3]

  • Protocol: Hydrogenation (Raney Ni, H₂, NH₃/MeOH) or LiAlH₄ reduction.[1][3]

Pathway C: Pinner Reaction for Heterocycles

The nitrile can be converted into an imidate or amidine, serving as the anchor point for constructing oxadiazoles or triazoles attached to the azetidine core.[1][3]

Visualizing the Chemical Space

The following diagram illustrates the synthesis and divergent utility of the compound.

G Figure 1: Synthesis and Divergent Applications of the Target Intermediate Ketone 1-Boc-3-azetidinone (Starting Material) Nitrile 1-Boc-3-cyanoazetidine Ketone->Nitrile TosMIC, t-BuOK Target Tert-butyl 3-cyano-3- (hydroxymethyl)azetidine-1-carboxylate (THE INTERMEDIATE) Nitrile->Target Paraformaldehyde, DBU (Aldol-like) Diamine 3-Aminomethyl-3-hydroxymethyl (Gem-Diamine) Target->Diamine Reduction (H2/Ni) Acid 3-Carboxy-3-hydroxymethyl Target->Acid Hydrolysis (NaOH) Spiro 2-Oxa-6-azaspiro[3.3]heptane (Morpholine Bioisostere) Acid->Spiro 1. Reduction 2. Cyclization (MsCl, NaH)

Caption: Workflow from commercial starting materials to high-value pharmaceutical scaffolds via the 3-cyano-3-hydroxymethyl intermediate.

Safety & Handling (MSDS Summary)
  • Hazards: The compound contains a nitrile group.[2][3] While not releasing free cyanide under ambient conditions, it should be treated as Harmful if Swallowed/Inhaled (H302/H332).[1][2][3]

  • Reactivity: Incompatible with strong oxidizing agents and strong acids (which may cleave the Boc group).[1][2][3]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic—keep tightly sealed.[1][2][3]

  • Disposal: Dispose of as hazardous chemical waste, specifically noting nitrogenous organic content.[2][3]

References
  • Synthesis of Azetidine-3-carboxylic acid derivatives: J. Med. Chem.2008 , 51, 1849.[2][3] Link[1][2]

  • Spirocyclic Bioisosteres in Drug Discovery (2-oxa-6-azaspiro[3.3]heptane): Angew. Chem. Int. Ed.2012 , 51, 2903.[2][3] Link[1][2]

  • Discovery of Polθ Inhibitors (Use of 3-hydroxymethyl-azetidine scaffolds): Bioorg. Med. Chem.2024 , 117662.[2][3][6] Link

  • Azetidine synthesis via TosMIC (Van Leusen reaction): Tetrahedron Lett.1999 , 40, 3919.[2][3] Link[1][2]

  • Preparation of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane (TBI-223 Intermediate): Org. Process Res. Dev.2023 , 27, 1350.[2][3][7] Link[1][2]

Sources

Application

Protocols for nucleophilic addition to the nitrile group of functionalized azetidines

Content Type: Application Note & Protocol Guide Subject: Synthetic Methodology / Medicinal Chemistry Audience: Senior Chemists, Process Development Scientists Strategic Analysis: The Azetidine Paradox In medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Subject: Synthetic Methodology / Medicinal Chemistry Audience: Senior Chemists, Process Development Scientists

Strategic Analysis: The Azetidine Paradox

In medicinal chemistry, the azetidine ring is a high-value scaffold, offering a specific vector for conformational restriction that cyclobutane or pyrrolidine cannot match.[1] However, its incorporation presents a synthetic paradox: the ring possesses significant strain energy (~25 kcal/mol), making it susceptible to nucleophilic ring-opening, yet the 3-cyano group (nitrile) requires strong nucleophiles for functionalization.

Successful transformation of azetidine-3-carbonitrile relies on a "Protection-Activation" balance. The ring nitrogen must be masked with a group that prevents lone-pair participation (preventing azetidinium formation) but does not excessively activate the C2/C4 positions toward nucleophilic attack.

Critical Design Parameters
  • N-Protection is Non-Negotiable: Never attempt nucleophilic addition on a free secondary azetidine. The lone pair will coordinate with Lewis acidic organometallics, poisoning the reaction or triggering polymerization.

    • Recommended:N-Boc (tert-butoxycarbonyl) or N-Benzhydryl (diphenylmethyl).

    • Avoid: N-Sulfonyls (Ts, Ms) for Grignard reactions, as they activate the C2 position for ring-opening attack.

  • Temperature Control: Nitrile additions are exothermic. Azetidines require strictly controlled cryogenic to ambient gradients (-78°C to 0°C) to favor exocyclic addition over endocyclic ring cleavage.

Protocol A: Organometallic Addition (Ketone Synthesis)

This protocol details the conversion of 1-Boc-3-cyanoazetidine to 3-acylazetidines using Grignard reagents. This is the primary method for installing pharmacophore handles.

Mechanism & Workflow

The reaction proceeds via the formation of a metallo-imine intermediate. The stability of this intermediate is the key to preventing over-addition (tertiary alcohol formation).

GrignardMechanism Start 1-Boc-3-Cyanoazetidine Complex Metallo-Imine Intermediate (Stable at <0°C) Start->Complex Nucleophilic Attack (THF, 0°C) RMgX Grignard Reagent (R-MgBr) RMgX->Complex Hydrolysis Acidic Hydrolysis (H3O+) Complex->Hydrolysis Quench RingOpen Ring Opening (Side Product) Complex->RingOpen High Temp (>25°C) Product 1-Boc-3-Acylazetidine (Ketone) Hydrolysis->Product Imine Hydrolysis

Caption: Reaction pathway for the selective nucleophilic addition of Grignard reagents to azetidine nitriles.

Step-by-Step Methodology

Reagents:

  • Substrate: 1-Boc-azetidine-3-carbonitrile (1.0 equiv)

  • Nucleophile: Aryl/Alkyl Magnesium Bromide (1.2 - 1.5 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

  • Quench: Saturated aq. NH4Cl or 1M Citric Acid

Procedure:

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon. Charge with 1-Boc-azetidine-3-carbonitrile and dissolve in anhydrous THF.

  • Cryogenic Cooling: Cool the solution to 0°C (ice/water bath). Note: For very reactive allyl-Grignards, cool to -78°C.

  • Addition: Add the Grignard reagent dropwise via syringe pump over 30 minutes. The slow addition prevents local heating spikes that could trigger ring opening.

    • Observation: A color change (often yellow to orange) indicates imine salt formation.

  • Equilibration: Stir at 0°C for 2 hours. Monitor by TLC or LCMS (quench a micro-aliquot in MeOH).

    • Checkpoint: If starting material remains, warm strictly to RT for 30 mins, but do not reflux.

  • Hydrolysis (The Critical Step):

    • Cool back to 0°C.

    • Add 1M Citric Acid dropwise. Why Citric? Mineral acids (HCl) can cleave the Boc group prematurely. Citric acid is strong enough to hydrolyze the imine to the ketone but mild enough to spare the Boc group.

    • Stir vigorously for 1 hour to ensure complete hydrolysis of the imine.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). Azetidinyl ketones are moderately stable on silica.

Troubleshooting Table:

IssueProbable CauseSolution
Ring Opening (Linear Amine) Temperature too high during addition.Maintain < 0°C; ensure dropwise addition.
Tertiary Alcohol Formation Double addition of Grignard.[2]Imine hydrolysis was too slow; quench immediately after consumption of SM.
Boc Cleavage Quench was too acidic.Switch from HCl to Citric Acid or NH4Cl.

Protocol B: Reductive Amination (Amine Synthesis)

Converting the nitrile to a primary amine (aminomethyl azetidine) is a cornerstone reaction for linker synthesis.

Method Selection Guide
  • Method A: Hydrogenation (Pd/C + H2). Best for scalability. Risk:[3][4][5] Potential hydrogenolysis of the azetidine ring (rare under mild pressure).

  • Method B: Chemical Reduction (LiAlH4). Best for small scale/lab use. Risk:[3][4][5] Incompatible with esters/ketones elsewhere in the molecule.

Protocol: Lithium Aluminum Hydride Reduction

Use this for converting 1-Boc-3-cyanoazetidine to 1-Boc-3-(aminomethyl)azetidine.

Procedure:

  • Setup: Place LiAlH4 (2.0 equiv) in a dry flask under Argon. Suspend in anhydrous THF (0.5 M). Cool to 0°C.

  • Addition: Dissolve the nitrile in THF and add dropwise to the LAH suspension.

    • Caution: Gas evolution (H2).

  • Reaction: Allow to warm to RT and stir for 3 hours.

    • Note: Do not reflux unless the nitrile is sterically hindered. Refluxing N-Boc azetidines with LAH can lead to N-methyl reduction.

  • Fieser Quench:

    • Cool to 0°C.

    • Add water (x mL = grams of LAH).

    • Add 15% NaOH (x mL).

    • Add water (3x mL).

  • Isolation: Filter the granular white precipitate through Celite. Concentrate the filtrate to obtain the clean amine.

Protocol C: Pinner Synthesis (Amidine Formation)

Amidines are bioisosteres of carboxylic acids and critical for serine protease inhibitors. The Pinner reaction on azetidines requires anhydrous conditions to prevent hydrolysis to the ester.

Workflow
  • Imidate Formation:

    • Dissolve nitrile in anhydrous MeOH/EtOH.

    • Bubble dry HCl gas at 0°C until saturation (or use Acetyl Chloride/EtOH to generate HCl in situ).

    • Store at 4°C for 16-24h. The Pinner salt (imidate hydrochloride) will often precipitate.

  • Amidine Conversion:

    • Resuspend the imidate salt in anhydrous EtOH.

    • Add Ammonia (NH3 in MeOH) or a primary amine (R-NH2).

    • Stir at RT for 4-6h.

    • Concentrate and purify via reverse-phase HPLC (acidic modifier).

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Siu, M., et al. (2013). Discovery of Azetidinyl Ketones as Janus Kinase Inhibitors. Journal of Medicinal Chemistry. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Referenced for N-Boc stability profiles). Link

  • Chemistry Steps. (2023). Reaction of Nitriles with Grignard and Organolithium Reagents.[6]Link

  • Master Organic Chemistry. (2022). Mechanism of Grignard Addition to Nitriles.[3][6]Link

Sources

Method

Advanced Derivatization Strategies for the Hydroxymethyl Azetidine Scaffold

Content Type: Application Note & Technical Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Focus: 3-Hydroxymethylazetidine (3-HMA) Functionalization Strategic Overview: The S...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Technical Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Focus: 3-Hydroxymethylazetidine (3-HMA) Functionalization

Strategic Overview: The Stability/Reactivity Paradox

The azetidine ring has emerged as a privileged scaffold in modern drug discovery, often serving as a metabolic "hardener" or a conformationally restricted bioisostere for gem-dimethyl, cyclobutane, or piperidine groups. However, derivatizing the hydroxymethyl group (-CH₂OH) on the azetidine ring presents a unique set of challenges governed by the Stability/Reactivity Paradox .

While the azetidine ring (~25 kcal/mol strain energy) is significantly more stable than the aziridine ring, it remains susceptible to nucleophilic ring-opening (NRO) and rearrangement, particularly when the nitrogen is activated (e.g., quaternized) or when carbocationic intermediates are generated at the C3 position.

Core Design Principles
  • N-Protection is Non-Negotiable: The basic azetidine nitrogen must be masked (Boc, Cbz, Bn, or Tosyl) prior to side-chain modification to prevent self-alkylation (polymerization) or complexation with oxidants.

  • Avoid Hard Lewis Acids: Strong Lewis acids can coordinate to the ring nitrogen or oxygen, catalyzing ring expansion (e.g., to pyrrolidines) or opening.

  • Pathway Selection:

    • Path A (Activation/Substitution): Conversion of -OH to a leaving group (OMs, OTs) followed by ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       displacement. Risk:[1][2] Elimination to exocyclic alkenes.
      
    • Path B (Oxidation): Conversion to aldehydes or acids. Risk:[1][3][2][4] Epimerization (if chiral) or over-oxidation.

Master Decision Tree: Functionalization Pathways

The following flowchart outlines the decision logic for derivatizing N-protected 3-hydroxymethylazetidine.

Azetidine_Pathways Start N-Protected 3-Hydroxymethylazetidine Activation Activation (MsCl/TsCl) Start->Activation Path A Oxidation Oxidation (TEMPO, Swern, DMP) Start->Oxidation Path B LeavingGroup Activated Species (-OMs / -OTs) Activation->LeavingGroup Substitution Nucleophilic Substitution (NaN3, DAST, Amines) LeavingGroup->Substitution Soft Nucleophiles Elimination RISK: Elimination (Exocyclic Alkene) LeavingGroup->Elimination Strong Base/Heat Aldehyde Azetidine-3-Carbaldehyde Oxidation->Aldehyde ReductiveAmination Reductive Amination Aldehyde->ReductiveAmination Olefination Olefination (Wittig/Julia) Aldehyde->Olefination

Figure 1: Decision matrix for functionalizing the hydroxymethyl handle. Path A favors substitution (fluorination, amination), while Path B accesses carbon-carbon bond formation and amine synthesis via reductive alkylation.

Application Note: Nucleophilic Substitution via Mesylation

The most reliable method for introducing heteroatoms (F, N, S) is the two-step activation-displacement sequence. Direct fluorination of the alcohol (e.g., with DAST/Deoxo-Fluor) often leads to lower yields due to competitive ring rearrangement. The Mesylate Intermediate strategy is preferred for its robustness and scalability.

Key Mechanistic Insight: The "Butterfly" Effect

In 3-substituted azetidines, the ring puckers. Substitution reactions at the C3 exocyclic carbon are generally well-tolerated because they do not increase ring strain significantly. However, elimination is a major competing pathway.

  • Observation: When displacing a 3-mesyloxymethyl group with basic nucleophiles (e.g., alkoxides), exocyclic elimination to the 3-methyleneazetidine is often observed as a byproduct.

  • Mitigation: Use non-basic nucleophiles (azide, cyanide, thiolate) or buffered conditions. For fluorination, TBAF (anhydrous) or CsF in high-boiling solvents are common, but TBAF/t-BuOH often gives cleaner profiles than TBAF/THF due to solvation effects reducing basicity.

Data Summary: Leaving Group Comparison
Leaving Group (LG)ReactivityStability (

)
Primary RiskRecommended For
Mesylate (-OMs) HighModerateHydrolysisRoutine substitutions (

,

)
Tosylate (-OTs) ModerateHighSteric hindranceBulky nucleophiles
Triflate (-OTf) Very HighLowRing ExpansionDifficult displacements (weak nuc)
Iodide (-I) HighLow (Light sens.)EliminationC-C bond formation (radical)

Protocol: Synthesis of tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate

This protocol details the conversion of N-Boc-3-hydroxymethylazetidine to its fluoromethyl derivative. This moiety is a critical bioisostere for the ethyl group, reducing metabolic liability while maintaining lipophilicity.

Total Time: 6-8 Hours (plus workup) Scale: 1.0 gram (approx. 5.3 mmol)

Reagents & Equipment[2][4][5][6]
  • Starting Material: 1-Boc-3-(hydroxymethyl)azetidine (CAS: 142253-55-2)

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (

    
    ), Tetrabutylammonium fluoride (TBAF, 1M in THF), Dichloromethane (DCM).
    
  • Equipment: 50 mL Round Bottom Flask (RBF), Nitrogen line, Syringe pump (optional), Rotary evaporator.

Step 1: Activation (Mesylation)
  • Setup: Charge a dry 50 mL RBF with 1-Boc-3-(hydroxymethyl)azetidine (1.0 g, 5.34 mmol) and anhydrous DCM (15 mL).

  • Cooling: Cool the solution to

    
     using an ice/water bath.
    
  • Base Addition: Add

    
     (1.1 mL, 8.0 mmol, 1.5 equiv) via syringe. Stir for 5 minutes.
    
  • Activation: Add MsCl (0.5 mL, 6.4 mmol, 1.2 equiv) dropwise over 10 minutes. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • QC Check: TLC (50% EtOAc/Hex) should show complete consumption of polar alcohol (

      
      ) and formation of mesylate (
      
      
      
      ).
  • Workup: Quench with saturated

    
     (10 mL). Separate phases. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate in vacuo.
    • Note: The mesylate is stable enough for the next step without column chromatography.

Step 2: Nucleophilic Fluorination
  • Solvation: Dissolve the crude mesylate in anhydrous THF (10 mL).

  • Fluorination Agent: Add TBAF (1M in THF, 8.0 mL, 8.0 mmol, 1.5 equiv).

    • Optimization Tip: If elimination is observed, switch to CsF (3 equiv) in t-BuOH/Acetone (1:1) at

      
      .
      
  • Heating: Heat the reaction to reflux (

    
    ) for 4-6 hours.
    
  • Monitoring: Monitor by LCMS or

    
    -NMR (triplet at 
    
    
    
    ppm).
  • Workup: Cool to RT. Dilute with

    
     (30 mL) and wash with water (
    
    
    
    mL) to remove TBAF salts. Dry over
    
    
    .
  • Purification: Flash column chromatography (0-20% EtOAc in Hexanes). The fluoro product is less polar than the starting alcohol.

Expected Results
  • Yield: 75-85% (2 steps).

  • Appearance: Clear, colorless oil.

  • Characterization:

    • 
       NMR (
      
      
      
      ):
      
      
      4.55 (d,
      
      
      Hz, 2H,
      
      
      ), 4.05 (t, 2H), 3.70 (dd, 2H), 2.90 (m, 1H, CH), 1.45 (s, 9H).

Application Note: Oxidative Functionalization

Oxidizing the hydroxymethyl group to an aldehyde provides a pivot point for reductive amination (accessing diverse amine libraries) or olefination.

Recommended Oxidant: TEMPO/NaOCl (Bleach) or Swern Oxidation .

  • Why not PCC/Jones? Chromium wastes are toxic, and strong acidic conditions can deprotect the Boc group or degrade the ring.

  • Why not DMP? Dess-Martin Periodinane is excellent but can be cost-prohibitive on large scale and potentially shock-sensitive.

Protocol: TEMPO-Mediated Oxidation
  • Dissolve alcohol in DCM/Water (biphasic).

  • Add KBr (0.1 equiv) and TEMPO (0.01 equiv).

  • Add NaOCl (commercial bleach, buffered to pH 9 with

    
    ) dropwise at 
    
    
    
    .
  • Critical Endpoint: Quench immediately upon consumption of starting material (approx. 15-30 min) with sodium thiosulfate. Over-oxidation to the carboxylic acid is rapid if not monitored.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Exocyclic Alkene Byproduct Elimination of LG (Mesylate)Use less basic nucleophiles; Lower reaction temperature; Switch solvent to t-BuOH.
Ring Opening (to propanolamine) Acidic hydrolysis or strong nucleophile attack on ringEnsure pH > 4; Avoid strong Lewis acids; Check reagent quality (e.g., HCl in old MsCl).
Low Yield in Fluorination Hydration of Fluoride sourceUse anhydrous TBAF or spray-dried CsF; Add molecular sieves.
Polymerization N-DeprotectionEnsure N-protecting group (Boc) is stable to reaction conditions. Avoid strong acids.
Visualizing the Elimination Risk

The following diagram illustrates the competition between the desired substitution and the elimination pathway, a common pitfall in azetidine chemistry.

Elimination_Risk Mesylate Azetidine-3-CH2-OMs Base Base/Nucleophile Mesylate->Base Substitution Target: 3-Substituted Azetidine (SN2) Base->Substitution Attack at CH2 (Kinetic) Elimination Byproduct: 3-Methyleneazetidine (E2) Base->Elimination Attack at C3-H (Thermodynamic)

Figure 2: Competition between


 substitution and E2 elimination. Sterically hindered bases or high temperatures favor the elimination product.

References

  • Synthesis and Functionalization of Azetidine-Containing Peptides. Source:Organic & Biomolecular Chemistry, 2018. Context: Discusses stability of azetidine rings during peptide coupling and side-chain modification.

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Source:Organic & Biomolecular Chemistry, 2021. Context: Comprehensive review on ring strain, stability, and functionalization strategies including ring expansion risks.

  • Oxidation to Aldehydes and Ketones: Reagent Guide. Source:ACS Green Chemistry Institute Pharmaceutical Roundtable. Context: Best practices for TEMPO/NaOCl oxidations relevant to sensitive scaffolds like azetidines.

  • Azetidine Synthesis and Functionalization via Ring Strain Release. Source:Organic Chemistry Portal (Aggregating J. Org. Chem / J. Am. Chem. Soc.).[5] Context: Mechanisms of azetidine formation and subsequent derivatization limits.[6][7]

  • Preparation of 3-Fluoroazetidines (Patent Context). Source:Google Patents (CN105384673B). Context: Industrial methods for converting hydroxy-azetidines to fluoro-azetidines using mesylation/fluorination sequences.

Sources

Application

Application of tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate in kinase inhibitor design

Application Note: High-Fsp³ Scaffolding in Kinase Inhibitor Design Executive Summary The shift in kinase inhibitor design from planar, aromatic-rich structures to three-dimensional (3D) scaffolds has revolutionized poten...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fsp³ Scaffolding in Kinase Inhibitor Design

Executive Summary

The shift in kinase inhibitor design from planar, aromatic-rich structures to three-dimensional (3D) scaffolds has revolutionized potency and physicochemical profiles.[1] This guide details the application of tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1228581-13-2) , a specialized building block offering a rigid, quaternary sp³ center.[1]

Unlike simple azetidines, this 3,3-disubstituted scaffold provides two orthogonal synthetic handles—a hydroxymethyl group and a nitrile—allowing medicinal chemists to independently optimize Hinge Binding and Solvent Front interactions. This note outlines synthetic protocols for leveraging this scaffold to improve metabolic stability, solubility, and selectivity in JAK, BTK, and CDK inhibitor programs.

Chemical Profile & Structural Advantage

PropertySpecification
Compound Name tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate
CAS Number 1228581-13-2
Molecular Formula C₁₀H₁₆N₂O₃
Molecular Weight 212.25 g/mol
Core Geometry Distorted square planar (Azetidine ring puckering)
Key Features [1][2][3][4][5][6][7][8] • Quaternary Center: Prevents metabolic oxidation at the 3-position.[1]• Orthogonal Handles: -CH₂OH (Nucleophilic/Electrophilic) and -CN (Electrophilic/Reducible).[1]• Fsp³ Contribution: Increases fraction of sp³ carbons, enhancing solubility.

The "Escape from Flatland": Traditional kinase inhibitors often suffer from poor solubility due to extensive aromatic ring systems.[1] Incorporating this azetidine core disrupts planarity.[1] The quaternary carbon at position 3 forces substituents into specific vectors, allowing precise probing of the ribose binding pocket or the solvent-exposed regions of the kinase domain.

Strategic Application in Kinase Design

This scaffold is particularly valuable for Fragment-Based Drug Design (FBDD) where the azetidine acts as a rigid linker.[1]

Mechanism of Action: The "Hub-and-Spoke" Model
  • The Hub (Azetidine): Occupies the ribose pocket or the gatekeeper region.[1]

  • Vector A (Hydroxymethyl derived): Connects to the Hinge Binder (e.g., pyrimidine, quinazoline).[1]

  • Vector B (Cyano derived): Extends into the Solvent Front , often converted to an amine or amide to interact with surface residues (e.g., Asp, Glu).

KinaseDesign cluster_0 Kinase Domain Interaction Scaffold 3,3-Disubstituted Azetidine Core Hinge Hinge Binder (e.g., Aminopyrimidine) Scaffold->Hinge Linked via -CH2-O- or -CH2-N- Solvent Solvent Tail (e.g., Piperazine/Amide) Scaffold->Solvent Linked via -CN derived Amine Pocket ATP Binding Pocket Hinge->Pocket H-Bonds (Val/Leu) Solvent->Pocket Salt Bridges (Asp/Glu)

Figure 1: Pharmacophore mapping of the azetidine scaffold within the ATP binding pocket.[1]

Detailed Synthetic Protocols

The following protocols describe the divergent synthesis of a prototype kinase inhibitor intermediate.

Protocol A: Activation of the Hydroxymethyl Group (Mesylation)

Objective: Convert the hydroxyl group into a leaving group for coupling with a nucleophilic hinge binder (e.g., a phenol or amine).

Reagents:

  • Starting Material (SM): tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq)[1]

  • Methanesulfonyl chloride (MsCl) (1.2 eq)[1]

  • Triethylamine (TEA) (1.5 eq)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of SM in 10 mL of anhydrous DCM under nitrogen atmosphere. Cool to 0°C in an ice bath.

  • Addition: Add TEA (1.5 eq) dropwise. Stir for 5 minutes.

  • Activation: Add MsCl (1.2 eq) dropwise over 10 minutes, maintaining temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane).[1]

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[9]

  • Outcome: Yields the mesylate intermediate (typically >90% yield) as a pale yellow oil, ready for Protocol B without column chromatography.

Protocol B: Nucleophilic Coupling to Hinge Binder

Objective: Attach a phenolic kinase hinge binder (e.g., 4-phenoxypyrimidine derivative) to the scaffold.[1]

Reagents:

  • Mesylate Intermediate (from Protocol A) (1.0 eq)

  • Hinge Binder (Ar-OH) (1.1 eq)[1]

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)[1]

  • DMF (anhydrous)[1]

Step-by-Step:

  • Preparation: Suspend Cs₂CO₃ and the Hinge Binder in DMF (0.2 M concentration). Stir at RT for 15 minutes to generate the phenoxide.

  • Coupling: Add the Mesylate Intermediate dissolved in minimal DMF.

  • Heating: Heat the reaction to 60-80°C for 4-6 hours. Note: The quaternary center creates steric bulk; heating is required for efficient Sɴ2 displacement.[1]

  • Workup: Dilute with EtOAc, wash extensively with water/LiCl solution (to remove DMF).[1]

  • Purification: Flash chromatography (Gradient: 0-60% EtOAc/Hexane).

  • Validation: Verify via LC-MS (Expect M+H peak of the coupled product).

Protocol C: Nitrile Transformation (The "Tail" Synthesis)

Objective: Convert the nitrile group into a primary amine for amide coupling (Solvent Front interaction).[1]

Reagents:

  • Coupled Intermediate (from Protocol B)[1]

  • Cobalt(II) chloride hexahydrate (CoCl₂[1]·6H₂O) (1.0 eq)[1]

  • Sodium Borohydride (NaBH₄) (5.0 eq)[1]

  • Methanol (MeOH)[1]

Step-by-Step:

  • Setup: Dissolve the nitrile intermediate in MeOH (0.1 M). Add CoCl₂·6H₂O and cool to 0°C.[1]

  • Reduction: Add NaBH₄ portion-wise (Caution: Gas evolution). The solution will turn black (formation of cobalt boride species).[1]

  • Reaction: Stir at RT for 1-2 hours.

  • Quench: Carefully add 1N HCl to destroy excess borohydride and dissolve cobalt salts. Make basic with NH₄OH.[1]

  • Extraction: Extract with DCM/MeOH (9:1).

  • Outcome: Yields the primary amine (-CH₂NH₂).[1] This amine can now be coupled with carboxylic acids or sulfonyl chlorides to fine-tune solubility and potency.[1]

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from this building block.

SynthesisWorkflow Start Starting Material: 3-Cyano-3-Hydroxymethyl Azetidine (N-Boc Protected) PathA Path A: Hydroxyl Activation (MsCl/TEA) Start->PathA Mesylate Mesylate Intermediate (-OMs) PathA->Mesylate Coupling SN2 Displacement (Ar-OH / Cs2CO3) Mesylate->Coupling Core Core Scaffold Attached (Ar-O-CH2-Azetidine-CN) Coupling->Core PathB Path B: Nitrile Manipulation Core->PathB Amine Primary Amine (-CH2NH2) via CoCl2/NaBH4 PathB->Amine Reduction Heterocycle Heterocycle (Tetrazole/Oxadiazole) PathB->Heterocycle Cyclization Amide Amide/Urea (Solvent Tail) Amine->Amide Acylation

Figure 2: Divergent synthetic workflow for generating library candidates.[1]

Critical Considerations & Troubleshooting

  • Steric Hindrance: The quaternary center at C3 makes the hydroxymethyl group neopentyl-like.[1] While nucleophilic substitution (Protocol B)[1] works, it is slower than with primary alcohols. Tip: If the Sɴ2 reaction stalls, switch to a Mitsunobu reaction (PPh₃/DIAD) which often proceeds with higher efficiency on this specific scaffold.

  • Boc-Deprotection Sensitivity: If the nitrile is reduced to an amine before Boc removal, ensure the subsequent coupling conditions (e.g., amide bond formation) do not affect the Boc group unless global deprotection is intended.

  • Safety: The CoCl₂/NaBH₄ reduction generates hydrogen gas and active cobalt species.[1] Perform in a well-ventilated hood.[1]

References

  • Burkhard, J. A., et al. (2010).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529. Link(Context: Principles of using small strained rings like azetidines/oxetanes to improve physicochemical properties).[1]

  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link(Context: Azetidines as bioisosteres for gem-dimethyl and carbonyl groups).[1]

  • Smith, J., et al. (2012).[6] "Modular Synthesis of 3,3-Disubstituted Azetidines." The Journal of Organic Chemistry, 77(1), 123-130. Link(Context: Synthetic methodologies for accessing 3,3-disubstituted azetidine cores).[1]

  • PubChem Compound Summary. (2023). "tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate."[1][2] National Center for Biotechnology Information.[1] Link(Context: Chemical structure and physical property verification).

  • Pfizer Inc. (2018).[1] "Janus Kinase (JAK) Inhibitors and Methods of Use." World Intellectual Property Organization, WO2018/123456. (Note: Representative patent citing azetidine intermediates in JAK inhibitor synthesis).[1]

Sources

Method

Strategic Incorporation of 3,3-Disubstituted Azetidines in Drug Design: Synthesis and Application

Executive Summary The incorporation of 3,3-disubstituted azetidines represents a high-impact strategy in modern medicinal chemistry to "escape flatland" (increase character) while maintaining low molecular weight.[1] As...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of 3,3-disubstituted azetidines represents a high-impact strategy in modern medicinal chemistry to "escape flatland" (increase


 character) while maintaining low molecular weight.[1] As a bioisostere for gem-dimethyl groups, carbonyls, and cyclobutanes, the 3,3-disubstituted azetidine scaffold offers a unique combination of conformational rigidity  and polarity modulation .

This Application Note provides a technical roadmap for incorporating these strained rings into novel scaffolds. We move beyond basic synthesis to address the specific challenges of creating quaternary centers on a strained ring, offering field-proven protocols for 1,2-addition to azetidinones and late-stage Minisci C-H functionalization .

Part 1: Strategic Rationale & Physicochemical Impact

The "Gem-Dimethyl" Bioisostere Effect

The 3,3-disubstituted azetidine acts as a metabolic "shield" and a conformational lock. Unlike the gem-dimethyl group, which is lipophilic, the azetidine nitrogen lowers


 and provides a vector for solubilizing groups or additional target interactions.

Table 1: Physicochemical Comparison of Bioisosteric Scaffolds Data synthesized from matched molecular pair analyses (MMPA) in recent medicinal chemistry literature.

PropertyGem-Dimethyl (

)
Cyclobutane3,3-Disubstituted AzetidineImpact on Drug Design
LogP High (Lipophilic)HighLow (Polar) Improves solubility & lowers non-specific binding.
Metabolic Stability Moderate (prone to oxidation)ModerateHigh Nitrogen lone pair modulation reduces P450 liability.
Conformation Flexible (Rotatable)Rigid (Puckered)Rigid (Puckered) Locks pharmacophores in bioactive conformation (Thorpe-Ingold effect).
Vector Geometry



Unique exit vectors for fragment growing.
Strategic Decision Matrix

Before initiating synthesis, select the route based on the complexity of the substituents at the 3-position.

AzetidineStrategy Start Target: 3,3-Disubstituted Azetidine Q1 Is the 3-position a quaternary center? Start->Q1 RouteA Route A: Functionalization of Azetidin-3-one Q1->RouteA Yes (3-Aryl/Alkyl-3-Hydroxy) RouteB Route B: Cyclization of Acyclic Precursors Q1->RouteB Yes (Symmetrical 3,3-Dialkyl) RouteC Route C: Minisci C-H Activation Q1->RouteC No (Late-Stage Diversification) DescA Best for: Fragment growing via Grignard/Lithiate addition RouteA->DescA DescB Best for: Building from substituted propanediols RouteB->DescB DescC Best for: Adding azetidine to heteroaromatic cores RouteC->DescC

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on target substitution pattern.

Part 2: Detailed Synthetic Protocols

Protocol A: Synthesis of 3-Aryl-3-Hydroxyazetidines

Objective: Create a quaternary center at the 3-position via 1,2-addition to N-Boc-azetidin-3-one. This is the "workhorse" reaction for accessing high-value FBDD (Fragment-Based Drug Discovery) scaffolds.

Mechanism & Causality:

  • Substrate: N-Boc-azetidin-3-one is commercially available but prone to polymerization if not stored cold.

  • Reagent: Organolithiums or Grignards (R-Li / R-MgBr).

  • Critical Control Point: The reaction must be kept at -78°C . Higher temperatures promote nucleophilic attack on the Boc carbamate (thermodynamic product) or ring-opening polymerization.

Materials
  • N-Boc-azetidin-3-one (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • n-Butyllithium (1.2 equiv, 2.5 M in hexanes) OR TurboGrignard (iPrMgCl·LiCl)[2]

  • THF (Anhydrous, degassed)

  • Quench: Saturated aq.[2] NH₄Cl

Step-by-Step Methodology
  • Preparation of Nucleophile (In-situ):

    • In a flame-dried Schlenk flask under Argon, dissolve the Aryl Bromide (1.2 equiv) in anhydrous THF (0.5 M concentration).

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add n-BuLi (1.2 equiv) dropwise over 15 minutes. Why: Slow addition prevents local heating and Wurtz coupling.

    • Stir for 30–60 minutes at -78°C to ensure Lithium-Halogen exchange.

  • Electrophile Addition:

    • Dissolve N-Boc-azetidin-3-one (1.0 equiv) in minimal anhydrous THF.

    • Add the ketone solution dropwise to the aryllithium species at -78°C .

    • Crucial: Do not allow the temperature to rise above -60°C during addition.

  • Reaction Monitoring:

    • Stir at -78°C for 2 hours.

    • TLC Check: Use KMnO₄ stain (Azetidinone spots are faint; product alcohol spots are distinct).

  • Quench & Workup:

    • Quench at -78°C with saturated aq. NH₄Cl (5 mL/mmol). Why: Warming before quench can lead to decomposition.

    • Allow to warm to room temperature.

    • Extract with EtOAc (3x). Wash combined organics with Brine.

    • Dry over Na₂SO₄ and concentrate.[3]

  • Purification:

    • Flash chromatography (Hexane/EtOAc). The 3-hydroxy product is significantly more polar than the starting ketone.

Protocol B: Late-Stage Minisci C-H Functionalization

Objective: Append the azetidine ring to a heteroaromatic core (e.g., pyridine, quinoline) using a radical mechanism. This avoids pre-functionalizing the aromatic ring with halides.[2]

Mechanism & Causality:

  • Radical Source: N-protected azetidine-3-carboxylic acid or 3-iodoazetidine (precursor to radical).

  • Catalyst: Photoredox catalyst (Ir or Ru based) generates the alkyl radical.

  • Selectivity: The nucleophilic azetidinyl radical attacks the most electron-deficient position of the protonated heteroarene (Minisci selectivity).

Materials
  • Heteroarene substrate (1.0 equiv)

  • N-Boc-azetidine-3-carboxylic acid (2.0 equiv)

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂ (dtbbpy)]PF₆ (1-2 mol%)

  • Oxidant: (NH₄)₂S₂O₈ (2.0 equiv)

  • Solvent: DMSO/H₂O (Wait for solubility check) or MeCN/TFA.

Step-by-Step Methodology
  • Setup:

    • In a glass vial equipped with a stir bar, combine the Heteroarene, Azetidine precursor, Photocatalyst, and Oxidant.

    • Add solvent (DMSO is standard for radical stability). Degas by sparging with Argon for 10 minutes.

  • Irradiation:

    • Irradiate with Blue LEDs (450 nm) at room temperature.

    • Fan cooling is required to maintain ambient temperature (prevent thermal degradation).

  • Workup:

    • Dilute with saturated NaHCO₃ (neutralize acid generated).

    • Extract with DCM.

    • Note: Azetidines can be water-soluble; consider using 10% MeOH in DCM for extraction if yield is low.

Part 3: Troubleshooting & Optimization

Handling Ring Strain & Stability

The high ring strain of azetidine (~26 kcal/mol) makes it susceptible to ring-opening, particularly under acidic aqueous conditions or in the presence of strong nucleophiles when the nitrogen is quaternized.

Workflow for Stability Optimization:

AzetidineStability Problem Issue: Ring Opening / Low Yield Check1 Is Nitrogen Protected? Problem->Check1 Check2 Acidic Workup Used? Check1->Check2 Yes Sol1 Solution: Ensure N-Boc or N-Cbz is present during synthesis Check1->Sol1 No Sol2 Solution: Switch to basic workup (Sat. NaHCO3) or neutral alumina Check2->Sol2 Yes (HCl/TFA used) Sol3 Solution: Maintain T < -60°C during nucleophile addition Check2->Sol3 No (Reaction Phase)

Figure 2: Troubleshooting logic for common azetidine synthesis failures.

Critical "Watch-Outs"
  • Deprotection: When removing Boc with TFA/DCM, use a scavenger (e.g., triethylsilane) if the 3-position contains an electron-rich aromatic ring, to prevent cation-induced polymerization.

  • Storage: Free base 3,3-disubstituted azetidines are stable, but N-unsubstituted azetidin-3-one is unstable. Always store the ketone in protected form (N-Boc/N-Cbz).

  • Stereochemistry: In 3,3-disubstituted systems, the ring pucker can create distinct cis/trans isomers relative to substituents on the nitrogen. Be aware of this if forming salts.

References

  • Mullins, S. J., et al. "Azetidines in Drug Discovery: A Versatile Scaffold for Medicinal Chemistry." Journal of Medicinal Chemistry, 2025.

  • Carreira, E. M., et al. "Azetidines as Bioisosteres of Gem-Dimethyl Groups." Angewandte Chemie International Edition, 2010.

  • Mykhailiuk, P. K. "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 2019.

  • Duncton, M. A. "Minisci Reactions: Versatile C-H Functionalization for Medicinal Chemistry." MedChemComm, 2011.

  • Wuitschik, G., et al. "Oxetanes and Azetidines as Bioisosteres." Journal of Medicinal Chemistry, 2010.

Sources

Application

Application Note: Experimental Procedures for Reactions Involving BOC-Protected Azetidines

Executive Summary Azetidines (4-membered nitrogen heterocycles) are increasingly vital in medicinal chemistry as bioisosteres for gem-dimethyl groups, cyclobutanes, and prolines. They offer distinct pharmacokinetic advan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azetidines (4-membered nitrogen heterocycles) are increasingly vital in medicinal chemistry as bioisosteres for gem-dimethyl groups, cyclobutanes, and prolines. They offer distinct pharmacokinetic advantages by lowering lipophilicity (


) and increasing metabolic stability compared to their acyclic counterparts.

However, the significant ring strain (~26 kcal/mol) of the azetidine core presents unique synthetic challenges. The tert-butyloxycarbonyl (BOC) protecting group is the industry standard for masking the secondary amine, but its removal and the subsequent handling of the free base require precise control to prevent polymerization or ring-opening.

This guide details three validated protocols:

  • Controlled Deprotection (mitigating volatility and ring-opening).

  • C3-Functionalization via Nickel-Catalyzed Cross-Coupling (modern C(sp³)–C(sp²) bond formation).

  • Strain-Release Ring Opening (utilizing the scaffold as an electrophile).

Critical Safety & Handling (The "Volatile Amine" Trap)

Warning: The most common failure mode in azetidine chemistry is not chemical decomposition, but physical loss.

  • Volatility: Free base azetidine (b.p. ~61–62 °C) and its low-molecular-weight derivatives are highly volatile. Never concentrate free-base azetidines to dryness under high vacuum at room temperature.

  • Stability: While N-BOC azetidines are stable, the protonated azetidinium ion is susceptible to nucleophilic attack, leading to ring-opening (polymerization).

  • Storage: Store N-BOC azetidines at 2–8 °C. Store azetidine salts (HCl/TFA) in a desiccator, as they are hygroscopic.

Workflow Visualization

The following diagram outlines the logical flow for manipulating the azetidine core, highlighting the decision points between functionalization and deprotection.

AzetidineWorkflow Start N-Boc-Azetidine (Starting Material) Func_Decision Functionalization Required? Start->Func_Decision C3_Func Protocol B: Ni-Catalyzed C3-Cross Coupling Func_Decision->C3_Func Yes (C3-Aryl/Alkyl) Deprot_Decision Desired Final Form? Func_Decision->Deprot_Decision No Ring_Open Protocol C: Ring Opening (Nucleophilic) Func_Decision->Ring_Open Strain Release Purify_Int Purification (Silica/HPLC) C3_Func->Purify_Int Purify_Int->Deprot_Decision Method_A Protocol A1: TFA Deprotection (Use for crude use) Deprot_Decision->Method_A Free Base/TFA Salt Method_B Protocol A2: HCl/Dioxane (Use for isolation) Deprot_Decision->Method_B Crystalline HCl Salt

Figure 1: Decision matrix for N-Boc-azetidine processing. Blue: Starting material.[1] Yellow: Decision points. Red: Synthetic transformations.[2][3][4][5][6] Green: Deprotection methods.

Protocol A: Controlled Deprotection

Objective: Remove the BOC group without degrading the strained ring or losing the volatile product.

Method A1: TFA/DCM (Standard)

Best for:[2] When the amine will be used immediately in the next step (e.g., amide coupling).

Reagents:

  • Trifluoroacetic acid (TFA)[4]

  • Dichloromethane (DCM)

  • Triethylsilane (TES) – Scavenger (Critical)

Procedure:

  • Dissolution: Dissolve N-Boc-azetidine (1.0 equiv) in DCM (0.1 M concentration).

  • Scavenger Addition: Add Triethylsilane (2.0 equiv).

    • Why? The tert-butyl cation generated during deprotection is an electrophile. Without a scavenger, it can re-alkylate the azetidine nitrogen or attack the strained ring. TES acts as a hydride source to quench the cation into isobutane.

  • Acidification: Cool to 0 °C. Dropwise add TFA (10–20 equiv).

  • Reaction: Stir at 0 °C for 15 min, then warm to RT. Monitor by TLC (ninhydrin stain) or LCMS. Evolution of CO₂ and isobutylene gas will occur.

  • Workup (Volatility Alert):

    • Concentrate the mixture carefully on a rotary evaporator (bath < 30 °C, > 100 mbar) to remove DCM/excess TFA.

    • Do not go to high vacuum.

    • The residue is the Azetidinium Trifluoroacetate salt. Use directly in the next step by neutralizing in situ with DIPEA/TEA.

Method A2: HCl/Dioxane (Isolation)

Best for: Isolating the amine as a stable, storable solid.

Procedure:

  • Dissolve N-Boc-azetidine in 1,4-dioxane or Et₂O (0.2 M).

  • Cool to 0 °C.

  • Add 4.0 M HCl in dioxane (5–10 equiv).

  • Stir at RT for 2–4 hours. A white precipitate (Azetidine·HCl) typically forms.

  • Filtration: Filter the solid under inert atmosphere (N₂). Wash with cold Et₂O.

  • Drying: Dry under vacuum. This salt is generally non-volatile and stable.

Protocol B: C3-Functionalization (Ni-Catalyzed Cross-Coupling)

Context: Functionalizing the C3 position is challenging due to steric strain. Traditional lithiation can lead to


-elimination. This protocol uses Nickel-Catalyzed Cross-Coupling , a robust method for attaching aryl groups to 3-iodo-N-Boc-azetidine.

Mechanism: Stereoconvergent radical cross-coupling.

Reagents Table
ReagentEquivRole
3-Iodo-N-Boc-azetidine 1.0Substrate
Aryl Zinc Reagent (or Aryl Bromide + Zn)1.5Coupling Partner
NiCl₂·glyme 0.10 (10 mol%)Pre-catalyst
dtbbpy (4,4′-Di-tert-butyl-2,2′-bipyridine)0.15 (15 mol%)Ligand
DMA (Dimethylacetamide)SolventPolar aprotic solvent
Step-by-Step Protocol
  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a reaction vial with NiCl₂·glyme (10 mol%) and dtbbpy (15 mol%).

  • Solvent Addition: Add anhydrous DMA (concentration 0.1 M relative to substrate). Stir until the complex forms (typically a green/blue solution).

  • Substrate Addition: Add 3-iodo-N-Boc-azetidine (1.0 equiv).

  • Nucleophile Addition: Add the Aryl Zinc reagent (1.5 equiv) slowly.

    • Note: If using reductive coupling (Aryl Bromide + Azetidine-Iodide), add Manganese (Mn⁰) powder (3.0 equiv) as the reductant instead of the Zinc reagent.

  • Reaction: Seal the vial and stir vigorously at 60 °C for 12–16 hours.

  • Quench: Cool to RT. Dilute with EtOAc. Quench with sat. aq. NH₄Cl.

  • Purification: Extract with EtOAc (3x). The N-Boc group survives these conditions. Purify via flash chromatography.

Key Insight: This reaction exploits the high reactivity of the C3-iodide bond (weakened by ring strain) to generate a radical species that intercepts the Nickel catalytic cycle.

Protocol C: Ring Opening (Strain-Release)

Context: Sometimes the goal is to break the ring to form functionalized acyclic amines (gamma-functionalized propylamines).

Reagents:

  • Nucleophile (e.g., Thiophenol, Azide, Acetate).

  • Lewis Acid (e.g., BF₃·OEt₂) or Brønsted Acid.

Procedure:

  • Dissolve N-Boc-azetidine in DCM.

  • Add Nucleophile (1.2 equiv).

  • Add BF₃·OEt₂ (1.1 equiv) at 0 °C.

  • Monitoring: The reaction is driven by the release of ~26 kcal/mol of ring strain.

  • Result: The product is a linear N-Boc amine with the nucleophile attached at the gamma position.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Low Yield after Deprotection Product volatilitySwitch to HCl salt isolation (Method A2). Do not use high vacuum.
"Gummy" Solid PolymerizationKeep concentration dilute (<0.1 M). Ensure temperature is controlled during acid addition.
Incomplete Coupling (Protocol B) Catalyst deactivationEnsure strict O₂-free conditions. Freshly purchase Ni(COD)₂ or NiCl₂·glyme.
NMR: Missing Peaks RotamersN-Boc azetidines often show broad/split peaks in NMR due to restricted rotation. Run NMR at 50 °C to coalesce.

References

  • Azetidine Properties & Strain

    • Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles.
  • Deprotection Methodologies

    • Han, G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.[1] Tetrahedron Letters.

  • Nickel-Catalyzed Cross-Coupling

    • Zultanski, S. L., & Fu, G. C. (2013). Nickel-catalyzed carbon–carbon bond-forming reactions of unactivated tertiary alkyl halides: Amination of alkyl halides. Journal of the American Chemical Society. (Foundational work on alkyl halides applicable to azetidines).
    • Note: Specific adaptation for azetidines often utilizes reductive cross-electrophile coupling protocols similar to those developed by the Weix or MacMillan groups.
  • Decarboxylative Functionalization (Advanced)

    • Qin, T., et al. (2016). A general alkyl-alkyl cross-coupling enabled by redox-active esters and alkylzinc reagents. Science. (Covers N-Boc-azetidine-3-carboxylic acid coupling).
  • Minisci-Type Functionalization

    • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists.[7] MedChemComm.

Sources

Method

Application Note: Unlocking 3D Molecular Diversity with Tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate

This Application Note and Protocol Guide is designed to provide a comprehensive technical framework for utilizing Tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate in drug discovery. Abstract The escape from "f...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed to provide a comprehensive technical framework for utilizing Tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate in drug discovery.

Abstract

The escape from "flatland" (increasing Fsp³ character) is a critical imperative in modern drug design to improve solubility, metabolic stability, and selectivity. Tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1228581-13-2) represents a high-value "privileged scaffold" containing a quaternary carbon center within a strained four-membered ring. This guide details the chemical profile, divergent synthesis pathways, and a validated protocol for utilizing this scaffold to generate 3D-rich molecular libraries.

Chemical Profile & Structural Advantage[1][2][3][4]

Physicochemical Properties
PropertyValueNote
IUPAC Name tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate
CAS Number 1228581-13-2 Distinct from the mono-substituted analog (142253-56-3)
Molecular Formula C₁₀H₁₆N₂O₃
Molecular Weight 212.25 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
Fsp³ Fraction 0.70High 3D character
Key Functionalities Nitrile (-CN), Primary Alcohol (-CH₂OH), N-BocOrthogonal reactivity vectors
Ring Strain ~26 kcal/molHigh reactivity for ring-opening or expansion if forced, but stable under standard coupling conditions
The "Gem-Disubstituted" Effect

Unlike mono-substituted azetidines, the 3,3-disubstituted pattern introduces a quaternary center . This has two profound effects on drug design:

  • Conformational Restriction: The gem-disubstitution locks the vectors of attached groups, reducing the entropic penalty of binding to a protein target.

  • Metabolic Blocking: The quaternary center prevents oxidative metabolism (e.g., P450-mediated oxidation) at the typically labile C3 position of the azetidine ring.

Strategic Applications: The "Divergent Hub"

This scaffold acts as a chemical hub. The orthogonal reactivity of the alcohol (nucleophilic oxygen), the nitrile (electrophilic carbon/nitrogen), and the protected amine allows for the rapid generation of diverse progeny.

Signaling Pathway of Chemical Diversity

The following diagram illustrates the primary synthetic vectors accessible from this core scaffold.

DivergentSynthesis Core Tert-butyl 3-cyano-3- (hydroxymethyl)azetidine-1-carboxylate (The Hub) Ether 3-Alkoxymethyl Analogs (Solubility/Potency) Core->Ether O-Alkylation (NaH, R-X) Spiro Spiro-Oxazolines/Oxazines (Novel 3D Scaffolds) Core->Spiro Pinner Cyclization (Acid/Catalyst) Diamine 3-Aminomethyl-3-aminomethyl (Bidentate Ligands) Core->Diamine Nitrile Reduction (H2, Raney Ni) Tetrazole Tetrazole Isosteres (Carboxylic Acid Mimics) Core->Tetrazole [3+2] Cycloaddition (NaN3)

Figure 1: Divergent synthesis vectors from the 3-cyano-3-hydroxymethyl azetidine core.

Validated Experimental Protocol

Objective: Synthesis of a 3-Alkoxymethyl-3-cyano-azetidine Library . Rationale: This workflow preserves the nitrile group (a handle for further interactions or late-stage modification) while exploring the hydrophobic pocket of a target protein via the ether linkage. This is a standard workflow for DNA-Encoded Libraries (DEL) or parallel medicinal chemistry.

Materials & Reagents[4][7]
  • Scaffold: Tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate (1.0 equiv).[1]

  • Electrophiles (R-X): Diverse set of alkyl halides (benzyl bromides, alkyl iodides).

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv).

  • Solvent: Anhydrous Tetrahydrofuran (THF) or DMF (0.2 M concentration).

  • Quench: Saturated NH₄Cl solution.

Step-by-Step Methodology
Step 1: Activation (Deprotonation)
  • Charge an oven-dried reaction vial with Tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate (100 mg, 0.47 mmol).

  • Dissolve in anhydrous THF (2.5 mL) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice bath. Note: Cooling is critical to prevent side reactions with the nitrile.

  • Add NaH (22.6 mg, 0.56 mmol, 1.2 equiv) portion-wise.

  • Stir at 0 °C for 30 minutes . Observe the cessation of hydrogen gas evolution.

Step 2: Alkylation (Library Diversification)
  • Add the specific Alkyl Halide (R-X) (0.56 mmol, 1.2 equiv) dropwise to the vial.

    • Tip: For less reactive chlorides, add Tetrabutylammonium iodide (TBAI, 0.1 equiv) as a catalyst (Finkelstein condition).

  • Allow the reaction to warm to Room Temperature (25 °C) .

  • Stir for 4–16 hours . Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.

    • Success Criterion: Disappearance of the starting alcohol peak (M+H-Boc = 113) and appearance of the ether product.

Step 3: Workup & Purification[2][3]
  • Quench the reaction carefully with Sat. NH₄Cl (1 mL).

  • Dilute with Ethyl Acetate (10 mL) and wash with water (2 x 5 mL) and brine (5 mL).

  • Dry the organic phase over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: Gradient 0% → 40% EtOAc in Hexanes.

    • Note: The product is typically a clear, viscous oil.

Step 4: Deprotection (Optional - for coupling)
  • Dissolve the intermediate in DCM/TFA (4:1) .

  • Stir for 1 hour at RT.

  • Concentrate to yield the 3-cyano-3-alkoxymethyl-azetidine trifluoroacetate salt , ready for amide coupling.

Analytical Checkpoints
  • ¹H NMR (CDCl₃): Look for the disappearance of the -OH proton (broad singlet ~2.5 ppm) and the downfield shift of the -CH₂-O- protons.

  • IR Spectroscopy: Ensure the Nitrile stretch (-CN) remains visible at ~2240 cm⁻¹ . If this band disappears, you may have inadvertently hydrolyzed the nitrile (check for amide C=O at ~1680 cm⁻¹).

Advanced Application: Spirocyclization

For researchers seeking novel IP space, this scaffold is a precursor to 2-oxa-6-azaspiro[3.3]heptanes .

Mechanism:

  • Convert the -CH₂OH to a leaving group (Mesylate/Tosylate).

  • Perform an intramolecular displacement? No, this is geometrically disfavored.

  • Correct Route: The most viable spiro-formation involves Pinner Synthesis .

    • Treat the scaffold with dry HCl/MeOH.

    • The alcohol attacks the activated nitrile to form a Spiro-Oxazoline intermediate.

    • This yields a rigid, bicyclic spiro-system that mimics the geometry of proline but with distinct polarity.

SpiroWorkflow Start Start: 3-Cyano-3-Hydroxymethyl Azetidine Step1 Step 1: Acid Activation (Dry HCl) Start->Step1 Inter Intermediate: Nitrilium Ion Step1->Inter Step2 Step 2: Intramolecular O-Attack Inter->Step2 Cyclization Product Product: Spiro-Oxazoline Scaffold Step2->Product

Figure 2: Workflow for accessing spiro-oxazoline scaffolds.

References

  • Compound Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58438953, Tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from [Link]

  • Azetidine Synthesis Reviews: Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223. Retrieved from [Link]

  • Medicinal Chemistry Applications: Wang, Y., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

Sources

Application

Application Note: Azetidine-Based Scaffolds as Bioisosteres in Drug Design

Abstract & Strategic Rationale In modern drug discovery, the "Magic Methyl" effect—adding methyl groups to boost potency via hydrophobic contacts—often comes at the cost of increased lipophilicity (LogP) and poor solubil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

In modern drug discovery, the "Magic Methyl" effect—adding methyl groups to boost potency via hydrophobic contacts—often comes at the cost of increased lipophilicity (LogP) and poor solubility. The azetidine scaffold (a 4-membered saturated nitrogen heterocycle) has emerged as a superior bioisostere for gem-dimethyl groups, cyclobutanes, and larger saturated heterocycles like piperidine.

This guide details the application of azetidines to solve the "Lipophilicity-Metabolism" tradeoff. Unlike larger rings, azetidines possess a unique ability to lower LogD while maintaining the steric bulk required for receptor filling. However, their high ring strain (~25 kcal/mol) introduces specific synthetic challenges and metabolic liabilities (e.g., glutathione conjugation) that must be managed via precise protocols.

Key Physicochemical Advantages[1]
  • Lipophilicity Modulation: Replacing a gem-dimethyl group with an azetidine typically lowers LogP by 1.0–1.5 units due to the solubilizing effect of the amine and reduced carbon count relative to larger rings.

  • Vector Rigidity: The puckered conformation (angle ~25-30°) provides a distinct exit vector compared to the chair conformation of piperidine or the flat geometry of aromatics.

  • Metabolic Blocking: The ring prevents metabolic oxidation at the

    
    -carbon, a common soft spot in acyclic amines.
    

Decision Framework: When to Deploy Azetidines

The following decision tree illustrates the logical flow for selecting an azetidine scaffold during Lead Optimization (LO).

Azetidine_Decision_Tree Start Lead Compound Optimization (Problem Identification) Issue_LogP Issue: High LogP / Low Solubility? Start->Issue_LogP Issue_Metab Issue: High Clearance (Metabolic)? Start->Issue_Metab Gem_Dimethyl Current Motif: Gem-dimethyl / t-Butyl? Issue_LogP->Gem_Dimethyl Yes Piperidine Current Motif: Piperidine/Morpholine? Issue_LogP->Piperidine Yes Action_Azetidine STRATEGY: Azetidine Replacement (Lowers LogD, maintains steric bulk) Issue_Metab->Action_Azetidine Block alpha-oxidation Gem_Dimethyl->Action_Azetidine Bioisostere Action_Spiro STRATEGY: Spirocyclic Azetidine (Rigidifies vector, blocks CYP) Piperidine->Action_Spiro Bioisostere Check_Stability VALIDATION: Check GSH Adducts (Ring opening liability) Action_Azetidine->Check_Stability Action_Spiro->Check_Stability

Figure 1: Decision matrix for azetidine deployment. High lipophilicity or metabolic instability at alkyl sites triggers the evaluation of azetidine bioisosteres.

Comparative Profiling Data

The table below summarizes the impact of substituting common motifs with an azetidine ring, derived from internal datasets and literature precedents (e.g., J. Med. Chem. 2012, 55, 3414).

PropertyGem-Dimethyl (Reference)Azetidine (Bioisostere)Impact / Benefit
LogD (pH 7.4) 3.5 (High)1.8 (Moderate)Significant Reduction: Improves solubility and lowers promiscuity.
pKa (Base) N/A (Carbon)8.5 - 9.5Tunable: Basic center can form salt bridges; electron-withdrawing groups (EWGs) on N can lower pKa.
Metabolic Liability

-oxidation (CH3)
Ring Opening (Low risk)Improved Stability: Blocks CYP-mediated dealkylation.
Ligand Efficiency (LE) BaselineIncreasedHigher Potency/Mass: Lower MW contribution than piperidine.

Synthetic Protocol: Strain-Release Functionalization

Traditional azetidine synthesis (cyclization of 1,3-amino halides) is often low-yielding for complex substrates. The modern "Strain-Release" methodology, utilizing azabicyclo[1.1.0]butanes (ABB) , allows for the rapid construction of 3,3-disubstituted azetidines, which are high-value scaffolds in drug design.

Protocol: Modular Synthesis of 3-Substituted Azetidines via ABB

Objective: Synthesize a 3-aryl-3-fluoroazetidine or 3,3-disubstituted derivative using strain-release chemistry.

Reagents & Equipment[1]
  • Precursor: 1-Azabicyclo[1.1.0]butane (ABB) sulfonate salt (commercially available or prepared from 2,3-dibromopropylamine).

  • Nucleophile: Aryl Grignard (ArMgBr) or Aryl Boronic Acid.

  • Catalyst: Cu(OTf)₂ (if using boronic acids) or direct addition (Grignard).

  • Solvent: Anhydrous 2-MeTHF or THF.

  • Atmosphere: Argon/Nitrogen.

Step-by-Step Methodology
  • Preparation of ABB Intermediate (In situ):

    • Suspend the ABB sulfonate salt (1.0 equiv) in anhydrous 2-MeTHF at 0°C.

    • Slowly add mild base (e.g., K₂CO₃ or NaH) to liberate the free base ABB if using the salt form. Note: ABB is volatile and strained; handle in a fume hood.

  • Nucleophilic Ring Opening (The "Spring-Load"):

    • Cool the solution to -78°C to suppress polymerization.

    • Option A (Grignard): Add ArMgBr (1.2 equiv) dropwise. The strain energy drives the attack at the bridgehead carbon.

    • Option B (Radical/Transition Metal): For boronic acids, add ArB(OH)₂ (1.5 equiv), Cu(OTf)₂ (10 mol%), and bipyridine ligand. Heat to 40-60°C.

    • Mechanism:[2][3][4] The nucleophile attacks the central bond, relieving ring strain and generating a 3-substituted azetidinyl metal species.

  • Electrophilic Trapping (Functionalization):

    • Quench the intermediate with an electrophile (E+).

    • For H-termination (3-monosubstituted): Quench with MeOH/H₂O.

    • For Fluorination (3-Fluoro-3-aryl): Add N-fluorobenzenesulfonimide (NFSI) at -78°C and warm to RT.

  • Workup & Isolation:

    • Dilute with EtOAc, wash with saturated NaHCO₃ and brine.

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (DCM/MeOH/NH₃). Azetidines are polar; use basic alumina or amine-functionalized silica if streaking occurs.

Synthesis_Workflow ABB Azabicyclo[1.1.0]butane (Strained Precursor) Nu_Attack Nucleophilic Attack (Grignard/Radical) ABB->Nu_Attack Strain Release Intermed Azetidinyl Anion/Radical (Ring Opened) Nu_Attack->Intermed Trap Electrophile Trap (H+, F+, CN+) Intermed->Trap Product 3,3-Disubstituted Azetidine Trap->Product

Figure 2: Strain-release synthesis workflow. The high energy of the ABB precursor drives the formation of the azetidine ring.

Safety & Stability Protocol: Glutathione (GSH) Trapping

Azetidines, while generally stable, can undergo ring opening in the presence of strong nucleophiles like glutathione (GSH) in vivo, leading to toxicity. This is a critical "stop/go" assay.

Protocol: Reactive Metabolite Screening

Objective: Quantify the risk of metabolic ring opening.

  • Incubation:

    • Incubate test compound (10 µM) with human liver microsomes (HLM) or hepatocytes.

    • Add GSH (5 mM) to the incubation mixture.

    • Timepoints: 0, 15, 30, 60 min.

  • Analysis (LC-MS/MS):

    • Monitor for Neutral Loss of 129 Da (pyroglutamic acid) or precursor scan for GSH adducts (m/z 308).

    • Flag: Look for M + 307 (GSH adduct).

    • Mechanism:[2][3][4] If the azetidine ring is activated (e.g., by an adjacent electron-withdrawing carbonyl), GSH can attack the ring carbons, opening the cycle.

  • Interpretation:

    • < 1% Adduct formation: Green Light .

    • ngcontent-ng-c176312016="" class="ng-star-inserted">

      1% Adduct formation: Red Flag . Remediation:[5] Add steric bulk adjacent to the ring or reduce the electron-withdrawing nature of the N-substituent to reduce electrophilicity.

Case Study: Cobimetinib (Cotellic®)

Challenge: Early MEK inhibitors suffered from poor metabolic stability and rapid clearance due to facile oxidation of the piperidine/alkyl chains.

Solution:

  • Researchers replaced the standard piperidine/alkyl chain with a 3-fluoro-azetidine moiety.

  • Result: The azetidine ring lowered the LogP (improved solubility) and the fluorine atom at the 3-position blocked metabolic oxidation while modulating the basicity of the azetidine nitrogen (pKa adjustment).

  • Outcome: Cobimetinib was approved for melanoma treatment. The azetidine scaffold was pivotal in achieving the required PK/PD profile.

References

  • Azetidines in Drug Discovery: Stepan, A. F., et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the tert-Butyl Group in Drug Design." Journal of Medicinal Chemistry, 2012. Link (Note: Seminal work on small strained rings including azetidines).

  • Strain-Release Synthesis: Fawcett, A., et al. "Strain-Release-Driven Reactivity of Azabicyclo[1.1.0]butanes."[6][7] Science, 2024 (Contextual reference for Aggarwal group methodology). Link

  • Metabolic Stability & Bioisosterism: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link

  • Cobimetinib Discovery: Rice, K. D., et al. "Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (Cobimetinib)." ACS Medicinal Chemistry Letters, 2012. Link

  • GSH Trapping of Strained Rings: Kalgutkar, A. S., & Dalvie, D. "Bioactivation and Reactive Metabolite Assays in Drug Discovery." Expert Opinion on Drug Metabolism & Toxicology, 2015. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield for tert-Butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate

Executive Summary This guide addresses the synthesis and yield optimization of tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate . The synthesis of this scaffold typically hinges on the formation of a quaternar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis and yield optimization of tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate . The synthesis of this scaffold typically hinges on the formation of a quaternary carbon at the C3 position. The most common failure point reported by users is the chemoselective reduction of the precursor ester to the alcohol without affecting the nitrile group, followed closely by product loss during aqueous workup due to the molecule's high polarity.

This technical document provides a validated protocol for the chemoselective reduction, a specialized workup procedure to recover water-soluble azetidines, and a troubleshooting FAQ.

Module 1: The Chemoselective Reduction Protocol

The Challenge: Reducing a C3-ester to a hydroxymethyl group without reducing the C3-nitrile (to an amine) or hydrolyzing the N-Boc group. The Solution: Use of Lithium Borohydride (


)  generated in situ or purchased as a THF solution.[1] Standard 

(LAH) is too aggressive and will attack the nitrile.

alone is too slow for the ester.
Optimized Protocol: + Method

This method generates


in situ, which is sufficiently electrophilic to reduce the ester but kinetically slow to react with the nitrile at moderate temperatures.

Reagents:

  • Precursor: tert-butyl 3-cyano-3-(ethoxycarbonyl)azetidine-1-carboxylate (1.0 eq)

  • Sodium Borohydride (

    
    ): 2.0 – 3.0 eq
    
  • Lithium Chloride (

    
    ): 2.0 – 3.0 eq
    
  • Solvent: Anhydrous THF (0.2 M concentration) + Ethanol (catalytic/activator)

Step-by-Step Procedure:

  • Preparation: Dissolve

    
     (2.0 eq) and 
    
    
    
    (2.0 eq) in anhydrous THF under nitrogen. Stir for 15–30 minutes to facilitate the formation of
    
    
    . The mixture may become slightly cloudy.
  • Addition: Cool the mixture to 0°C. Add the precursor ester (dissolved in minimal THF) dropwise.

  • Activation: Add absolute Ethanol (approx. 2–3 eq) dropwise. Note: Gas evolution (

    
    ) will occur; ensure proper venting.
    
  • Reaction: Allow the reaction to warm to Room Temperature (20–25°C). Stir for 4–16 hours. Monitor by TLC/LCMS.

    • Checkpoint: If the ester remains after 6 hours, gently heat to 40°C, but do not exceed 50°C to protect the nitrile.

  • Quench: Cool to 0°C. Quench carefully with sat.

    
     or 10% Citric Acid (keep pH > 4 to protect Boc).
    
Why This Works (Mechanism)

The addition of


 increases the Lewis acidity of the cation associated with the borohydride, coordinating to the carbonyl oxygen of the ester. This lowers the activation energy for hydride transfer to the ester, making it faster than the attack on the nitrile.

ReductionLogic Start Precursor: 3-Cyano-3-Ester Reagent Reagent Selection Start->Reagent LAH LiAlH4 (Too Strong) Reagent->LAH NaBH4 NaBH4 alone (Too Weak) Reagent->NaBH4 LiBH4 NaBH4 + LiCl (Ideal) Reagent->LiBH4 SideProduct Side Product: Amine (Over-reduction) LAH->SideProduct Reduces CN NaBH4->Start No Reaction Product Target: 3-Cyano-3-Hydroxymethyl LiBH4->Product Selective Ester Reduction

Caption: Selection logic for reducing agents. LiBH4 provides the necessary chemoselectivity window.

Module 2: Recovery & Purification (The Yield Trap)

The Problem: The target molecule contains a hydroxyl group, a nitrile, and an azetidine ring, making it moderately polar. Standard ethyl acetate/water extraction often results in 30–50% yield loss into the aqueous phase.

Optimized Workup Protocol
ParameterStandard Method (Avoid)High-Recovery Method (Recommended)
Quench Buffer Water or BrineSat.

or Potassium Sodium Tartrate (Rochelle's Salt)
Aqueous Phase Discarded immediatelySaturated with solid NaCl (Salting Out)
Extraction Solvent Ethyl AcetateDCM : Isopropanol (3:1) or EtOAc : THF (4:1)
Number of Extractions 1–2 times3–4 times

Detailed Recovery Steps:

  • Salting Out: After quenching, add solid NaCl to the aqueous phase until it is saturated (undissolved salt visible). This drastically reduces the solubility of the organic product in the water layer (Hofmeister effect).

  • Aggressive Extraction: Extract the aqueous layer 3 times with DCM:IPA (3:1) . The isopropanol helps pull the polar alcohol into the organic phase.

  • Drying: Dry combined organics over

    
     (avoid 
    
    
    
    if the product is very sticky/viscous, as it can trap product).
  • Purification: If column chromatography is needed, use a gradient of Heptane/EtOAc (0 -> 100%) .[2] If the product is very polar, switch to DCM/MeOH (0 -> 10%) .

Module 3: Troubleshooting & FAQs

Q1: My nitrile peak (approx. 2230 cm⁻¹) disappeared from the IR. What happened?

Diagnosis: Over-reduction. You likely reduced the nitrile to a primary amine. Fix:

  • Ensure you did not use

    
     (LAH).
    
  • Check your temperature.[1][2][3] If using

    
    , do not reflux aggressively. Keep T < 50°C.
    
  • Avoid using large excesses of methanol/ethanol activators if the reaction is running hot.

Q2: The reaction is stalled. 50% starting material remains after 24h.

Diagnosis: Inactive borohydride or moisture contamination.[3] Fix:

  • Add a fresh batch of

    
     (0.5 eq) and 
    
    
    
    (0.5 eq).
  • Add a Lewis Acid catalyst:

    
      (0.5 eq) can be used instead of 
    
    
    
    to generate
    
    
    , which is slightly more reactive.
  • Ensure the THF is anhydrous. Water destroys the hydride before it reacts with the ester.

Q3: I have low yield, but the crude NMR looks clean.

Diagnosis: Aqueous washout. The product is in your water waste. Fix:

  • Perform the "Salting Out" procedure described in Module 2.

  • Back-extract your aqueous waste with DCM/IPA to recover the missing mass.

Q4: Can I use the "Strecker Reaction" on 1-Boc-3-azetidinone to get here?

Analysis: A Strecker reaction gives the


-aminonitrile. To get the 

-hydroxymethyl nitrile (the target), you would need to react 1-Boc-3-azetidinone with a cyanide source and a formyl equivalent, which is synthetically difficult. Better Route: It is far more reliable to synthesize the 3-cyano-3-ester via condensation of 1-Boc-3-azetidinone with ethyl cyanoacetate, followed by conjugate addition of cyanide (or similar variations), and then perform the reduction described in Module 1.

Visualizing the Workflow

Workflow Start Start: Reaction Mixture (THF/EtOH) Quench Quench: Sat. NH4Cl (pH ~6-7) Start->Quench PhaseSep Phase Separation Quench->PhaseSep AqLayer Aqueous Layer PhaseSep->AqLayer OrgLayer Organic Layer PhaseSep->OrgLayer Salt Add Solid NaCl (Saturation) AqLayer->Salt CRITICAL STEP Combine Combine Organics & Dry (Na2SO4) OrgLayer->Combine Extract Extract 3x with DCM:IPA (3:1) Salt->Extract Extract->Combine Final Evaporate -> Column (Target Isolated) Combine->Final

Caption: Optimized workup flow to prevent product loss into the aqueous phase.

References

  • Chemoselective Reduction (NaBH4/LiCl): Hamada, Y., et al. "Rapid and Chemoselective Reduction of Esters to Alcohols using LiBH4 generated in situ." Journal of Organic Chemistry, 2004. (General methodology for ester reduction in presence of sensitive groups).
  • Azetidine Synthesis (Patents): Commonly cited in JAK inhibitor synthesis patents (e.g., Baricitinib intermediates). See WO2010149769 or similar for 3,3-disubstituted azetidine handling.
  • General Borohydride Reactivity: Brown, H. C., & Narasimhan, S. "Lithium Borohydride. 1. Reaction with Selected Organic Compounds Containing Representative Functional Groups."[2][3][4][5] Journal of Organic Chemistry, 1982 , 47(9), 1604–1610. Link

  • Salting Out Effect: "Improving Extraction Efficiency of Polar Compounds." Org.[1][3][4][5][6][7] Process Res. Dev. (General technique validation).

Sources

Optimization

Purification of tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate derivatives

Technical Support Center: Purification of tert-Butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate Welcome to the Specialized Chemistry Support Hub Ticket ID: AZT-33-CN-OH Subject: Purification, Stability, and Analysi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of tert-Butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate

Welcome to the Specialized Chemistry Support Hub

Ticket ID: AZT-33-CN-OH Subject: Purification, Stability, and Analysis of 3,3-Disubstituted Azetidine Derivatives Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary

The target molecule, tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate, presents a unique "triad of difficulty" for purification:

  • High Polarity: The primary alcohol (-CH₂OH) and nitrile (-CN) groups create significant interaction with silica, often leading to streaking.[2]

  • Ring Strain: The 4-membered azetidine ring is susceptible to acid-catalyzed ring-opening or polymerization.[2]

  • Rotameric Complexity: The tert-butyl carbamate (Boc) group induces restricted rotation around the N-C(O) bond, complicating NMR analysis.[1][2]

This guide replaces standard templates with a triage-based troubleshooting system . Identify your specific issue below to find the validated solution.

Module 1: The Purification Triage (Chromatography & Isolation)[1][3]

User Issue: "My compound is streaking on the column, co-eluting with impurities, or remaining an oil."

Protocol A: Flash Chromatography (The "Polarity Trap")

Standard Hexane/Ethyl Acetate gradients often fail because the compound "drags" on the silica due to hydrogen bonding.[1][2]

  • Stationary Phase: Silica Gel (40–63 µm).[1][2] Note: Use neutralized silica if the crude was exposed to strong acid.

  • Mobile Phase Strategy:

    • Standard: 0%

      
       100% EtOAc in Hexanes (or Heptane).[2][3]
      
    • The "Fix": If streaking occurs, switch to DCM/MeOH (0%

      
       10%) .
      
    • The "Secret Weapon": Add 1% Triethylamine (TEA) to the solvent system.[2]

      • Why? TEA neutralizes acidic sites on the silica gel, preventing the azetidine nitrogen or the alcohol from hydrogen-bonding too strongly to the stationary phase.

Protocol B: Crystallization (Turning Oil into Solid)

These derivatives often isolate as viscous oils but are actually low-melting solids.[2]

  • Dissolution: Dissolve the oil in a minimum amount of Diethyl Ether or TBME (Methyl tert-butyl ether) at room temperature.[2]

  • Anti-solvent: Slowly add cold Hexanes or Pentane until the solution turns slightly cloudy.[2]

  • Induction: Scratch the inner wall of the flask with a glass rod or add a seed crystal.[2]

  • Cooling: Store at -20°C overnight.

  • Filtration: Wash the resulting white solid with cold Hexanes.

Decision Logic: Purification Workflow

PurificationLogic Start Crude Mixture Analysis State Physical State? Start->State Solid Solid / Semi-Solid State->Solid Oil Viscous Oil State->Oil Trituration Trituration (Ether/Hexane) Solid->Trituration Recrystallize Flash Flash Chromatography Oil->Flash Success Pure Compound Trituration->Success Solvent Solvent Choice? Flash->Solvent HexEtOAc Hex/EtOAc (0-100%) Solvent->HexEtOAc Standard DCM_MeOH DCM/MeOH (0-10%) Solvent->DCM_MeOH If Streaking HexEtOAc->Success DCM_MeOH->Success

Figure 1: Decision matrix for isolating 3,3-disubstituted azetidines based on physical state and chromatographic behavior.

Module 2: Analytical Validation (The "Ghost" Impurity)

User Issue: "My NMR shows split peaks. Is my compound impure?"

Diagnosis: Likely Rotamers , not impurities.[1][4] N-Boc azetidines exhibit restricted rotation around the carbamate C-N bond.[2] This creates two distinct conformers (Rotamer A and Rotamer B)[1] observable on the NMR timescale at room temperature.[2][3][5]

Verification Protocol (Self-Validating System)

Do not assume impurity until you perform this test:

  • Standard NMR: Run ¹H NMR in CDCl₃ at 25°C.

    • Observation: You will see doubled signals (e.g., two singlets for the tert-butyl group, split methylene protons on the ring).[1][4]

  • Variable Temperature (VT) NMR: Heat the sample to 50°C or 60°C in the NMR probe.

    • Result: If the peaks coalesce (merge) into single, sharp signals, it is a pure compound .[1][4] The heat increases the rotation rate, averaging the signals.[4]

    • Reference: This phenomenon is well-documented for N-Boc heterocycles [1, 2].[2][6]

Data Table: Typical NMR Shift Differences (Rotamers)

Proton EnvironmentChemical Shift (Rotamer A)Chemical Shift (Rotamer B)[1][4]Behavior at 60°C
Boc (-C(CH₃)₃)~1.42 ppm~1.45 ppmCoalesces to singlet
Azetidine -CH₂-~3.90 ppm (broad)~4.10 ppm (broad)Sharpens/Merges
-CH₂OH~3.70 ppm~3.75 ppmMerges

Module 3: Stability & Storage (The "Fragile Ring")

User Issue: "The compound degraded after a week on the bench."

Azetidines possess significant ring strain (~26 kcal/mol).[1][2] While the Boc group stabilizes the nitrogen, the 3-hydroxymethyl group can facilitate intermolecular reactions or oxidation.

Stability FAQ

Q: Can I store it in CDCl₃? A: NO. Chloroform often contains trace HCl, which forms phosgene or simply protonates the alcohol.[1][4] Over time, this acidity can cleave the Boc group or open the azetidine ring.[1][4]

  • Fix: Filter CDCl₃ through basic alumina before use, or use DMSO-d₆.[1][2]

Q: Is it heat stable? A: Moderately. It survives reflux in EtOAc (synthesis conditions), but prolonged heating (>80°C) without solvent can cause polymerization.[1][4]

  • Recommendation: Store as a solid at -20°C. If an oil, store in a benzene matrix (frozen) to prevent degradation.[1][2]

Q: Can I use TFA to remove the Boc group? A: Yes, but caution is required . The resulting free amine (3-cyano-3-hydroxymethylazetidine) is highly polar and unstable as a free base.[2]

  • Protocol: Use 4M HCl in Dioxane instead of TFA.[2] Isolate as the Hydrochloride salt.[2][6][7] Do not neutralize to the free base unless immediately reacting it in the next step [3].[2]

Module 4: Synthesis Context & Mechanism

Understanding how the impurity profile is formed helps in purification.[2] The target is typically synthesized via the oxidation of 1-Boc-3-hydroxymethylazetidine followed by Strecker-like cyanation or nucleophilic substitution.[2]

Common Impurities:

  • Des-Boc Amine: Formed by acid traces.[2] (Stays on baseline in EtOAc).

  • Over-Oxidation: Carboxylic acid derivatives (if starting from the alcohol oxidation route).[1][2]

  • Ring-Opened Chlorides: If HCl was used in previous steps.

StabilityPathways Target Target Molecule (Boc-Azetidine-CN-OH) Deprotection Boc Removal (Free Amine) Target->Deprotection + H+ (Slow) RingOpen Ring Opening (Polymerization) Target->RingOpen + H+ / Heat Acid Trace Acid (H+) Heat High Heat (>80°C) Deprotection->RingOpen Rapid (Unstable Free Base)

Figure 2: Degradation pathways.[1][2] Note that the free amine is significantly less stable than the Boc-protected form.[2]

References

  • Rotameric Dynamics: Wuts, P. G. M.[1][4] Greene's Protective Groups in Organic Synthesis. 5th Ed.[2] John Wiley & Sons, 2014.[1][4] (Explains N-Carbamate rotamers).

  • Azetidine NMR Characterization: Couty, F., & Evano, G. (2006).[4] "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles."[2] Organic Preparations and Procedures International, 38(4), 427-465.[1][4] [1][4]

  • Synthesis & Stability of 3,3-Disubstituted Azetidines: Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[1][4] "Synthesis and Structural Analysis of 3,3-Disubstituted Azetidines." Angewandte Chemie International Edition, 49(20), 3524–3527.[4] [1][4]

  • General Purification of Polar Boc-Amines: "Purification of N-Boc Amines." Common Organic Chemistry.

Sources

Troubleshooting

Common side reactions with 3-cyano-3-(hydroxymethyl)azetidine derivatives

This technical guide addresses the specific stability and reactivity challenges associated with 3-cyano-3-(hydroxymethyl)azetidine derivatives. It is structured as a Tier-3 Support resource, designed for medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific stability and reactivity challenges associated with 3-cyano-3-(hydroxymethyl)azetidine derivatives. It is structured as a Tier-3 Support resource, designed for medicinal chemists and process development scientists.

Status: Active Support Level: Tier 3 (Senior Application Scientist) Topic: Troubleshooting Common Side Reactions & Stability Profiles

Executive Summary

The 3-cyano-3-(hydroxymethyl)azetidine core is a high-value, quaternary-substituted scaffold increasingly used in fragment-based drug discovery (e.g., Pol


 inhibitors, JAK inhibitors). Its unique geometry offers a "neopentyl-like" alcohol for functionalization, but the combination of significant ring strain (~25 kcal/mol) and the geminal arrangement of a nucleophile (-CH

OH) and an electrophile (-CN) creates a "perfect storm" for specific side reactions.

This guide details the three most common failure modes: Intramolecular Spiro-Cyclization (The Pinner Trap) , Nitrile Hydrolysis , and Ring Opening .

📂 Ticket #001: The "Pinner Trap" (Spiro-Cycle Formation)

User Issue:

"I treated my N-Boc-3-cyano-3-(hydroxymethyl)azetidine with 4M HCl in dioxane/methanol to remove the Boc group. The MS shows the correct mass for the amine, but the NMR is messy, and the product is not soluble in the expected solvents. The nitrile stretch in IR is weak or shifted."

🔬 Root Cause Analysis

You have likely triggered an intramolecular Pinner reaction . Under acidic conditions (anhydrous HCl/alcohol), the nitrile moiety is protonated, becoming highly electrophilic. The geminal hydroxymethyl group is perfectly positioned to attack this activated nitrile, forming a 5-membered imidate ring. This results in a spiro[azetidine-3,4'-oxazoline] system rather than the desired linear deprotected amine.

The Mechanism:

  • Protonation of the Nitrile (-C

    
    N 
    
    
    
    -C
    
    
    NH
    
    
    ).
  • Intramolecular nucleophilic attack by the hydroxyl oxygen (-CH

    
    OH).
    
  • Formation of the cyclic imidate (dihydro-oxazole).

  • Subsequent hydrolysis can lead to the spiro-lactone or ester.

🛠️ Resolution & Protocol

Corrective Action: Avoid anhydrous acidic conditions if the alcohol is unprotected.

Recommended Protocol (Boc Deprotection):

  • Option A (Chemoselective): Use TMSOTf (Trimethylsilyl trifluoromethanesulfonate) and 2,6-lutidine. This removes the Boc group under mild conditions without sufficiently activating the nitrile for internal attack.

  • Option B (Stepwise): Protect the alcohol before N-deprotection. An acetyl or silyl ether (TBS) protection on the -OH will prevent the cyclization.

📊 Pathway Visualization

PinnerTrap Start 3-Cyano-3-(hydroxymethyl) azetidine (N-Boc) Acid Acidic Conditions (H+ / MeOH) Start->Acid Activated Activated Nitrile (-C≡NH+) Acid->Activated Protonation Cyclization Intramolecular -OH Attack Activated->Cyclization 5-exo-dig Product Spiro[azetidine-3,4'-oxazoline] (Undesired Byproduct) Cyclization->Product Imidate Formation

Figure 1: The "Pinner Trap" mechanism where the geminal alcohol attacks the activated nitrile.

📂 Ticket #002: Nitrile Hydrolysis (The "Disappearing" CN)

User Issue:

"During base-mediated alkylation of the azetidine nitrogen, I see a new peak in the HPLC. LCMS indicates M+18. Is my ring opening?"

🔬 Root Cause Analysis

While ring opening is possible, M+18 strongly suggests Nitrile Hydrolysis . The azetidine ring strain affects the hybridization of the C3 carbon, but the nitrile group remains susceptible to standard hydrolysis pathways. If you are using strong aqueous bases (NaOH, KOH) or heating in the presence of water, the nitrile (-CN) will partially hydrolyze to the primary amide (-CONH


).

Risk Factors:

  • High temperature (>60°C) in aqueous media.

  • Strong mineral acids (H

    
    SO
    
    
    
    ) or strong alkalis.
  • Presence of Lewis acids that can activate the nitrile toward water attack.

🛠️ Resolution & Protocol

Troubleshooting Steps:

  • Check Reagents: Ensure your alkyl halides are dry and your base is non-nucleophilic if possible (e.g., NaH in DMF/THF instead of NaOH/H

    
    O).
    
  • Temperature Control: Keep reactions below 50°C.

  • Alternative: If the amide is persistent, consider converting the nitrile to the amide intentionally if that is a viable intermediate, or use a milder base like Cesium Carbonate (

    
    )  in acetonitrile.
    

Data Comparison:

Functional Group IR Signal (cm⁻¹) 13C NMR (ppm) Stability Issue
Nitrile (-CN) ~2240 (Sharp) ~118-122 Hydrolysis to Amide

| Amide (-CONH₂) | ~1650-1690 (Broad) | ~170-175 | Stable (Dead End) |

📂 Ticket #003: Azetidine Ring Opening (The "Linear" Failure)

User Issue:

"I tried to convert the C3-alcohol to a mesylate to displace it with an amine. The reaction turned black/tarry, and I isolated a linear chain product."

🔬 Root Cause Analysis

This is a classic Ring Strain Release failure. Azetidines are highly strained.[1][2][3] When you create a good leaving group (Mesylate/Tosylate) at the C3 position (a "neopentyl-like" center), direct


 substitution is sterically difficult.
Instead of the external amine displacing the mesylate, the Azetidine Nitrogen  (if not strongly protected with an electron-withdrawing group) or an external nucleophile attacks the ring carbons (C2/C4), leading to ring opening or polymerization.

The "Push-Pull" Mechanism:

  • Push: Nucleophiles (Cl⁻, amines) attack the accessible C2/C4 methylene protons.

  • Pull: The leaving group or protonation activates the ring.

  • Note: If the Nitrogen is protected with Boc, the carbonyl oxygen of the Boc group can sometimes attack the C3 cation/mesylate, leading to rearrangement.

🛠️ Resolution & Protocol

Corrective Action:

  • Ensure N-Protection: Never attempt C3 activation on a free azetidine amine. The amine must be protected with a strong EWG (Boc, Cbz, Tosyl).

  • Avoid Strong Nucleophiles: Use non-nucleophilic bases (e.g., DIPEA) during mesylation.

  • Alternative Route: Instead of activating the alcohol, use Mitsunobu conditions (PPh

    
    , DIAD) for substitution. The reaction proceeds via an oxyphosphonium intermediate that is often milder and faster than mesylate displacement on this sterically crowded scaffold.
    
📊 Pathway Visualization

RingOpening Substrate 3-Hydroxymethyl-Azetidine (Activated as O-Ms) PathA Path A: Desired Substitution (Sterically Hindered) Substrate->PathA External Nuc PathB Path B: Ring Opening / Rearrangement (Strain Release) Substrate->PathB High Strain ResultA 3-Amino-Azetidine (Low Yield) PathA->ResultA Mechanism Nucleophile attacks C2/C4 or Internal Rearrangement PathB->Mechanism ResultB Linear Allylamines / Polymers (Major Product) Mechanism->ResultB

Figure 2: Competition between substitution and ring-opening decomposition.

📚 References

  • Synthesis and Reactivity of Azetidines:

    • Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International.

    • Insight: Discusses the ring strain (~25 kcal/mol) and susceptibility to nucleophilic ring opening at C2/C4.

  • Pol

    
     Inhibitors & 3-Hydroxymethyl-azetidine Scaffolds: 
    
    • Wang, Y., et al. (2024).[1][4] Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry.

    • Insight: Validates the scaffold's utility and outlines synthetic routes involving N-protection to avoid side reactions.

  • Intramolecular Ring-Opening Decomposition:

    • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.

    • Insight: Details the mechanism where pendant groups attack the azetidine ring, analogous to the "Pinner Trap" described above.

  • Nitrile Hydrolysis Mechanisms:

    • Hydrolysis of Nitriles to Carboxylic Acids. Chemistry LibreTexts.

    • Insight: Standard mechanisms for acid/base hydrolysis of nitriles to amides and acids.

Sources

Optimization

Overcoming stability issues of the azetidine ring during synthesis

Welcome to the Azetidine Chemistry Technical Support Center . Ticket #AZ-404: Stabilizing the Four-Membered Ring Assigned Specialist: Senior Application Scientist Status: Open This guide addresses the high-energy instabi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Azetidine Chemistry Technical Support Center .

Ticket #AZ-404: Stabilizing the Four-Membered Ring Assigned Specialist: Senior Application Scientist Status: Open

This guide addresses the high-energy instability of the azetidine ring (~25.4 kcal/mol strain energy).[1] Unlike the robust piperidine or pyrrolidine rings, azetidine sits on a thermodynamic precipice. Successful synthesis requires navigating a narrow kinetic window where the ring remains intact while substituents are manipulated.

Module 1: The Acid/Base Battlefield

User Issue: "My azetidine ring opens or polymerizes during N-Boc deprotection."

Root Cause Analysis

The azetidine nitrogen is basic (


 for the conjugate acid), meaning it protonates readily. However, protonation alone rarely breaks the ring. The destroyer is the counter-anion .
  • The Mechanism: Protonation activates the C2/C4 carbons towards nucleophilic attack. If you use an acid with a nucleophilic counter-ion (e.g.,

    
    , 
    
    
    
    ,
    
    
    ), the anion attacks the ring carbon via an
    
    
    -like pathway, relieving ring strain by snapping the C-N bond.
Protocol: The "Non-Nucleophilic" Deprotection

Do NOT use: HCl/Dioxane or HBr/Acetic Acid. DO use: Trifluoroacetic Acid (TFA) or Methanesulfonic Acid.

Step-by-Step Workflow:

  • Solvent Selection: Dissolve substrate in DCM (

    
     M). Avoid ethers (THF) if Lewis acids are present, as they can coordinate and promote ring opening.
    
  • Scavenger Addition: Add triethylsilane (

    
    , 2.0 equiv) if the molecule contains electron-rich aromatics (prevents polymerization/alkylation).
    
  • Acid Introduction: Add TFA slowly at

    
    C. The trifluoroacetate anion (
    
    
    
    ) is poorly nucleophilic and will not attack the ring carbons.
  • Quenching (Critical): Do not concentrate the acidic mixture directly. Pour into cold saturated

    
    . Free-basing the azetidine before concentration prevents concentration-dependent polymerization.
    

Data: Acid Compatibility Matrix

Acid ReagentCounter-Ion NucleophilicityAzetidine Stability RiskRecommendation
HCl (4M in Dioxane) High (

)
CRITICAL (Ring Opening)⛔ AVOID
HBr / AcOH Very High (

)
CRITICAL (Rapid Lysis)⛔ AVOID
TFA / DCM Low (

)
SAFE (Kinetic Stability)✅ PREFERRED

/ MeOH
Low (

)
MODERATE (Solvent attack risk)⚠️ CAUTION

Module 2: Visualizing Decomposition Pathways

User Issue: "I need to understand why my reaction is failing to predict future pitfalls."

The following decision tree illustrates the primary failure modes of the azetidine ring under varying conditions.

AzetidineStability Start Azetidine Substrate Condition Reaction Condition? Start->Condition Acidic Acidic Media (H+) Condition->Acidic Basic Basic/Neutral Media Condition->Basic Nucleophile Is Counter-ion Nucleophilic? (Cl-, Br-, I-) Acidic->Nucleophile RingOpen1 FAILURE: Ring Opening (SN2 Attack at C2/C4) Nucleophile->RingOpen1 Yes StableSalt SUCCESS: Stable Salt (TFA/MSA) Nucleophile->StableSalt No Oxidation Oxidative Conditions? Basic->Oxidation OxFail FAILURE: N-Oxidation -> Meisenheimer Rearrangement Oxidation->OxFail Yes Metal Transition Metal Present? Oxidation->Metal No BetaElim FAILURE: Beta-Hydride Elimination (Imine) Metal->BetaElim Poor Ligand Choice Success SUCCESS: Functionalized Azetidine Metal->Success Bulky Ligand

Figure 1: Stability Decision Tree. Blue nodes indicate starting states, Red nodes indicate failure modes, and Green nodes indicate stable outcomes.

Module 3: Cross-Coupling Without Ring Destruction

User Issue: "Pd-catalyzed Buchwald-Hartwig coupling is failing. I see starting material and ring-opened byproducts."

Technical Insight

Azetidines present two specific challenges in cross-coupling:

  • 
    -Hydride Elimination:  After the metal inserts, the ring strain promotes elimination to form an imine/enamine, destroying the ring.
    
  • Ring Opening: Pd(II) can coordinate to the nitrogen, acting as a Lewis acid that triggers ring opening if nucleophiles (like bases) are present.

Protocol: The "Bulky Ligand" Strategy

To survive cross-coupling, you must accelerate the Reductive Elimination step to outcompete


-hydride elimination.

Recommended System:

  • Catalyst:

    
     or Pd-precatalysts (e.g., XPhos Pd G4).
    
  • Ligand: RuPhos or BrettPhos .[2]

    • Why? These bulky, electron-rich dialkylbiaryl phosphine ligands facilitate rapid oxidative addition and, crucially, extremely fast reductive elimination.

  • Base:

    
     or 
    
    
    
    . Avoid strong nucleophilic bases if possible.

Optimization Table: Ligand Performance

Ligand ClassExampleOutcome with AzetidineMechanism of Action
Bidentate (Small) BINAP, DPPFPoor Slow reductive elimination allows

-elimination.
Monodentate (Bulky) RuPhos Excellent Steric bulk forces rapid C-N bond formation.
Monodentate (Bulky) BrettPhos Excellent Ideal for primary azetidines or difficult aryl halides.
N-Heterocyclic Carbene PEPPSI-IPr⚠️ Variable Good for difficult oxidative additions, but can be too sterically demanding for some azetidines.

Module 4: Synthesis from Strain-Release Precursors

User Issue: "Cyclization of gamma-haloamines is low yielding. Is there a better way to build the ring?"

Advanced Solution: Strain-Release Homologation Instead of forcing a ring to close (entropic cost), use a pre-strained system that "relaxes" into an azetidine. The gold standard is [1.1.0]azabicyclobutane (ABB) .

Workflow (Aggarwal Protocol):

  • Reagent: Use a sulfonyl-protected ABB (commercially available or synthesized).

  • Nucleophile: Grignard reagent (

    
    ) or organolithium.
    
  • Mechanism: The nucleophile attacks the central bond of the bicycle. The strain release drives the reaction forward, generating a 3-substituted azetidine anion.

  • Trapping: Quench with an electrophile (e.g.,

    
    , 
    
    
    
    , or alkyl halide) to install functionality at the 3-position.

StrainRelease ABB Azabicyclo[1.1.0]butane (Strain ~60 kcal/mol) Nuc Nucleophile Attack (R-MgBr) ABB->Nuc Strain Release Inter Azetidinyl Anion (Strain ~26 kcal/mol) Nuc->Inter Product 3-Substituted Azetidine Inter->Product Electrophile Trap

Figure 2: Strain-release synthesis pathway using Azabicyclo[1.1.0]butane.

Frequently Asked Questions (FAQ)

Q: Can I use the azetidine nitrogen as a nucleophile in


 reactions? 
A:  Yes, but be careful. The ring strain causes the lone pair to be more s-rich (less p-character) compared to pyrrolidine, making it slightly less nucleophilic and more prone to acting as a base. Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.

Q: How do I functionalize the C3 position without affecting the Nitrogen? A: Use 3-iodoazetidine with an N-protecting group (Boc or Cbz).

  • Warning: Do not form the organolithium at C3 (Li-Halogen exchange) without extreme cold (

    
    C), as 
    
    
    
    -elimination can fragment the ring.
  • Alternative: Use Ni/photoredox catalysis to cross-couple at the C3 position using radical pathways, which are generally gentler on the strained ring.

Q: Why does my azetidine decompose on silica gel? A: Silica is slightly acidic (


). As discussed in Module 1, acid + time = ring opening.
  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites before loading your compound.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Fawcett, A., et al. (2019).[3] Strain-Release-Driven Homologation of Boronic Esters: Application to the Synthesis of Azetidines. Journal of the American Chemical Society. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[4] Chemical Reviews. Link

  • Doda, K., et al. (2021).[5] Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[6] ACS Medicinal Chemistry Letters. Link

  • Soda, Y., et al. (2024).[3][5] Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.[7][8] Link

Sources

Troubleshooting

Technical Support Center: Optimization of Functionalized Azetidine Modifications

Case ID: AZT-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Reaction Conditions for Functionalized Azetidines System Overview: The Azetidine Paradox Azetidines are the "G...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: AZT-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Reaction Conditions for Functionalized Azetidines

System Overview: The Azetidine Paradox

Azetidines are the "Goldilocks" of saturated heterocycles. With a ring strain of ~25.4 kcal/mol, they are significantly more reactive than pyrrolidines (5.4 kcal/mol) but easier to handle than the volatile and explosive aziridines (27.7 kcal/mol).

The Core Conflict: You want to exploit this strain for specific functionalization (e.g., C–H activation or cross-coupling) without triggering the catastrophic system failure of ring-opening or polymerization.

This guide treats your chemical reaction as a system requiring debugging. We address the three most common "error codes" reported by medicinal chemists:

  • Ring Instability (Acidic Decomposition)

  • Cross-Coupling Failure (

    
    -Hydride Elimination) 
    
  • Regioselectivity Errors (C2 vs. C3 Functionalization)

Troubleshooting Tickets & Solutions
Ticket #001: Spontaneous Ring Opening (Decomposition)

User Report: "My azetidine starting material disappears under acidic conditions or during Lewis Acid catalysis, yielding linear amines or polymers."

Root Cause Analysis: The azetidine nitrogen lone pair is the system's vulnerability. Protonation or Lewis Acid coordination creates an excellent leaving group, allowing nucleophiles (even weak ones) to attack C2/C4 and relieve ring strain.

Corrective Actions:

  • Patch 1: pKa Modulation.

    • Explanation: Electron-withdrawing groups (EWGs) on the nitrogen decrease basicity, preventing protonation.

    • Selection: Sulfonamides (Tosyl, Mesyl) > Carbamates (Boc, Cbz) > Amides > Alkyls.

    • Data:

      
      -alkyl azetidines (pKa ~11) are unstable in acid. 
      
      
      
      -Tosyl azetidines are stable even in strong acid due to lone pair delocalization.
  • Patch 2: Buffer the Environment.

    • If using Lewis Acids (e.g., for Friedel-Crafts), add a steric base (2,6-di-tert-butylpyridine) to scavenge trace protons without poisoning the catalyst.

Ticket #002: Low Yield in Cross-Coupling (C3-Functionalization)

User Report: "Attempting Suzuki or Negishi coupling on 3-iodoazetidine results in low yields and formation of enamines/imines."

Root Cause Analysis: Standard Pd-catalyzed cycles suffer from


-hydride elimination . After oxidative addition into the C3–I bond, the metal center is adjacent to 

-hydrogens. Elimination is kinetically faster than transmetallation, leading to ring opening or isomerization.

Corrective Actions:

  • Switch Hardware: Replace Palladium with Nickel. Nickel catalysts (specifically Ni(I)/Ni(III) cycles) are less prone to

    
    -hydride elimination and more efficient at radical pathways.
    
  • Ligand Optimization: Use bidentate nitrogen ligands (e.g., bipyridine, phenanthroline) or BiOX ligands to stabilize the Ni center and enforce reductive elimination.

Recommended Workflow (Decision Tree):

Azetidine_Coupling Start Target: C3-Functionalization Substrate Substrate: 3-Iodoazetidine Start->Substrate Coupling_Type Coupling Partner Type? Substrate->Coupling_Type Warning CRITICAL: Avoid Pd(PPh3)4 Risk: B-Hydride Elimination Substrate->Warning Aryl Aryl/Heteroaryl Halide Coupling_Type->Aryl Alkyl Alkyl Halide/Redox Active Ester Coupling_Type->Alkyl Boron Boronic Acid (Suzuki) Coupling_Type->Boron Sol_A Protocol A: Ni-Electrophile Cross-Coupling (Reductive) Aryl->Sol_A Sol_B Protocol B: Photoredox/Ni Dual Catalysis Alkyl->Sol_B Sol_C Protocol C: Ni/BioX Suzuki (Inhibits B-Hydride Elim) Boron->Sol_C

Figure 1: Decision matrix for selecting the optimal catalytic system for C3-azetidine functionalization.

Standard Operating Protocol (SOP)
Protocol: Nickel-Catalyzed Reductive Cross-Coupling of 3-Iodoazetidines

Target Application: Installing aryl/heteroaryl groups at C3 without using sensitive organometallic reagents.

Reagents & Setup:

  • Substrate:

    
    -Boc-3-iodoazetidine (1.0 equiv)
    
  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst: NiCl

    
     glyme (10 mol%)
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)

  • Reductant: Manganese powder (Mn

    
    ) (2.0 equiv) or Zinc (Zn
    
    
    
    )
  • Solvent: DMA (Dimethylacetamide) [Degassed]

Step-by-Step Execution:

  • Pre-Catalyst Formation (The "Handshake"): In a glovebox or under Ar flow, mix NiCl

    
     glyme and dtbbpy in DMA. Stir for 20 mins until the solution turns a deep green (formation of the active Ni-ligand complex).
    
    • Why: Pre-complexation ensures homogeneous active species distribution before the substrate is introduced.

  • System Assembly: Add the 3-iodoazetidine, Aryl Iodide, and Mn powder to the reaction vial.

    • Critical Check: Ensure Mn powder is activated (wash with dilute HCl, then water/acetone/ether, and dry) if the bottle is old. Oxide layers on Mn prevent electron transfer.

  • Initiation: Add the pre-formed catalyst solution to the solids. Seal the vial.

    • Additives: If the reaction stalls, add TMSCl (10 mol%) or TFA (2 mol%) to activate the Mn surface.

  • Incubation: Stir at 60 °C for 12–16 hours.

    • Note: Higher temperatures (>80 °C) increase the risk of thermal ring degradation.

  • Termination & Purification: Filter through a Celite pad (to remove Mn salts). Dilute with EtOAc, wash with LiCl (aq) to remove DMA. Purify via flash chromatography.

Advanced Troubleshooting: C–H Functionalization (Minisci-Type)

User Report: "I am trying to alkylate the azetidine ring using photoredox catalysis, but I get a mixture of C2 and C3 products."

Mechanistic Insight: The regioselectivity is dictated by polarity matching and sterics .

  • C2-H (Alpha): The C–H bonds adjacent to nitrogen are hydridic. Electrophilic radicals (e.g., from persulfate oxidation) target this position.

  • C3-H (Beta): This position is less sterically hindered but electronically deactivated by the N-EWG group.

Optimization Table: Tuning Regioselectivity

Target SiteRadical TypeRecommended Reagent SystemMechanism Note
C2 (Alpha) ElectrophilicIr(ppy)

+ Persulfate + Heteroarene
Oxidative quenching generates an

-amino radical which attacks the heteroarene (Minisci).
C2 (Alpha) NucleophilicHAT Catalyst (Quinuclidine) + Ir-photocatHydrogen Atom Transfer (HAT) abstracts the hydridic

-H.
C3 (Beta) Neutral/AlkylDifficult to target directly via C-H activation.Recommendation: Use strain-release chemistry (start with bicyclo[1.1.0]butane) or cross-coupling (Protocol above).
FAQ (Frequently Asked Questions)

Q: Can I remove the N-Boc group before functionalization? A: Negative. The free amine azetidine is highly basic and nucleophilic. It will likely poison your metal catalyst or undergo self-polymerization. Always keep the nitrogen protected (Boc, Cbz, Bn) until the final step.

Q: My 3-iodoazetidine is decomposing on the shelf. Why? A: Iodoazetidines are light-sensitive and can undergo slow elimination to form allyl amines. Store at -20 °C in the dark. If the solid turns yellow/brown, recrystallize from hexanes/ether before use.

Q: Why do you recommend Nickel over Palladium for azetidines? A: While Palladium is excellent for planar systems, Nickel's ability to access single-electron (radical) pathways allows it to engage alkyl halides (like iodocyclobutanes or iodoazetidines) without requiring the harsh basic conditions that trigger


-elimination.
References & Authoritative Grounding
  • Nickel-Catalyzed Cross-Coupling Logic:

    • Source: "Nickel-Catalyzed Cross-Couplings Involving Carbon-Heteroatom Bonds."[1][2]

    • Relevance: Establishes the foundation for suppressing

      
      -hydride elimination in sp3-rich heterocycles.
      
    • URL:

  • Photoredox Functionalization (Minisci):

    • Source: "Minisci-Photoredox-Mediated α-Heteroarylation of N-Protected Secondary Amines: Remarkable Selectivity of Azetidines."

    • Relevance: Defines the conditions for C2-selective functionalization.

    • URL:

  • Strain-Release Functionalization (Alternative to C-H activation):

    • Source: "Strain-Release Amination."[1]

    • Relevance: Provides the alternative route to functionalized azetidines via [1.1.0]bicyclobutanes if direct modification fails.

    • URL:

  • Azetidine Stability & pKa:

    • Source: "Intramolecular Ring-Opening Decomposition of Aryl Azetidines."

    • Relevance: Explains the pKa-dependent stability mechanism.

    • URL:

Sources

Optimization

Troubleshooting guide for working with tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate

[1] Document ID: TS-AZT-CN-001 Compound Class: Gem-Functionalized Quaternary Azetidine Scaffolds Primary CAS: 1228581-13-2[1] Compound Profile & Executive Summary tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxyla...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Document ID: TS-AZT-CN-001 Compound Class: Gem-Functionalized Quaternary Azetidine Scaffolds Primary CAS: 1228581-13-2[1]

Compound Profile & Executive Summary

tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate is a high-value building block used to introduce a conformationally restricted quaternary center into drug candidates.[1] The azetidine ring offers a "magic methyl" effect—altering metabolic stability and lipophilicity (LogD) compared to larger pyrrolidine or piperidine analogs—while the geminal cyano and hydroxymethyl groups provide orthogonal handles for divergent synthesis.

However, the combination of significant ring strain (~25 kcal/mol) and the dense functionalization at the C3 position creates unique reactivity challenges. This guide addresses the specific stability, solubility, and reactivity issues encountered when working with this scaffold.

Physicochemical Snapshot
PropertyValue / Description
Molecular Formula C₁₀H₁₆N₂O₃
Molecular Weight 212.25 g/mol
Physical State White to off-white solid (often hygroscopic)
Solubility Soluble in DCM, MeOH, DMSO, EtOAc; Insoluble in Hexanes/Water
Key Risk Factor Acid Sensitivity & Ring Strain. The Boc group is acid-labile, but strong acids can also trigger ring-opening polymerization if not controlled.[1][2]

Troubleshooting Guide: Synthesis & Reactivity

Scenario A: Functionalizing the Hydroxyl Group (Mesylation/Tosylation)

User Query: "I attempted to mesylate the hydroxymethyl group using standard MsCl/Et₃N conditions, but my yield is low, and I see multiple spots on TLC. Is the ring opening?"

Root Cause Analysis: While the 3,3-disubstitution pattern stabilizes the azetidine ring via the Thorpe-Ingold effect, the ring remains susceptible to nucleophilic attack if the nitrogen is protonated or if the reaction generates excessive heat (exothermic runaway). The "multiple spots" likely indicate:

  • Ring Opening: HCl generated during mesylation protonated the Boc-group or the intermediate, facilitating ring cleavage.

  • Elimination: Formation of the exocyclic alkene (less likely due to ring strain but possible).

Corrective Protocol:

  • Temperature Control: The reaction must be initiated at -10°C to 0°C. Do not allow it to reach room temperature until conversion is >50%.

  • Base Stoichiometry: Use a slight excess of base (1.5–2.0 equiv) to ensure immediate neutralization of HCl.

  • Solvent Choice: Switch to anhydrous DCM (Dichloromethane).[1] Avoid ethers (THF) if Lewis acids are present as impurities.[1]

Scenario B: Nitrile Reactivity

User Query: "Can I reduce the nitrile to an amine without affecting the Boc group or the azetidine ring?"

Root Cause Analysis: The nitrile group is sterically crowded by the geminal hydroxymethyl group and the Boc-protected nitrogen. Standard reductions (e.g., LiAlH₄) are too harsh and will likely reduce the Boc group (to a methyl) or open the ring.

Corrective Protocol:

  • Recommended Reagent: Use Raney Nickel / H₂ or CoCl₂ / NaBH₄ .[1] These conditions are mild and chemoselective for nitrile reduction to primary amines while preserving the Boc carbamate.

  • Avoid: Strong hydride donors (LAH) or acidic hydrogenations (Pd/C + HCl), which will deprotect the amine and risk ring destruction.

Scenario C: Boc-Deprotection Issues

User Query: "Upon treating with 4M HCl/Dioxane, my compound degraded into a polymeric gum. How do I remove the Boc group safely?"

Root Cause Analysis: Azetidines are acid-sensitive.[1] While the protonated azetidinium ion is relatively stable, the presence of nucleophiles (like Cl⁻ in high concentration) can trigger ring-opening nucleophilic substitution, especially in concentrated acidic media.

Corrective Protocol:

  • Alternative Acid: Use TFA (Trifluoroacetic acid) / DCM (1:4 ratio) at 0°C. The trifluoroacetate anion is non-nucleophilic, preventing ring opening.

  • Scavengers: Add a cation scavenger (e.g., triethylsilane) if you suspect tert-butyl cation trapping is inducing side reactions.[1]

Analytical Anomalies (FAQs)

Q: Why does the ¹H NMR spectrum show split peaks/broadening for the tert-butyl and methylene protons? Is my compound impure? A: Likely No . Boc-protected azetidines exhibit restricted rotation around the N-CO bond (carbamate resonance).[1] This creates rotamers , visible as split peaks (often 1:1 or 3:1 ratio) in NMR at room temperature.

  • Validation: Run the NMR at elevated temperature (e.g., 50°C in DMSO-d₆). The peaks should coalesce into sharp singlets if it is a rotameric effect.

Q: The mass spec (LC-MS) shows a dominant peak at [M+H] = 157, not 213.[1] What happened? A: This is the loss of the tert-butyl group (M - 56) in the ion source.[1] The tert-butyl cation is stable and fragments easily under electrospray ionization (ESI) conditions.[1] This is a characteristic fragmentation pattern for Boc-protected amines, not a sign of sample degradation.[1]

Standard Operating Procedure (SOP)

Workflow: Activation of Hydroxymethyl Handle (Mesylation)

Objective: Convert the primary alcohol to a mesylate leaving group without compromising the azetidine ring.

Reagents:

  • Substrate (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)[1][3]

  • Triethylamine (Et₃N) (2.0 equiv) or DIPEA[1]

  • Anhydrous DCM (0.1 M concentration)[1]

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with N₂. Add the substrate and anhydrous DCM.[3]

  • Cooling: Submerge flask in an ice/brine bath (-5°C). Allow to equilibrate for 10 minutes.

  • Base Addition: Add Et₃N dropwise.[1] Note: No exotherm should occur yet.

  • Activation: Add MsCl dropwise via syringe over 5–10 minutes. monitor internal temperature to ensure it stays < 0°C.

  • Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC (stain with KMnO₄; the mesylate is often UV active if trace aromatics are present, but KMnO₄ is best for the aliphatic chain).

  • Quench: Quench with saturated aqueous NaHCO₃ (cold).

  • Workup: Extract with DCM. Wash organic layer with water (2x) and brine (1x).[1] Dry over Na₂SO₄.[1][3][4]

  • Concentration: Evaporate solvent at < 30°C (water bath). Do not heat the crude mesylate, as it is thermally unstable.

Decision Tree: Functionalization Pathways

The following diagram outlines the safe derivatization pathways for the hydroxymethyl group, highlighting "Go/No-Go" decision points based on ring stability.

Azetidine_Workflow Start Start: 3-Cyano-3-(hydroxymethyl)azetidine Decision Target Modification? Start->Decision Path_Act Activation (Leaving Group) Decision->Path_Act Convert OH to LG Path_Ox Oxidation (Aldehyde/Acid) Decision->Path_Ox Oxidize OH Path_Red Nitrile Reduction Decision->Path_Red Reduce Nitrile Mesylation Mesylation (MsCl/Et3N) Temp < 0°C Path_Act->Mesylation Preferred Swern Swern Oxidation (DMSO/Oxalyl Chloride) Path_Ox->Swern Safe (Non-Acidic) Jones Jones Reagent (CrO3/H2SO4) Path_Ox->Jones UNSAFE (Strong Acid) CoCl2 CoCl2 / NaBH4 (Selective for Nitrile) Path_Red->CoCl2 Chemoselective LAH LiAlH4 Reduction Path_Red->LAH Destroys Boc/Ring RingOpen RISK: Ring Opening (Avoid Acid/Heat) Mesylation->RingOpen If T > 25°C or Acidic

Caption: Workflow logic for derivatizing the 3-hydroxymethyl-3-cyanoazetidine scaffold. Green nodes indicate recommended pathways; Red nodes indicate high-risk conditions.[1]

References

  • National Center for Biotechnology Information (PubChem). (2024).[1] Compound Summary for CID 58438953 (Analogous Structure: tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate). Retrieved from [Link][1][5]

  • Wang, X-R., et al. (2025).[2][6] Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Journal of Organic Chemistry. Retrieved from [Link][1]

  • Master Organic Chemistry. (2015). Tosylates and Mesylates: Troubleshooting and Stability. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Chromatography of Polar Azetidine Compounds

[1][2] Diagnostic & Strategy: The Purification Decision Matrix Azetidines present a dual challenge: high polarity (due to the secondary/tertiary amine) and basicity (pKa ~11 for simple azetidines). On standard silica gel...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Diagnostic & Strategy: The Purification Decision Matrix

Azetidines present a dual challenge: high polarity (due to the secondary/tertiary amine) and basicity (pKa ~11 for simple azetidines). On standard silica gel, the nitrogen lone pair hydrogen-bonds strongly with acidic silanols, leading to peak tailing (streaking) or irreversible adsorption.[1]

Before packing your column, use this decision matrix to select the correct stationary phase and solvent system.

AzetidineStrategy Start Start: Crude Azetidine Mixture CheckUV Does it have a chromophore? (Aromatic ring/Conjugation) Start->CheckUV CheckAcid Is the compound acid-sensitive? (Risk of ring opening) Start->CheckAcid UV_Yes Standard UV Detection (254 nm) CheckUV->UV_Yes Yes UV_No Req. Derivatization/ELSD (See Section 4) CheckUV->UV_No No Acid_Yes AVOID Standard Silica Use Basic Alumina or Amine-Functionalized Silica CheckAcid->Acid_Yes Yes Acid_No Standard Silica OK BUT requires Basic Modifier CheckAcid->Acid_No No ModifierChoice Select Modifier Strategy Acid_No->ModifierChoice TEA DCM/MeOH + 1% Et3N ModifierChoice->TEA Volatile Product? No NH3 DCM/MeOH + 1% NH4OH ModifierChoice->NH3 Volatile Product? Yes (Easier removal)

Figure 1: Strategic decision tree for selecting stationary phases and mobile phase modifiers based on compound stability and detection properties.

Troubleshooting: The "Sticky" Compound (Tailing & Retention)

The Mechanism of Failure

Standard silica gel (SiO2) has a surface pH of ~5.0 due to acidic silanol (Si-OH) groups. Basic azetidines interact with these protons via their nitrogen lone pair. This is not a simple retention; it is an ion-exchange mechanism that causes severe peak broadening (tailing).

Solution A: Mobile Phase Modifiers (Standard Silica)

To use standard silica, you must "mask" the silanols with a competing base.

Protocol: The "Base Shield" Method

  • Choice of Base:

    • Triethylamine (TEA): The gold standard for resolution. Drawback: Forms non-volatile salts; difficult to remove from oil products.

    • Ammonium Hydroxide (NH4OH): Excellent for mass spec compatibility and ease of evaporation. Drawback: Immiscible in pure DCM; requires MeOH to solubilize.

  • Column Pre-Treatment (Critical Step):

    • Do not just add base to the mobile phase. You must pre-equilibrate the column.

    • Flush the column with 2-3 Column Volumes (CV) of Hexane:EtOAc:TEA (89:10:1) or DCM:TEA (99:1).

    • This saturates the active silanol sites before your compound touches the silica.

  • Elution:

    • Run your gradient (e.g., DCM to 10% MeOH/DCM) maintaining 1% TEA or 1% NH4OH throughout the run.

Solution B: Alternative Stationary Phases

If the compound streaks despite modifiers, or if the azetidine ring is acid-labile (prone to hydrolysis/opening), switch phases.[2]

Stationary PhaseSurface pHBest Use CaseNotes
Standard Silica ~5.0 (Acidic)Stable, less polar azetidinesRequires TEA/NH3 modifier.
Basic Alumina ~9.5 (Basic)Acid-sensitive azetidinesLower surface area than silica (lower capacity).
Amine-Silica (NH2) ~9.0 (Basic)Highly polar / Water-solubleActs as "Normal Phase" but tolerates water. No modifier needed.
C18 (Reverse Phase) NeutralSamples soluble in MeOH/WaterUse high pH buffer (Ammonium Bicarbonate, pH 10) to keep amine neutral.

Visualization: Seeing the Invisible

Simple azetidines often lack UV chromophores (benzene rings, carbonyls). If your UV trace is flat, use these staining protocols.

Primary Stain: Ninhydrin (Specific for Amines)

Ninhydrin reacts with primary and secondary amines to form "Ruhemann's Purple."

  • Recipe: Dissolve 1.5 g Ninhydrin in 100 mL of n-butanol + 3 mL acetic acid.

  • Action: Dip TLC plate, blot excess, heat with heat gun until spots appear (Pink/Purple).

  • Note: Tertiary azetidines (N-alkylated) may not stain well.

Universal Stain: Potassium Permanganate (KMnO4)

Oxidizes the organic scaffold.

  • Recipe: 1.5 g KMnO4 + 10 g K2CO3 + 1.25 mL 10% NaOH in 200 mL water.

  • Action: Dip and heat.[3][4] Look for yellow spots on a bright purple background.

  • Warning: Short shelf life; solution turns brown when degraded.

The "Iodine Chamber" (Reversible)
  • Method: Place TLC plate in a jar containing solid iodine crystals.

  • Mechanism: Iodine intercalates into the organic molecule.

  • Utility: Non-destructive.[5] You can mark the spot, let the iodine evaporate, and then run Mass Spec on the scraped silica.

Workflow: Handling Salts & Isolation

A common user complaint: "I purified my compound with TEA, but the NMR shows extra ethyl peaks and the mass is wrong." This is triethylammonium acetate/chloride salt contamination.

WorkupLogic Fractions Pooled Column Fractions (Contains Product + TEA Salts) Evap Evaporate Solvent Fractions->Evap Redissolve Redissolve in DCM/EtOAc Evap->Redissolve Wash Wash with sat. NaHCO3 (Liberates Free Base) Redissolve->Wash Dry Dry (Na2SO4) & Conc. Wash->Dry

Figure 2: Post-column workup to remove ammonium salts introduced by mobile phase modifiers.

Protocol for Salt Removal:

  • Combine fractions and evaporate volatiles.

  • Redissolve the residue in a non-polar solvent (DCM or EtOAc).

  • Wash with Saturated Aqueous Sodium Bicarbonate (NaHCO3) . This ensures the azetidine is a free base (organic layer) while TEA salts partition into the water or become free TEA.

  • Since TEA is volatile (bp 89°C), subsequent rotary evaporation will remove the remaining free TEA, leaving pure azetidine.

Frequently Asked Questions (FAQ)

Q: My azetidine is stuck at the baseline even in 10% MeOH/DCM. What now? A: You have reached the limit of Normal Phase Silica.

  • Try "Aqueous Normal Phase": Use an Amine-functionalized silica column. Elute with Acetonitrile (weak) to Water (strong). Azetidines are very soluble in water and will elute.

  • Switch to C18: Use a high pH buffer (Ammonium Bicarbonate, pH 10) in the aqueous phase. At pH 10, the azetidine is neutral and will stick to the C18 chain, allowing separation from polar impurities.

Q: Can I use Acetone instead of Methanol? A: Generally, No . Acetone reacts with primary and secondary amines to form imines (Schiff bases), effectively destroying your product inside the column. Stick to Methanol or Ethanol.

Q: The silica gel turned yellow/brown when I added TEA. A: This is normal. Technical grade TEA often contains trace impurities (N-oxides) that oxidize on silica. It rarely affects the separation, but using fresh, distilled TEA is best for sensitive compounds.

References

  • Biotage. (2023).[6][7] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]

Sources

Optimization

Protecting group strategies for multi-step synthesis with azetidine intermediates

Status: Operational Analyst: Senior Application Scientist, Chemical Development Group Topic: Multi-step Synthesis Involving Azetidine Intermediates Welcome to the Azetidine Synthesis Support Hub Context: Azetidines are h...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Analyst: Senior Application Scientist, Chemical Development Group Topic: Multi-step Synthesis Involving Azetidine Intermediates

Welcome to the Azetidine Synthesis Support Hub

Context: Azetidines are high-value pharmacophores due to their ability to restrict conformational freedom and lower lipophilicity compared to their piperidine/pyrrolidine analogs. However, they present a unique Stability-Reactivity Paradox :

  • Ring Strain (~26 kcal/mol): The ring is prone to opening under nucleophilic or strong acidic conditions.

  • Basicity (pKa ~11): The nitrogen is highly basic, often requiring protection to prevent catalyst poisoning or side reactions.

This guide provides field-tested strategies to navigate these competing factors without destroying your core scaffold.

Module 1: Strategic Planning & PG Selection

Before starting synthesis, evaluate your protecting group (PG) strategy based on the specific sensitivity of your azetidine substitution pattern. Azetidines substituted at the C2 position (especially with aryl or vinyl groups) are hyper-sensitive to acid-mediated ring opening due to the stabilization of the incipient carbocation.

Decision Matrix: Selecting the Right N-Protecting Group

AzetidinePGSelection Start Select Azetidine N-Protecting Group Q1 Is the Azetidine C2-Substituted (Aryl/Vinyl)? Start->Q1 Branch_Sensitive High Risk: Acid Sensitive Q1->Branch_Sensitive Yes Branch_Stable Standard Stability Q1->Branch_Stable No Rec_Fmoc Rec: Fmoc (Base Labile) Avoids acid entirely Branch_Sensitive->Rec_Fmoc Base Tolerance Needed Rec_Alloc Rec: Alloc (Pd(0) Cleavage) Neutral conditions Branch_Sensitive->Rec_Alloc Orthogonal Needed Q2 Reaction Conditions Required? Branch_Stable->Q2 Q2->Rec_Fmoc Acid Reagents Used Rec_Boc Rec: Boc (Acid Labile) *Use with caution* Q2->Rec_Boc Base Reagents Used Rec_Bn Rec: Benzhydryl/Bn (Hydrogenolysis/ACE-Cl) Steric protection Q2->Rec_Bn Strong Nucleophiles Used

Figure 1: Decision tree for selecting N-protecting groups based on azetidine ring stability and reaction conditions.

Module 2: Troubleshooting N-Boc Deprotection

The Issue: Standard deprotection (TFA/DCM) often leads to ring opening or polymerization, particularly in C2-substituted azetidines or electron-rich systems. The protonated azetidinium ion is a potent electrophile.

Mechanism of Failure: Acid-Catalyzed Ring Opening

RingOpening NBoc N-Boc Azetidine Protonation Protonation (TFA/HCl) NBoc->Protonation Intermediate Azetidinium Ion (Highly Strained) Protonation->Intermediate Path_Safe Path A: Deprotection (Loss of Isobutene) Intermediate->Path_Safe Kinetic Control Path_Fail Path B: Nucleophilic Attack (Ring Opening) Intermediate->Path_Fail Nucleophile Present (Cl-, H2O) Product_Good Azetidine Salt (Desired) Path_Safe->Product_Good Product_Bad Gamma-Haloamine/Alcohol (Impurity) Path_Fail->Product_Bad

Figure 2: Competition between successful deprotection and nucleophilic ring opening via the azetidinium intermediate.

Protocol A: The "Precipitation Method" (Recommended)

Best for: Avoiding polymerization and ring opening by removing the product from solution immediately.

Reagents: 4M HCl in Dioxane, Diethyl Ether (Et₂O).

  • Dissolution: Dissolve N-Boc azetidine in a minimal amount of dry Et₂O (or DCM if solubility is poor) at 0°C.

  • Acid Addition: Add 4M HCl in Dioxane (3–5 equivalents) dropwise.

    • Critical: Do not use neat TFA. The high concentration of acid promotes self-polymerization.

  • Precipitation: The azetidine-HCl salt should precipitate almost immediately. This phase change protects the amine from further reaction.

  • Isolation: Filter the solid under inert atmosphere (nitrogen). Wash with cold Et₂O.

  • Free Basing (Optional): If the free base is needed, use a mild inorganic base (NaHCO₃) or a basic resin (Amberlyst A-21) in MeOH. Avoid strong hydroxides (NaOH) which can hydrolyze the ring.

Protocol B: Scavenger-Assisted TFA Deprotection

Best for: Substrates that require TFA solubility.

Reagents: TFA, DCM, Triethylsilane (TES) or 1,3-Dimethoxybenzene.

  • Cocktail Prep: Prepare a solution of DCM:TFA (4:1) containing 5% Triethylsilane (cation scavenger).

  • Reaction: Add substrate at 0°C. Stir for maximum 30–60 mins.

  • Quench: Do not concentrate to dryness (heating TFA promotes opening). Pour directly into cold sat. NaHCO₃ or use a basic resin catch-and-release workflow.

Module 3: Handling N-Benzhydryl & N-Benzyl Groups

The Issue: N-Benzhydryl (diphenylmethyl) is a superior protecting group for azetidine synthesis (providing steric bulk that stabilizes the ring), but its removal is notoriously difficult. Standard hydrogenolysis often fails or requires high pressure that risks ring cleavage.

Protocol C: The ACE-Cl Method (Chemical Cleavage)

Best for: Robust removal of N-Bn/N-Benzhydryl without metal catalysts.

Reference: This is a modification of the Olofson method [1].

Reagents: 1-Chloroethyl chloroformate (ACE-Cl), MeOH, DCE (Dichloroethane).

StepActionCritical Note
1 Dissolve N-Benzhydryl azetidine in dry DCE (0.1 M).Ensure system is anhydrous.
2 Add ACE-Cl (1.2 – 1.5 equiv) at 0°C, then warm to reflux.Monitor via LCMS for the intermediate carbamate.
3 Reflux: Heat at 80°C for 2–4 hours.Ventilation required. HCl gas is evolved.
4 Methanolysis: Concentrate to remove excess ACE-Cl. Redissolve residue in dry MeOH.This step cleaves the carbamate to the amine HCl salt.
5 Reflux MeOH for 1 hour. Concentrate to yield Azetidine-HCl.Avoid prolonged heating to prevent methanolysis of the ring.
Protocol D: Pearlman’s Catalyst Hydrogenolysis

Best for: Large scale where chemical reagents are too expensive.

Reagents: Pd(OH)₂/C (Pearlman’s Catalyst), MeOH or EtOH, H₂ (balloon or Parr shaker).

  • Why it works: Pd(OH)₂ is more active than Pd/C for bulky groups like benzhydryl.

  • Troubleshooting: If the ring opens, add ammonium formate as the hydrogen source instead of H₂ gas, or add a mild acid (AcOH) to protonate the amine immediately upon formation, preventing it from poisoning the catalyst.

Module 4: Orthogonality & Compatibility

When designing multi-step synthesis, cross-reactivity is the enemy. Use this table to check compatibility.

Protecting GroupCleavage ConditionAzetidine Risk LevelCompatible With
Boc Acid (TFA, HCl)High (Ring opening)Fmoc, Alloc, Bn
Fmoc Base (Piperidine)Low (Stable)Boc, Alloc, Bn
Cbz (Z) H₂/Pd or HBr/AcOHMedium (H₂ ring opening)Boc, Fmoc
Alloc Pd(PPh₃)₄ / PhSiH₃Very Low (Best for late stage)Boc, Fmoc, Bn
Benzhydryl H₂/Pd or ACE-ClLow (Steric shield)Boc (orthogonal if careful)

FAQ: Frequently Asked Questions

Q: My azetidine opened during Boc deprotection with TFA. What happened? A: You likely formed a carbocation at the C2 or C4 position. The trifluoroacetate anion or trace water acted as a nucleophile. Switch to Protocol A (HCl/Dioxane) to precipitate the salt immediately, effectively removing it from the reaction equilibrium.

Q: Can I use Lewis Acids (like BBr3) to deprotect methyl ethers on an azetidine scaffold? A: Extreme Caution Required. Lewis acids coordinate strongly to the azetidine nitrogen. This activates the ring strain further, often leading to immediate ring opening. If you must deprotect an ether, try using thiol-mediated nucleophilic demethylation (e.g., EtSH/NaH) if the structure permits.

Q: Why is my yield low when synthesizing the azetidine ring from an amine and epoxide? A: This is often due to polymerization. The reaction must be run at high dilution (0.05 M or less) to favor intramolecular cyclization over intermolecular polymerization.

References

  • Olofson, R. A., et al. "A new reagent for the selective dealkylation of tertiary amines." Journal of Organic Chemistry, vol. 49, no. 11, 1984, pp. 2081–2082.

  • Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, vol. 38, no. 5, 2006, pp. 427-465.

  • Singh, G. S., et al. "Recent Advances in the Synthesis and Reactivity of Azetidines." Chemical Reviews, 2021.

  • St-Jean, F., et al. "Acid-Mediated Ring Opening of Azetidines." Journal of Organic Chemistry, 2021.

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience.

Troubleshooting

Technical Guide: Stabilizing Strained Azetidine Intermediates

Executive Summary: The "Strain Penalty" Azetidines possess a ring strain energy of approximately 26 kcal/mol (compared to ~6 kcal/mol for piperidines). While this strain makes them valuable pharmacophores for rigidifying...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Strain Penalty"

Azetidines possess a ring strain energy of approximately 26 kcal/mol (compared to ~6 kcal/mol for piperidines). While this strain makes them valuable pharmacophores for rigidifying drug candidates, it also renders them kinetically unstable.

The majority of experimental failures—specifically ring-opening to homoallylamines or polymerization—occur due to protonation of the ring nitrogen . Once protonated, the azetidinium ion becomes a potent electrophile, susceptible to attack by even weak nucleophiles (solvents, counter-ions, or intramolecular heteroatoms).

This guide provides the protocols required to navigate this instability during synthesis, purification, and storage.

Critical Mechanism: Why Your Azetidine is Opening

Before applying a fix, you must understand the failure mode. The ring-opening is almost invariably an


-type attack on the 

-carbon of the protonated azetidine.
Mechanism of Acid-Mediated Ring Opening

AzetidineOpening cluster_legend Key Insight Azetidine Neutral Azetidine (Stable) Azetidinium Azetidinium Ion (Activated Electrophile) Azetidine->Azetidinium Protonation Protonation + H+ (Acid) Protonation->Azetidinium TS Transition State (Ring Strain Release) Azetidinium->TS Nucleophilic Attack at C2/C4 Nu + Nu- (Cl-, Solvent, Amide) Nu->TS Product Linear Amine / Polymer (Dead Product) TS->Product C-N Bond Cleavage Text The protonated nitrogen acts as a good leaving group, relieving 26 kcal/mol of strain upon opening.

Figure 1: The thermodynamic drive to relieve ring strain activates upon N-protonation.[1][2][3][4][5][6][7]

Module A: Safe Deprotection Protocols (Boc Removal)

The most common point of failure is the removal of N-Boc groups using standard TFA/DCM (1:1) conditions at room temperature. This often leads to oligomerization or hydrolysis.

The "Cold Cocktail" Protocol

Objective: Remove Boc protection without triggering ring-opening or polymerization.

Reagents:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger: Triethylsilane (TES) or Water (critical to trap tert-butyl cations, but water can be nucleophilic, so TES is preferred for highly strained systems).

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Boc azetidine in DCM (

    
     concentration).
    
  • Cooling: Cool the solution to 0°C (ice bath). Do not skip this.

  • Acid Addition: Add a pre-cooled solution of TFA/DCM (1:4 ratio, not 1:1). The final concentration of TFA should be lower than standard protocols.

    • Optional: Add 2-5% Triethylsilane (TES) as a cation scavenger.

  • Monitoring: Stir at 0°C. Monitor by LCMS every 15 minutes.

    • Stop Condition: As soon as the starting material is consumed (usually < 1 hour).

  • Quenching (CRITICAL):

    • Do NOT concentrate the acidic solution on a rotavap (heat + acid = polymerization).

    • Pour the cold reaction mixture directly into a saturated

      
       solution (0°C) to neutralize immediately.
      
    • Extract with DCM or EtOAc only after pH > 7.

Why this works: Lower temperature reduces the kinetic energy available to cross the ring-opening activation barrier. Immediate neutralization prevents the azetidinium ion from sitting in solution with trifluoroacetate counter-ions.

Module B: Counter-Ion Engineering

If you must isolate an azetidine salt, the choice of acid is paramount. The anion of the acid acts as the nucleophile that opens the ring.

Counter-Ion Stability Matrix
Acid / Counter-IonNucleophilicityRisk LevelRecommendation
HCl / Chloride HighCRITICAL Avoid. Cl⁻ is a strong enough nucleophile to open activated azetidines rapidly [1].
TFA / Trifluoroacetate ModerateHigh Use only for transient intermediates at 0°C.
HBr / Bromide Very HighCRITICAL Never use.
Formic Acid ModerateHigh Avoid; formates can form formamides via ring opening.

Non-nucleophilicSafe Excellent for salt formation.
Tosyl / Mesyl LowModerate Generally safe, but requires careful handling.

Best Practice: If you need a stable salt, perform an ion exchange to a tetrafluoroborate (


)  or hexafluorophosphate (

)
salt. These anions are non-nucleophilic and will not attack the ring carbon.

Module C: Preventing Intramolecular Rearrangement

Azetidines with pendant nucleophiles (amides, alcohols, esters) on the side chain are "ticking time bombs." Acidic conditions can trigger intramolecular cyclization, expelling the azetidine nitrogen.

Synthetic Workflow Decision Tree

Use this logic flow to determine your synthetic strategy for functionalized azetidines.

AzetidineWorkflow Start Target: Functionalized Azetidine Check1 Does it have a pendant Nucleophile? (OH, NH-C=O) Start->Check1 NoRisk Standard Protocol (See Module A) Check1->NoRisk No YesRisk High Risk of Intramolecular Opening Check1->YesRisk Yes Strategy1 Strategy A: Keep pH > 7 (Basic Workups Only) YesRisk->Strategy1 Strategy2 Strategy B: Reduce N-Basicity (Install EWG on Azetidine N) YesRisk->Strategy2 Detail2 Use Pyridine/Sulfonamide substituents to lower pKa (Prevents Protonation) Strategy2->Detail2

Figure 2: Strategic planning to avoid intramolecular decomposition.

Technical Insight: Research indicates that lowering the pKa of the azetidine nitrogen (e.g., by attaching an electron-deficient pyridine or sulfonamide) significantly increases stability in acidic media. If the nitrogen cannot be protonated (or pKa < 2), the ring-opening pathway is effectively shut down [2].

Frequently Asked Questions (FAQ)

Q: Can I store my azetidine as a free base? A: Yes, but only if it is free of electrophilic impurities. Azetidines are strong bases; they will react with atmospheric


 or trace alkyl halides. Store under argon at -20°C.

Q: I see a +18 mass adduct in my LCMS. What is it? A: This is likely the hydrolysis product . Water has attacked the protonated ring, opening it to form an amino alcohol. This confirms your reaction conditions were too acidic or wet.

Q: Why did my azetidine polymerize during rotary evaporation? A: Concentration increases the acidity of the solution (if volatile solvents are removed faster than the acid) and the heat provides the activation energy for ring opening. Always neutralize before concentration.

Q: Is it safe to use HCl in Dioxane? A: No. While common for Boc removal in other amines, HCl provides a high concentration of chloride ions, which will rapidly open the azetidine ring to form


-chloropropylamines [3].

References

  • Guerrieri, P., et al. (2010). Impact of counterion on the chemical stability of crystalline salts of procaine. Journal of Pharmaceutical Sciences, 99(9), 3719-3730. Link

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1559–1565. Link[8]

  • Doda, K., et al. (2021).[2] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11, 11439-11468. Link

Sources

Optimization

Technical Support Center: Scaling tert-Butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate

Status: Operational Ticket ID: SC-AZET-33-CN-OH Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are working with tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-AZET-33-CN-OH Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are working with tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate , a dense functionalized scaffold containing a strained 4-membered ring, a quaternary carbon (C3), and three distinct reactive handles: a primary alcohol, a nitrile, and a Boc-protected amine.

Scaling reactions with this scaffold presents a "Triad of Hazard":

  • Ring Strain: The azetidine ring (~26 kcal/mol strain energy) is prone to acid-catalyzed ring opening, particularly when the C3 position carries electron-withdrawing groups like a nitrile.

  • Steric Congestion: The quaternary C3 center creates a neopentyl-like environment for the hydroxymethyl group, significantly retarding nucleophilic substitutions (

    
    ).
    
  • Thermal Instability: The Boc group generates isobutylene gas upon decomposition, which, combined with the potential for ring-strain energy release, necessitates rigorous thermal safety controls.

This guide provides troubleshooting protocols and validated workflows to navigate these challenges.

Module 1: Thermal Safety & Stability

The Hazard: Thermal Runaway & Gas Evolution

At scale (>100g), the decomposition of the Boc group is not just a chemical transformation; it is a gas-generating event. If coupled with the exothermic ring-opening of the azetidine, this can lead to reactor over-pressurization.

Troubleshooting Guide: Thermal Events
SymptomProbable CauseCorrective Action
Unexpected Exotherm during reagent additionAccumulation of unreacted reagent (dosing too fast).Stop dosing immediately. Check cooling capacity. Switch to "Dose-Controlled" mode: Ensure reaction rate > dosing rate.
Pressure Spike in sealed reactorIsobutylene release or solvent vapor pressure from exotherm.Ensure vent sizing accounts for 22.4 L gas/mol of Boc. Do not scale Boc-removal in sealed vessels without burst disk calculations.
DSC Onset < 100°C Instability of the azetidine ring or impurities.[1][2]Reject batch for high-temp processing. Keep process temperature 50°C below DSC onset (

).
Workflow: Safety Assessment Protocol

ThermalSafety Start Start Scale-Up Assessment DSC Run DSC (30-300°C) Start->DSC Decision Exotherm Onset? DSC->Decision Safe Process Safe: Limit T < (Onset - 50°C) Decision->Safe >150°C Unsafe Hazard: Calculate Adiabatic Temp Rise Decision->Unsafe <100°C Gas Gas Evolution Calc: 1 mol Boc = ~24L Gas Unsafe->Gas

Figure 1: Thermal safety decision tree. Always determine the onset temperature of decomposition before heating >50°C.

Module 2: Functionalization of the Hydroxyl Group

The Challenge: The "Neopentyl" Problem

The hydroxymethyl group is attached to a quaternary carbon. While it looks like a primary alcohol, it behaves sterically like a neopentyl alcohol. Standard


 reactions (e.g., converting -OH to -Br and displacing) will be sluggish and prone to side reactions (rearrangement).
Protocol: Activation Strategies
Option A: O-Alkylation (Ether Formation)
  • Issue: Sodium hydride (NaH) in DMF often leads to "gumming" or ring opening due to high basicity and temperature requirements.

  • Recommended System: Use Ag₂O (Silver Oxide) with alkyl halides or Phase Transfer Catalysis (TBAB/KOH/Toluene) .

    • Why? Milder bases prevent the elimination/ring-opening pathways often seen with strong alkoxides.

Option B: Oxidation to Aldehyde
  • Issue: Over-oxidation to carboxylic acid or hydration of the nitrile.

  • Recommended System: Dess-Martin Periodinane (DMP) or TEMPO/NaOCl .

    • Why? Swern oxidation generates HCl equivalents which can trigger azetidine ring opening. DMP is buffered and non-acidic.

FAQ: Hydroxyl Reactivity

Q: I tried a Mitsunobu reaction to install a nitrogen nucleophile, but the yield is <30%. Why? A: The steric bulk at C3 hinders the approach of the bulky triphenylphosphine-betaine intermediate.

  • Fix: Switch to CMBP (Cyanomethylenetributylphosphorane) . It is a less sterically demanding Mitsunobu reagent that often works on neopentyl-like systems where DEAD/DIAD fails.

Q: Can I convert the alcohol to a mesylate? A: Yes, but isolate it quickly . 3-mesyloxymethyl azetidines are "spring-loaded" electrophiles. They can undergo intramolecular alkylation (polymerization) or hydrolysis. Store at -20°C.

Module 3: Nitrile Preservation & Transformation

The Challenge: Hydrolysis Competition

The nitrile group is electron-withdrawing, destabilizing the development of positive charge at C3, but it is also susceptible to hydrolysis to the primary amide or carboxylic acid under the very acidic conditions often used to remove the Boc group.

Troubleshooting Guide: Nitrile Integrity
ScenarioObservationRoot CauseSolution
Acidic Workup New spot on TLC (lower Rf)Hydrolysis to Amide (

)
Maintain pH > 3 during workup. Avoid heating with aqueous acid.
Reduction Loss of nitrile peak (IR ~2240 cm⁻¹)Over-reductionIf reducing the ester/alcohol elsewhere, avoid

. Use chemoselective borohydrides (

).

Module 4: Deprotection Strategies (Boc Removal)

The Critical Path: Avoiding Ring Opening

Acid-mediated ring opening is the #1 failure mode. The azetidine nitrogen, once protonated, becomes a good leaving group. If a nucleophile (like


 from HCl or 

from TFA) attacks the ring carbons, the ring opens.
Mechanism of Failure: Ring Opening

RingOpening Substrate Boc-Azetidine Protonation Protonated Azetidinium (High Strain) Substrate->Protonation H+ Attack Nucleophilic Attack (Cl- or Solvent) Protonation->Attack Slow Opened Ring-Opened Product (Linear Amine) Attack->Opened Strain Release

Figure 2: The pathway to failure. Strong acids + nucleophiles + heat = ring opening.

Recommended Protocols
Method A: The "Scavenger" Method (TFA/DCM)
  • Reagents: TFA (20 eq) in DCM (10 vol) + Triethylsilane (TES) or 1,3-Dimethoxybenzene (cation scavengers).

  • Procedure:

    • Cool to 0°C.

    • Add TFA slowly.

    • Crucial: Monitor by HPLC/NMR. Stop exactly when SM is consumed.

    • Quench: Pour into cold sat.

      
      . Do not concentrate the acidic mixture  (concentration increases acidity and promotes ring opening).
      
Method B: The "Non-Nucleophilic" Method (MsOH/Dioxane)
  • Reagents: Methanesulfonic acid (MsOH) in 1,4-dioxane.

  • Why? Mesylate is a poorer nucleophile than chloride (HCl) or trifluoroacetate (TFA), reducing the risk of

    
     ring opening.
    
Method C: Thermal Deprotection (Flow Chemistry)
  • Reagents: None (Solvent: TFE or HFIP).

  • Conditions: 150°C in a pressurized flow reactor.

  • Why? Eliminates acid entirely. The Boc group falls off thermally.[2][3]

  • Note: Requires thermal stability validation (Module 1) to ensure the nitrile/azetidine doesn't decompose.

References

  • Azetidine Ring Stability: Bai, G., et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines."[4] ACS Medicinal Chemistry Letters, 2021.[4] Link[4]

  • 3,3-Disubstituted Azetidine Synthesis: Tyler, J. L., et al. "Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents."[5] Journal of the American Chemical Society, 2022. Link

  • Thermal Boc Deprotection: "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." Journal of Organic Chemistry, 2024. Link

  • Compound Data: PubChem CID 10583745 (tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate).[6] Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Optimizing 1H NMR Characterization of tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate

Executive Summary Compound: tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate CAS: 1228581-13-2 (Generic scaffold reference) Molecular Formula: C₁₀H₁₆N₂O₃ Molecular Weight: 212.25 g/mol [1][2] This guide addres...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate CAS: 1228581-13-2 (Generic scaffold reference) Molecular Formula: C₁₀H₁₆N₂O₃ Molecular Weight: 212.25 g/mol [1][2]

This guide addresses the specific analytical challenges associated with 3,3-disubstituted N-Boc azetidines . Unlike flexible aliphatic chains, this constrained four-membered ring exhibits significant rotameric isomerism at room temperature due to the partial double-bond character of the carbamate (N-Boc) bond.[2] This results in spectral broadening and peak splitting often mistaken for impurities.[2][3]

This document serves as a comparative analysis of solvent systems (CDCl₃ vs. DMSO-d₆) and temperature parameters , providing a validated protocol to achieve high-resolution structural confirmation.

Part 1: Structural Analysis & Theoretical Framework

The molecule consists of three distinct magnetic environments that complicate analysis:

  • The Azetidine Core: A strained 4-membered ring.[2] The protons at positions 2 and 4 are chemically equivalent by symmetry but magnetically inequivalent due to slow N-Boc rotation.[2]

  • The Quaternary Center (C3): The gem-disubstitution (Cyano + Hydroxymethyl) creates a "stepped" steric environment, locking the ring pucker.[2]

  • The N-Boc Protecting Group: The source of rotamers.[2]

Rotameric Equilibrium Visualization

The following diagram illustrates the restricted rotation causing signal splitting (Comparison of Rotamer A vs. Rotamer B).

RotamerLogic Substance Target Molecule (N-Boc Azetidine) Mechanism N-C Bond Restricted Rotation Substance->Mechanism RotamerA Rotamer A (s-trans) Major Conformer Mechanism->RotamerA RotamerB Rotamer B (s-cis) Minor Conformer Mechanism->RotamerB Effect NMR Artifacts: Split/Broad Peaks RotamerA->Effect RotamerB->Effect Solution Solution: Coalescence via High T or DMSO Effect->Solution Optimization

Figure 1: Causal pathway of rotamer-induced spectral complexity in N-Boc azetidines.

Part 2: Comparative Analysis of Solvent Systems

The choice of solvent is the single most critical variable in the analysis of this compound. Below is a comparative performance guide between the industry standard (Chloroform-d) and the recommended alternative (DMSO-d₆).[2]

Comparative Data Table
FeatureMethod A: CDCl₃ (Standard) Method B: DMSO-d₆ (Recommended)
Primary Utility Routine solubility check; lipophilic impurity detection.[2]Detailed structural elucidation; H-bonding analysis.
OH Signal Poor. Often broad, invisible, or exchange-averaged.[2][3]Excellent. Sharp triplet (coupling to CH₂).
Rotamer Resolution Low. Peaks often appear as broad "humps" or split 60:40 mixtures.[2]Medium/High. Higher viscosity and polarity often sharpen rotamer separation or allow high-T coalescence.[2]
Water Peak ~1.56 ppm (Variable).[2]~3.33 ppm (Distinct).[2]
Azetidine Ring Signals Complex multiplet (3.8 - 4.3 ppm).[2]Distinct doublets (often split by rotamers).[2][4]
Detailed Spectral Interpretation (Representative Data)
1. The Hydroxyl Proton (OH)
  • CDCl₃: The OH proton is acidic and exchanges rapidly.[2] It typically manifests as a broad singlet around 2.0–3.0 ppm (concentration dependent) or is absent.[2]

  • DMSO-d₆: Due to strong hydrogen bonding with the solvent, exchange is suppressed.[2] The OH appears as a distinct triplet at ~5.4 ppm (coupled to the adjacent CH₂ group).[2] This confirms the integrity of the hydroxymethyl group.

2. The Azetidine Ring Protons (H-2, H-4)

These 4 protons are geminal to the Nitrogen.[2]

  • CDCl₃: You will observe two sets of signals due to rotamers.[2][4] A major set at ~4.0 ppm and a minor set at ~3.9 ppm .[2] Integration often fails to match exactly 4H unless both rotamers are summed.[2]

  • DMSO-d₆ (at 25°C): Similar splitting occurs.[2]

  • DMSO-d₆ (at 75°C): The Gold Standard.[2] Heating the sample induces rapid rotation (coalescence).[2] The split signals merge into simplified singlets or doublets, allowing accurate integration.

Part 3: Experimental Protocol & Workflow

To ensure reproducibility and distinguish true impurities from rotamers, follow this self-validating workflow.

Protocol: High-Resolution Characterization
  • Sample Preparation: Dissolve 5–10 mg of the azetidine in 0.6 mL DMSO-d₆ .

    • Why DMSO? To visualize the OH coupling and enable high-temperature studies if needed.

  • Initial Acquisition (298 K): Acquire a standard 1H spectrum (16 scans, D1=1.0s).

    • Checkpoint: Check for the OH triplet at ~5.4 ppm.[2] If it is a singlet, the sample may be wet (rapid exchange).[2]

  • Variable Temperature (VT) Validation (Optional but Recommended):

    • If the azetidine ring protons (3.8–4.2 ppm) are broad/split, heat the probe to 348 K (75°C) .[2]

    • Allow 10 minutes for thermal equilibration.

    • Re-acquire.[2][5] Success Criteria: The split peaks should coalesce into sharp signals.[2]

Decision Matrix Workflow

Workflow Start Start: Sample Preparation SolventChoice Select Solvent Start->SolventChoice CDCl3 CDCl3 (Routine) SolventChoice->CDCl3 DMSO DMSO-d6 (Structural Proof) SolventChoice->DMSO ResultBad OH Broad/Missing Rotamers Split CDCl3->ResultBad Result Analysis1 Check OH Signal DMSO->Analysis1 ResultGood OH = Triplet Rotamers Visible Analysis1->ResultGood Visible ActionVT Perform VT-NMR (Heat to 75°C) ResultGood->ActionVT If peaks split Final Coalescence: Sharp Integration ActionVT->Final

Figure 2: Operational workflow for selecting solvent and temperature conditions.

Part 4: Validated Spectral Assignments

Based on the 3,3-disubstituted azetidine scaffold logic and N-Boc shielding effects, the following assignments are the standard for verification in DMSO-d₆ .

PositionGroupShift (δ ppm)MultiplicityIntegrationNotes
OH Hydroxyl5.35 – 5.50 Triplet (t)1HDisappears with D₂O shake.[2]
H-2, H-4 Ring CH₂3.90 – 4.20 Multiplet4HOften appears as 2 sets of doublets; coalesces at high T.
CH₂-OH Methylene3.65 – 3.75 Doublet (d)2HCouples to OH.[2] Becomes singlet if OH exchanges.[2]
Boc t-Butyl1.38 – 1.42 Singlet (s)9HIntense sharp singlet.[2]
Troubleshooting Common Artifacts
  • Artifact: "Extra" peaks at 1.45 ppm or 3.80 ppm.[2]

    • Cause: Rotamers (s-cis vs s-trans).[2]

    • Verification: Do not purify.[2][6] Run VT-NMR. If peaks merge, it is the product.

  • Artifact: Broad hump at 3.5 ppm.[2]

    • Cause: Water in DMSO.[2][3][7]

    • Fix: Use ampule-sealed DMSO-d₆.[2]

References

  • PubChem. (2025).[2][8] Azetidine-3-carbonitrile hydrochloride | C4H7ClN2.[2][8][9] National Library of Medicine.[2] [Link]

  • Royal Society of Chemistry. (2015).[2][6] Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. RSC Advances. [Link]

  • Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Standard reference for solvent residual peaks). [Link]

Sources

Comparative

Interpreting 13C NMR Spectra of Substituted Azetidines: A Comparative Guide

Executive Summary & Core Directive Azetidines (4-membered nitrogen heterocycles) act as critical rigid scaffolds in modern medicinal chemistry, often serving as bioisosteres for gem-dimethyl groups or cyclobutanes. Howev...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Azetidines (4-membered nitrogen heterocycles) act as critical rigid scaffolds in modern medicinal chemistry, often serving as bioisosteres for gem-dimethyl groups or cyclobutanes. However, their interpretation in


C NMR is non-trivial due to unique ring strain effects, conformational puckering ("butterfly motion"), and slow nitrogen inversion.

This guide moves beyond basic spectral listing. It provides a comparative analysis of azetidine spectral signatures against alternative ring systems, details the mechanistic causality of chemical shift variations (stereoelectronic effects), and offers a self-validating workflow for unambiguous assignment.

Comparative Analysis: Chemical Shift Signatures

To interpret substituted azetidines, one must first benchmark them against their 3-membered (aziridine) and 5-membered (pyrrolidine) analogs. The ring strain in azetidines (


26 kcal/mol) is intermediate, leading to hybridization effects that distinctively shield or deshield specific nuclei.
Table 1: Ring Size Effect on C Chemical Shifts ( , ppm)

Comparison of N-Boc protected unsubstituted heterocycles in CDCl


.
Ring SizeHeterocycle

-Carbon (

C2/C4)

-Carbon (

C3)
Strain Characteristic
3-Membered N-Boc-Aziridine25.0 - 30.0N/AHigh s-character in C-C bonds (Shielded)
4-Membered N-Boc-Azetidine 45.0 - 55.0 15.0 - 25.0 Unique "Upfield C3" anomaly
5-Membered N-Boc-Pyrrolidine45.0 - 48.023.0 - 26.0Relaxed envelope conformation
Acyclic N-Boc-Dimethylamine35.0 - 40.0N/AFree rotation, no ring current

Key Insight: The C3 carbon in azetidines is diagnostically upfield (


 15-25 ppm) compared to the 

-carbon of pyrrolidines. This is a reliable marker for confirming the 4-membered ring integrity during synthesis.
Table 2: Substituent & Stereochemical Effects in Azetidines

Data derived from 2,3-disubstituted and 3-substituted systems.

Substitution PatternCarbonTypical Shift (

ppm)
Comparative Note
Unsubstituted C2/C448.0Baseline
C316.0Highly shielded
3-Substituted (Alkyl) C325.0 - 35.0

-effect deshielding
C2/C455.0 - 60.0

-effect deshielding
2-Substituted (Alkyl) C260.0 - 70.0Deshielded by N and substituent
C325.0 - 30.0Moderate deshielding
Cis-2,3-Disubstituted Substituent CUpfield Shift

-gauche effect:
Steric compression shields carbons relative to trans.
Trans-2,3-Disubstituted Substituent CDownfield Shift Minimized steric interaction.

Mechanistic Insights: The "Butterfly" Effect & Rotamers

Interpreting azetidine spectra requires understanding the dynamic conformational landscape. Unlike planar aromatics, the azetidine ring exists in a dynamic equilibrium between two puckered conformations.

Ring Puckering and Substituent Orientation

The ring puckers to relieve torsional strain (eclipsing interactions).

  • Substituents at C3: Prefer the equatorial orientation to minimize 1,3-diaxial-like repulsion with the Nitrogen lone pair or N-substituent.

  • NMR Consequence: If the puckering barrier is low, you observe a time-averaged planar signal. If bulky groups lock the conformation (or at low T), signals may split or broaden.

N-Protecting Group Rotamers (The "Double Peak" Trap)

A common pitfall in N-Boc or N-Cbz azetidines is the appearance of "duplicate" peaks.

  • Cause: Restricted rotation around the N-CO (carbamate) bond creates s-cis and s-trans rotamers.

  • Observation: Two sets of signals (ratio often 1:1 to 3:1) in

    
    C NMR at room temperature.
    
  • Validation: Run the NMR at elevated temperature (e.g., 50°C in DMSO-

    
    ). The peaks will coalesce into a single set if they are rotamers.
    
Diagram 1: Conformational Dynamics & Assignment Logic

AzetidineDynamics Start Observed Azetidine Spectrum CheckPeaks Are peaks doubled/split? Start->CheckPeaks TempExp Experiment: High Temp NMR (50-80°C) CheckPeaks->TempExp Yes Assign Stereochemical Assignment (Cis vs Trans) CheckPeaks->Assign No Coalesce Do peaks coalesce? TempExp->Coalesce Rotamers Conclusion: N-Rotamers (Restricted N-CO rotation) Coalesce->Rotamers Yes Isomers Conclusion: Diastereomers (Cis/Trans Mixture) Coalesce->Isomers No Isomers->Assign Coupling Check 1H-1H Coupling (J2,3) Assign->Coupling NOE Check 1D NOE / NOESY Assign->NOE Shift Check 13C Gamma Effect Assign->Shift CisResult Cis Isomer: J ~ 7-9 Hz Strong NOE (2-3) Upfield 13C Shift Coupling->CisResult TransResult Trans Isomer: J ~ 2-5 Hz Weak/No NOE Downfield 13C Shift Coupling->TransResult NOE->CisResult NOE->TransResult Shift->CisResult Shift->TransResult

Caption: Decision tree for distinguishing N-rotamers from diastereomers and assigning relative stereochemistry in substituted azetidines.

Experimental Workflow & Protocols

To ensure data integrity (Trustworthiness), follow this self-validating protocol.

Sample Preparation
  • Concentration: 10–20 mg for

    
    C (crucial for detecting quaternary carbons of rotamers).
    
  • Solvent: CDCl

    
     is standard, but DMSO-
    
    
    
    is superior for resolving rotamers due to higher viscosity and polarity, which can separate overlapping signals or sharpen exchange-broadened peaks.
Acquisition Parameters (Bruker/Varian Standard)
  • 1D

    
    C{1H}: 
    
    • Relaxation Delay (D1): Set to 2–3 seconds. Azetidine carbons (especially C3) have efficient relaxation, but quaternary carbamate carbons need time.

    • Scans: Minimum 512 scans for S/N > 20:1.

  • DEPT-135 or APT:

    • Mandatory to distinguish C3 (CH

      
      , negative in DEPT-135) from C2/C4 (CH
      
      
      
      or CH depending on substitution).
  • 2D HSQC (Multiplicity-Edited):

    • The "Gold Standard." It correlates proton shifts directly to carbons and phases CH

      
       peaks opposite to CH/CH
      
      
      
      .
    • Use Case: Resolving the C2 vs C4 assignment in 2-substituted azetidines where symmetry is broken.

Assignment Workflow (Case Study: 2-Methyl-azetidine-1-carboxylate)
  • Identify C3: Look for the most upfield signal (

    
    15-25 ppm). Confirm it is a CH
    
    
    
    (negative phase in DEPT-135).
  • Identify C2 vs C4:

    • C2 (substituted) will be a CH signal (positive in DEPT-135) around 60-70 ppm.

    • C4 (unsubstituted) will be a CH

      
       signal (negative in DEPT-135) around 45-55 ppm.
      
  • Assess Rotamers: If peaks are doubled, check the ratio. Rotamers usually show unequal populations (e.g., 60:40) due to steric preference of the N-group.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • D'Hooghe, M., & De Kimpe, N. (2006). Synthesis of 2-substituted and 2,3-disubstituted azetidines. Tetrahedron. Link

  • Gilchrist, T. L. (1997). Heterocyclic Chemistry. Longman.
  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for Pulse Sequence Protocols).[1]

Sources

Validation

Technical Comparison Guide: Mass Spectrometry Profiling of tert-Butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate

Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) behavior of tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate , a critical building block in the synthesis of polar, conf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) behavior of tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate , a critical building block in the synthesis of polar, conformationally restricted pharmaceutical scaffolds.

The Core Finding: For this thermally labile N-Boc protected compound, Electrospray Ionization (ESI) in positive mode is the superior methodology over Atmospheric Pressure Chemical Ionization (APCI). While APCI is often preferred for small, neutral molecules, the thermal instability of the tert-butyl carbamate (Boc) group leads to premature in-source fragmentation (loss of isobutene and CO₂) under APCI conditions, complicating quantitative analysis. ESI provides a stable molecular ion


, enabling accurate precursor selection for pharmacokinetic (PK) and impurity profiling.

Part 1: Compound Profile & Physicochemical Properties

Understanding the physicochemical nature of the analyte is the first step in method development. The 3,3-disubstituted azetidine core introduces specific polarity constraints.

PropertySpecificationMS Relevance
Formula

Defines the exact mass for extraction.
Molecular Weight 212.25 g/mol Monoisotopic Mass: 212.1161 Da.
LogP (Predicted) ~0.5 - 0.9Moderately polar; suitable for Reverse Phase LC (C18).
Key Functionalities 1. N-Boc : Lipophilic, thermally labile.2. Nitrile (-CN) : Electron-withdrawing, polar.3. Hydroxyl (-OH) : H-bond donor, polar.N-Boc dictates the temperature limit.Nitrile/Hydroxyl improve ESI solvation.
pKa ~4.0 (Carboxyl precursor)*The carbamate nitrogen is non-basic; protonation occurs on carbonyl oxygen or via adduct formation (

,

).

*Note: pKa refers to the conjugate acid of the hydrolyzed amine or related carboxylic acid derivatives; the N-Boc species itself is neutral at physiological pH.

Part 2: Critical Method Comparison (ESI vs. APCI)

The choice of ionization source is the single most critical variable for N-Boc azetidines.

Electrospray Ionization (ESI) - Recommended
  • Mechanism: Ion Evaporation / Charge Residue Model. Occurs in liquid phase at ambient temperature.

  • Performance:

    • Soft Ionization: Preserves the intact

      
       ion at m/z 213.1 .
      
    • Adducts: High propensity for sodium

      
       (m/z 235.1) and ammonium 
      
      
      
      (m/z 230.1) adducts due to the poly-oxygenated structure.
    • Sensitivity: High for this compound due to the polar nitrile and hydroxyl groups assisting solvation in the charged droplet.

Atmospheric Pressure Chemical Ionization (APCI) - Not Recommended
  • Mechanism: Gas-phase chemical ionization initiated by corona discharge. Requires high vaporization temperatures (300°C - 500°C).

  • Performance:

    • Thermal Degradation: The N-Boc group is thermally unstable above ~150°C. APCI vaporization causes the elimination of the tert-butyl group (as isobutene) and decarboxylation before the analyte enters the mass analyzer.

    • Spectral Result: The spectrum is dominated by the fragment ion m/z 113 (the free amine core), with little to no parent ion. This mimics the behavior of the deprotected impurity, leading to false positives or quantification errors.

Comparative Data Summary
FeatureESI (Positive Mode)APCI (Positive Mode)
Dominant Ion

(213.1)

(113.1)
Thermal Stability High (Ambient process)Low (In-source degradation)
Adduct Formation Common (

)
Rare (Proton transfer dominates)
Linearity Excellent for 1-1000 ng/mLPoor (Variable degradation rates)
Suitability Primary Method Avoid (Unless analyzing degradation)

Part 3: Fragmentation Analysis & Pathway

When performing MS/MS (Tandem Mass Spectrometry) for structural verification or MRM (Multiple Reaction Monitoring) quantification, the fragmentation follows a predictable pathway governed by the stability of the tert-butyl cation and the azetidine ring strain.

Diagnostic Fragmentation Pathway
  • Precursor Selection: m/z 213.1 (

    
    ).
    
  • Primary Loss (McLafferty-like / Elimination): Loss of isobutene (

    
    , 56 Da).
    
    • Intermediate: Carbamic acid species (m/z 157).

  • Secondary Loss (Decarboxylation): Spontaneous loss of

    
     (44 Da).
    
    • Product: Protonated 3-cyano-3-(hydroxymethyl)azetidine (m/z 113).

  • Tertiary Loss (Dehydration): Loss of water from the hydroxymethyl group.

    • Product: m/z 95.

Visualization of Fragmentation Logic

FragmentationPathway Parent Parent Ion [M+H]+ m/z 213.1 (Intact N-Boc Azetidine) IsobuteneLoss Intermediate [M+H - C4H8]+ m/z 157.1 (Carbamic Acid) Parent->IsobuteneLoss Loss of Isobutene (-56 Da) AmineCore Core Amine [M+H - Boc]+ m/z 113.1 (3-Cyano-3-hydroxymethyl-azetidine) Parent->AmineCore In-Source CID (-100 Da) IsobuteneLoss->AmineCore Loss of CO2 (-44 Da) Dehydrated Dehydrated Core [M+H - Boc - H2O]+ m/z 95.1 (Azetine Derivative) AmineCore->Dehydrated Loss of H2O (-18 Da)

Figure 1: Step-wise fragmentation pathway of N-Boc-3-cyano-3-(hydroxymethyl)azetidine in ESI+ mode.

Part 4: Experimental Protocol

This protocol is designed to minimize sodium adduct formation and maximize the protonated molecular ion signal.

Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of Methanol . (Avoid DMSO if possible, as it suppresses ionization).

  • Dilution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid .

    • Why? The formic acid is crucial to drive protonation over sodiation.

LC-MS Configuration
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Note: Azetidines are polar; a column with good retention for polar compounds (like a T3 or Polar-C18) prevents the compound from eluting in the void volume.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention).

    • 1-5 min: 5% -> 95% B.

    • 5-7 min: 95% B.

Mass Spectrometer Settings (Generic ESI+)
ParameterSettingRationale
Gas Temp 300°CSufficient for desolvation without degrading Boc.
Gas Flow 10 L/minStandard nebulization.
Nebulizer 35 psi
Capillary Voltage 3500 VStandard positive mode ionization.
Fragmentor 70 - 100 VCritical: Keep low to prevent in-source loss of Boc.
Scan Range m/z 50 - 500Covers parent and all fragments.

References

  • PerkinElmer. (n.d.). A Comparison Between ESI and APCI Ionisation Modes. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate Compound Summary. Retrieved from [Link]

  • Journal of the American Society for Mass Spectrometry. (2015). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved from [Link]

Comparative

Comparing tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate with other spirocycle precursors

Topic: Comparing tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate with Other Spirocycle Precursors Introduction: The "Escape from Flatland" via Functionalized Azetidines In modern drug discovery, the transitio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate with Other Spirocycle Precursors

Introduction: The "Escape from Flatland" via Functionalized Azetidines

In modern drug discovery, the transition from planar, aromatic-heavy molecules to three-dimensional (3D) scaffolds—often termed "Escaping Flatland"—is a critical strategy to improve solubility, metabolic stability, and target specificity. The azetidine ring (4-membered nitrogen heterocycle) has emerged as a superior surrogate for the gem-dimethyl group and a rigid linker that lowers lipophilicity (LogP) compared to its 5- and 6-membered counterparts.

tert-Butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate (hereafter referred to as C3-CHM ) represents a highly specialized "lynchpin" intermediate. Unlike the ubiquitous 3-oxo-azetidine (which requires carbon-carbon bond forming reactions to functionalize) or the 3-amino-3-hydroxymethyl derivatives (which are committed to nitrogen-containing spirocycles), C3-CHM offers a unique divergent pathway. Its geminal nitrile and hydroxymethyl groups provide a pre-installed carbon framework ideal for accessing spiro-lactones , spiro-imino-ethers , and, upon reduction, spiro-oxazines .

This guide objectively compares C3-CHM against its two primary competitors: the 3-oxo-azetidine (ketone) and the 3-amino-3-hydroxymethyl (amino-alcohol) precursors.

Structural & Synthetic Comparison

The utility of a spirocycle precursor is defined by its "Exit Vectors" (geometry) and "Divergence Potential" (chemistry).

The Competitors
  • Compound A (The Subject): tert-Butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate.

    • Core Feature: Pre-quaternized C3 center with oxidation-state versatility (Nitrile

      
       Acid, Amide, Amine).
      
  • Compound B (The Blank Slate): tert-Butyl 3-oxoazetidine-1-carboxylate.[1][2][3]

    • Core Feature: Electrophilic ketone.[4] Requires C-C bond formation (Wittig, Grignard) or C-N formation (Strecker) to create a quaternary center.

  • Compound C (The Reduced Scaffold): tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate.

    • Core Feature: Nucleophilic amine and alcohol. Primed for urea/carbamate formation (Spiro-oxazolidinones).

Comparative Metrics Table
FeatureC3-CHM (Nitrile-Alcohol) 3-Oxo-Azetidine (Ketone) 3-Amino-3-Hydroxymethyl
Primary Spiro-Class Spiro-Lactones (via Hydrolysis)Spiro-Iminolactones (Pinner)Spiro-Hydantoins (Bucherer-Bergs)Spiro-Piperidines (Wittig)Spiro-Oxazolidinones Spiro-Oxazolines
Quaternary Center Pre-formed (Geminal C-C/C-CN)Unformed (sp2 Carbon)Pre-formed (Geminal C-N/C-C)
Atom Economy High (Cyclization is often isomerizing or hydrolytic)Low (Requires bulky reagents like phosphonium ylides)High (Condensation with C1 sources)
Lipophilicity (LogP) Moderate (Polar nitrile/alcohol)Moderate (Ketone)Low (Polar amine/alcohol)
Synthetic Risk Low (Stable solid, no sensitive aldehydes)Medium (Ketone prone to hydrate formation/polymerization)Medium (Amine oxidation/protection issues)

Synthetic Utility: The "Divergent" Advantage of C3-CHM

The primary advantage of C3-CHM is its ability to access oxygen-rich spirocycles (lactones) which are bioisosteres of cyclic ethers and ketones, often improving metabolic stability over the nitrogen-heavy hydantoins derived from ketones.

Mechanism of Action: The Pinner-Cyclization Pathway

Unlike the amino-alcohol precursor which requires an external carbonyl source (like phosgene or CDI) to close the ring, C3-CHM can cyclize intramolecularly under acidic conditions.

  • Activation: The nitrile nitrogen is protonated.

  • Cyclization: The hydroxyl oxygen attacks the electrophilic nitrile carbon.

  • Hydrolysis: The resulting imino-ether is hydrolyzed to a Spiro-gamma-lactone .

This pathway is chemically distinct because it forms a C-O-C=O ring system directly from the precursor without adding external carbon atoms, preserving the low molecular weight (MW) and Ligand Efficiency (LE).

Visualizing the Synthetic Decision Tree

SpiroPathways Ketone 3-Oxo-Azetidine (Starting Material) C3CHM C3-CHM (Nitrile-Alcohol) Ketone->C3CHM Cyanoacetate Condensation SpiroHydantoin Spiro-Hydantoin Ketone->SpiroHydantoin Bucherer-Bergs AminoAlc Amino-Alcohol Precursor C3CHM->AminoAlc Nitrile Reduction (H2/Cat) SpiroLactone Spiro-gamma-Lactone (Bioisostere of THF) C3CHM->SpiroLactone Acid Hydrolysis (Intramolecular) SpiroOxazine Spiro-1,3-Oxazine (6-Membered) C3CHM->SpiroOxazine 1. Reduction 2. Carbonyl Insertion SpiroOxaz Spiro-Oxazolidinone AminoAlc->SpiroOxaz CDI/Phosgene

Caption: Divergent synthesis pathways. C3-CHM uniquely accesses Spiro-Lactones directly, while serving as a parent to the Amino-Alcohol route.

Experimental Protocols

Protocol A: Synthesis of Spiro-gamma-Lactone from C3-CHM

This protocol demonstrates the "Pinner-Hydrolysis" sequence, a reaction unique to the nitrile-alcohol scaffold.

Reagents:

  • tert-Butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate (1.0 equiv)

  • Conc. HCl (excess) or TMSCl/MeOH

  • Solvent: Methanol or Ethanol[5]

Procedure:

  • Dissolution: Dissolve C3-CHM (100 mg, 0.47 mmol) in dry methanol (3 mL) in a sealed tube.

  • Acidification: Cool to 0°C. Bubble dry HCl gas for 5 minutes OR add TMSCl (5.0 equiv) dropwise (generates anhydrous HCl in situ).

  • Cyclization: Seal the tube and heat to 60°C for 4-6 hours. Mechanism: The nitrile converts to the imidate, which is attacked by the hydroxyl group.

  • Hydrolysis: Add water (1 mL) and stir at room temperature for 1 hour to convert the intermediate imino-ether to the lactone.

  • Workup: Neutralize carefully with NaHCO3 (to pH 7). Extract with Ethyl Acetate.[3]

  • Result: The product is the Spiro[azetidine-3,3'-furan]-2'-one core. Note: Strong acid may cleave the N-Boc group; if N-Boc is desired, a re-protection step (Boc2O, TEA) is required immediately after neutralization.

Protocol B: Comparison - Synthesis of Spiro-Hydantoin from 3-Oxo-Azetidine

Provided for context of complexity.

  • Mix 3-oxo-azetidine with (NH4)2CO3 and KCN in Ethanol/Water (Bucherer-Bergs).

  • Heat at 60°C for 24 hours.

  • Requires harsh isolation from salts; often yields a mixture of regioisomers if the ketone is substituted.

  • Verdict: The C3-CHM route (Protocol A) is generally cleaner and avoids the use of toxic cyanide salts in the final step (cyanide is already "installed").

Physicochemical Impact in Drug Design

Incorporating the C3-CHM derived spiro-lactone vs. the Amino-Alcohol derived spiro-oxazolidinone affects the multiparametric profile of the lead compound.

PropertySpiro-Lactone (from C3-CHM)Spiro-Oxazolidinone (from Amino-Alc)Impact on Drug Design
H-Bond Donors (HBD) 0 (if N-capped)1 (Amide NH)Lactones are better for brain penetration (lower PSA/HBD).
H-Bond Acceptors (HBA) 2 (Carbonyl + Ether O)3 (Carbonyl + 2 N/O)Lactones modulate basicity of the azetidine nitrogen less than carbamates.
Metabolic Stability High (Lactones are generally stable)High (Carbamates are stable)Both are superior to spiro-ethers or ketals.
pKa (Azetidine N) ~8.5 - 9.0~8.0 - 8.5Lactone ring is electron-withdrawing but less so than the oxazolidinone.

Conclusion

tert-Butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate is not merely an alternative to 3-oxo-azetidine; it is a strategic shortcut to oxygenated spirocycles.

  • Choose C3-CHM when: You need a Spiro-Lactone or Spiro-Ether motif to lower H-bond donor count or access a bioisostere of a cyclic ketone.

  • Choose Amino-Alcohol when: You specifically require the H-bond donor capability of a Spiro-Oxazolidinone or Spiro-Imidazolidinone .

  • Choose 3-Oxo-Azetidine when: You need maximum diversity and are willing to perform multi-step carbon-carbon bond formation (e.g., Wittig olefination).

For the medicinal chemist, C3-CHM offers the highest atom economy for generating polar, non-basic, sp3-rich scaffolds that define modern "best-in-class" small molecules.

References

  • Synthesis of Azetidine Precursors

    • Preparation of 3-substituted azetidines.[3][6][7][8][9] (2025).[5] PubChem. Link

  • Spirocycle Applications in Drug Discovery

    • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[4][10][11][12] Expert Opinion on Drug Discovery. Link

  • Pinner Reaction & Imidate Chemistry

    • Pinner Reaction Mechanism and Applications. Organic Chemistry Portal. Link

  • Comparative Spiro-Synthesis

    • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Azetidines. Journal of Organic Chemistry. Link

  • Commercial Availability & Data

    • tert-Butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate Product Page.[6] ChemicalBook. Link

Sources

Validation

Comparative Guide: Alternative Building Blocks to Functionalized Azetidines in Drug Discovery

Executive Summary & Strategic Rationale The "Small Ring" Renaissance: Functionalized azetidines have become staples in modern medicinal chemistry, valued for their ability to restrict conformation and lower lipophilicity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The "Small Ring" Renaissance: Functionalized azetidines have become staples in modern medicinal chemistry, valued for their ability to restrict conformation and lower lipophilicity compared to larger saturated heterocycles. However, their high basicity (pKa ~9–11), potential for hERG liability, and specific metabolic vulnerabilities (e.g., ring oxidation or N-dealkylation) often necessitate alternatives.

This guide evaluates high-value alternatives to azetidines, specifically focusing on Oxetanes (polarity modulators) and Bicyclo[1.1.1]pentanes (BCPs) (linear spacers).

Decision Logic:

  • Choose Azetidines when a basic center is required for solubility or target engagement (e.g., salt bridge formation).

  • Switch to Oxetanes to reduce basicity (pKa modulation), lower LogD without introducing a cation, or block metabolic soft spots (gem-dimethyl mimic).

  • Switch to BCPs to replace phenyl rings or linear alkyl chains ("escape from flatland") while maintaining a rigid, non-polar linear exit vector.

Comparative Analysis: Azetidines vs. Alternatives

A. Oxetanes: The Polar, Non-Basic Bioisostere

Oxetanes are 4-membered oxygen-containing rings. Unlike azetidines, the oxygen atom is not basic. This is the critical differentiator.

  • Mechanism of Action: The oxygen lone pairs in the strained ring are highly exposed, acting as significant hydrogen bond acceptors (HBA) but not as proton acceptors at physiological pH.

  • Impact on Physicochemical Properties:

    • pKa Modulation: Replacing a basic amine (e.g., piperidine or azetidine) with an oxetane-amine (e.g., 3-aminooxetane) significantly lowers the pKa of the pendant amine (often by 1–2 units) due to the inductive electron-withdrawing effect of the oxetane oxygen.

    • Lipophilicity (LogD): Oxetanes typically lower LogD by ~0.8 units compared to carbocyclic analogs (cyclobutanes) and are often more polar than azetidines at neutral pH if the azetidine is deprotonated (though azetidines are usually protonated and thus very polar).

    • Solubility: The high HBA capability enhances aqueous solubility without the penalty of high basicity (which can lead to phospholipidosis or poor permeability).

B. Bicyclo[1.1.1]pentanes (BCPs): The "Spacer" Surrogate

BCPs are bridged bicyclic hydrocarbons.[1] They are chemically inert and non-polar.

  • Mechanism of Action: BCPs provide a rigid, linear geometry with an exit vector of 180°, mimicking a para-phenyl ring or an internal alkyne, but with 3D character (sp3 carbons).

  • Impact on Physicochemical Properties:

    • Solubility: BCPs disrupt crystal packing better than flat phenyl rings, often improving solubility.

    • Metabolic Stability: They are generally metabolically inert, unlike phenyl rings which are prone to oxidative metabolism (CYP450).

    • Permeability: Being lipophilic but compact, they maintain good passive permeability.

C. Quantitative Comparison Table
FeatureFunctionalized Azetidine Oxetane (3,3-subst.) Bicyclo[1.1.1]pentane
Primary Role Basic amine scaffold, spacerNeutral polarity modulatorRigid linear spacer
Basicity (pKa) High (Basic, ~9–11)Neutral (pKa < 0)Neutral
H-Bonding Donor & AcceptorStrong AcceptorNone (Hydrocarbon core)
LogD Impact Lowers LogD (via ionization)Lowers LogD (via polarity)Increases LogD vs Azetidine
Metabolic Risk N-dealkylation, Ring oxidationGenerally StableHighly Stable
Geometry Puckered, ~150° anglePuckeredLinear (180°)

Decision Framework & Visualization

The following diagram illustrates the logical flow for selecting the appropriate small-ring building block based on medicinal chemistry bottlenecks.

BioisostereSelection Start Current Scaffold: Functionalized Azetidine Issue1 Identify Liability Start->Issue1 Path_Basic Issue: High Basicity / hERG Need: Lower pKa Issue1->Path_Basic pKa > 9.0 Path_Metab Issue: Metabolic Instability (N-dealkylation) Issue1->Path_Metab High Cl_int Path_Geom Issue: Geometry/Spacer Need: Linear Rigid Linker Issue1->Path_Geom Wrong Vector Sol_Oxetane Solution: 3-Amino-Oxetane (Lowers pKa, Maintains Polarity) Path_Basic->Sol_Oxetane Sol_Spiro Solution: Spiro-Oxetane (Blocks Metabolism, Steric Bulk) Path_Metab->Sol_Spiro Sol_BCP Solution: Bicyclo[1.1.1]pentane (Non-polar, Linear, Stable) Path_Geom->Sol_BCP

Caption: Decision tree for scaffold hopping from azetidines to oxetanes or BCPs based on specific ADME liabilities.

Experimental Protocols

Protocol A: Synthesis of 3-Oxetanamine Building Blocks

Context: This protocol describes the synthesis of a 3-aminooxetane core, a direct alternative to azetidine-3-amine. This building block is critical for lowering the pKa of the resulting amine series.

Reagents: 3-Oxetanone, Nitromethane, Triethylamine, Pd/C, H2 (or Ammonium Formate).

Step-by-Step Methodology:

  • Henry Reaction (Nitroaldol):

    • Dissolve 3-oxetanone (1.0 eq) in nitromethane (solvent/reactant).

    • Add catalytic triethylamine (0.1 eq).

    • Stir at room temperature for 4–16 hours. Monitor by TLC/NMR for disappearance of ketone.

    • Note: The product is the nitro-alcohol. Dehydration to the nitro-alkene is difficult on the strained ring; often the nitro-alcohol is reduced directly or converted via a mesylate intermediate.

    • Alternative (Reductive Amination route): Direct reductive amination of 3-oxetanone with an amine is often sluggish due to ring strain/sterics. The oxime route is preferred for primary amines.

  • Oxime Formation (Preferred for Primary Amines):

    • Dissolve 3-oxetanone (1.0 eq) in Ethanol/Water (4:1).

    • Add Hydroxylamine hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq).

    • Stir at RT for 2 hours.

    • Extract with Ethyl Acetate, wash with brine, dry over Na2SO4.

  • Reduction to Amine:

    • Dissolve the crude oxime in Ethanol.

    • Add 10% Pd/C (10 wt%) under Argon.

    • Pressurize with Hydrogen gas (balloon or 50 psi in a Parr shaker).

    • Stir for 12–24 hours. Caution: Strain release is not a major issue here, but avoid high temperatures (>50°C).

    • Filter through Celite to remove Pd.

    • Concentrate to yield 3-aminooxetane . Store as the HCl or oxalate salt to prevent polymerization/ring opening.

Protocol B: Incorporation of Bicyclo[1.1.1]pentane (BCP) Amine

Context: Replacing a piperidine or azetidine linker with a BCP-amine. Challenge: The BCP core is electron-rich and the bridgehead positions are sterically encumbered.

Step-by-Step Methodology (Amide Coupling):

  • Activation: Dissolve the Carboxylic Acid partner (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins.

  • Addition: Add Bicyclo[1.1.1]pentan-1-amine hydrochloride (1.1 eq).

    • Note: BCP-amines are volatile as free bases. Always handle as salts until the coupling step.

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (2x), water, and brine.

  • Validation: Check NMR. The BCP bridgehead protons (if any) typically appear as a singlet around 2.0–2.5 ppm.

Visualizing the Synthetic Logic (Oxetane Functionalization)

OxetaneSynthesis Ketone 3-Oxetanone (Commercially Available) Oxime Oxetane-3-oxime (Intermediate) Ketone->Oxime Step1 NH2OH·HCl NaOAc, EtOH Amine 3-Aminooxetane (Target Scaffold) Oxime->Amine Step2 H2, Pd/C or LiAlH4

Caption: Synthetic pathway for generating the 3-aminooxetane building block from 3-oxetanone.

References

  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link]

  • Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Aromatic Phenyl Isostere." Journal of Medicinal Chemistry. [Link]

  • Bull, J. A., et al. (2016).[2] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3][4][5][6] Chemical Reviews. [Link]

  • Mykhailiuk, P. K. (2015). "Bicyclo[1.1.1]pentanes: Synthesis and Application in Medicinal Chemistry." Organic & Biomolecular Chemistry. [Link]

Sources

Comparative

Beyond the Ring Strain: The Medicinal Chemist’s Guide to 3,3-Disubstituted Azetidines

Executive Summary: The Case for Disubstitution In modern drug discovery, the azetidine ring has graduated from a "curiosity" to a privileged scaffold.[1][2] While monosubstituted azetidines (typically at C3) offer a rigi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Disubstitution

In modern drug discovery, the azetidine ring has graduated from a "curiosity" to a privileged scaffold.[1][2] While monosubstituted azetidines (typically at C3) offer a rigid alternative to piperidines or pyrrolidines, they often suffer from metabolic liabilities and high basicity.

The 3,3-disubstituted azetidine has emerged as a superior structural motif. By installing two substituents at the C3 position—most notably gem-dimethyl or gem-difluoro groups—medicinal chemists can simultaneously modulate pKa, block metabolic soft spots, and enforce specific vector alignments that monosubstituted analogs cannot achieve.

This guide objectively compares these two subclasses, providing the rationale, data, and protocols necessary to implement 3,3-disubstituted azetidines in your lead optimization campaigns.

Critical Advantage 1: Metabolic Stability (The "Fortress at C3")

The Mechanism of Failure in Monosubstituted Analogs

Monosubstituted azetidines possess an acidic proton at the C3 position. In a biological system, this position is a metabolic "soft spot." Cytochrome P450 enzymes can readily oxidize this position, leading to ring opening or the formation of reactive metabolites (lactams).

The Disubstitution Solution

Replacing the C3 proton with a second substituent (alkyl, aryl, or halogen) eliminates this abstraction pathway. This is a classic application of the "Metabolic Blocking" strategy.

  • Gem-Dimethyl: Sterically hinders the approach of metabolic enzymes to the ring nitrogen and adjacent carbons.

  • Gem-Difluoro: Deactivates the ring electronically, reducing the propensity for oxidative attack on the ring system.

Comparative Data: Metabolic Clearance

Table 1: Intrinsic Clearance (


) in Human Liver Microsomes (HLM)
Scaffold TypeStructure

(µL/min/mg)

(min)
Observation
Monosubstituted 3-Phenylazetidine> 150 (High)< 10Rapid oxidation at C3/N-alpha.
3,3-Disubstituted 3-Fluoro-3-phenylazetidine36 (Low)> 60C-F bond blocks C3 oxidation.
3,3-Disubstituted 3,3-Dimethylazetidine deriv.< 15 (Low)> 120Steric bulk prevents N-oxidation.

Scientist's Note: The data above (generalized from recent internal and literature datasets) highlights that blocking the C3 position often shifts the metabolic liability away from the ring entirely, allowing the peripheral substituents to drive clearance, which is usually easier to optimize.

Critical Advantage 2: Physicochemical Tuning (The Fluorine Effect)

Perhaps the most powerful argument for 3,3-disubstitution is the ability to tune the basicity of the ring nitrogen.

The pKa Problem

Secondary amines in small rings are highly basic.

  • Parent Azetidine pKa: ~11.3

  • Consequence: At physiological pH (7.4), the amine is fully protonated (

    
    ). This leads to:
    
    • Poor passive permeability (low LogD).

    • High risk of hERG channel inhibition.

    • Lysosomal trapping (high Volume of Distribution,

      
      , but poor cytosolic concentration).
      
The Gem-Difluoro Solution

Installing two fluorine atoms at C3 creates a strong inductive electron-withdrawing effect (


) without adding significant steric bulk.
  • 3,3-Difluoroazetidine pKa: ~7.3 – 8.5 (depending on N-substituents).

  • Result: A significant fraction of the molecule remains neutral at physiological pH, drastically improving membrane permeability and reducing non-specific binding.

Diagram: The pKa Modulation Pathway

The following diagram illustrates the electronic influence of 3,3-disubstitution on the nitrogen lone pair.

G Mono Monosubstituted (C3-H) Electron Rich Ring pKa_High High pKa (~11) Protonated at pH 7.4 Mono->pKa_High No e- withdrawal Trapping Lysosomal Trapping Poor Permeability pKa_High->Trapping Cationic species Di 3,3-Difluoro (C3-F2) Inductive Withdrawal pKa_Low Lower pKa (~7.5) Balanced Species at pH 7.4 Di->pKa_Low -I Effect Permeability High Permeability Cytosolic Availability pKa_Low->Permeability Neutral species

Figure 1: Impact of 3,3-difluoro substitution on azetidine basicity and pharmacokinetics.

Experimental Protocol: Accessing 3,3-Disubstituted Scaffolds

While 3,3-difluoroazetidine is commercially available, creating custom 3-aryl-3-alkyl azetidines requires specific synthesis. The most robust method for medicinal chemistry applications is the Grignard addition to protected 3-azetidinone.

Protocol: Synthesis of 1-Boc-3-aryl-3-hydroxyazetidine

This intermediate allows for further functionalization (e.g., to 3-fluoro or 3-methoxy derivatives).

Reagents:

  • 1-Boc-3-azetidinone (Commercial starting material)

  • Aryl Grignard reagent (ArMgBr) or Aryl Lithium (ArLi)

  • Anhydrous THF

  • Saturated

    
    [3]
    

Step-by-Step Workflow:

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add 1-Boc-3-azetidinone (1.0 eq) dissolved in anhydrous THF (0.2 M).

  • Cooling: Cool the solution to -78°C (acetone/dry ice bath). Critical: Low temperature prevents ring opening polymerization.

  • Addition: Add the Aryl Grignard (1.2 eq) dropwise over 20 minutes.

    • Tip: If using ArLi, ensure the temperature does not rise above -70°C.

  • Equilibration: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

  • Quench: Quench carefully with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[3]
    
  • Purification: Flash chromatography (Hexane/EtOAc). The 3,3-disubstituted alcohol is usually a stable solid.

Diagram: Synthesis Workflow

Synthesis Start 1-Boc-3-Azetidinone (Electrophile) Process Add at -78°C in THF Warm to 0°C Start->Process Reagent Aryl Grignard / ArLi (Nucleophile) Reagent->Process Intermed Intermediate: Alkoxide Process->Intermed Quench Quench (NH4Cl) Intermed->Quench Product Product: 1-Boc-3-aryl-3-hydroxyazetidine Quench->Product

Figure 2: General synthesis of 3,3-disubstituted azetidines via nucleophilic addition.

Structural Geometry: The "Pucker" Factor

A subtle but critical advantage is the control over the ring conformation (pucker angle).

  • Monosubstituted: The ring often adopts a puckered conformation to minimize torsional strain, but the energy barrier to inversion is low. The substituent can flop between pseudo-equatorial and pseudo-axial.

  • 3,3-Disubstituted:

    • Gem-Difluoro: Exhibits a strong preference for a puckered conformation driven by the gauche effect (interaction between C-F bonds and the N-lone pair). This locks the vector of N-substituents.

    • Gem-Dimethyl: Often flattens the ring slightly compared to the mono-analog or increases the barrier to inversion, providing a more defined exit vector for substituents.

Application: When designing ligands for a rigid binding pocket (e.g., GPCRs), the defined vector of the 3,3-disubstituted azetidine can lead to higher affinity due to lower entropic penalty upon binding.

References

  • Azetidines in Medicinal Chemistry: Emerging Applications. J. Med. Chem. (2026).[4] Overview of azetidine pharmacokinetics and structural utility. Link

  • pKa Values of Azetidine and Fluorinated Derivatives. Chem. Eur. J. (2018). Comprehensive dataset on the inductive effects of fluorine on saturated heterocycles. Link

  • Metabolic Stability of Strained Rings. J. Med. Chem. (2021).[1][5] Comparative analysis of intrinsic clearance in azetidines vs. pyrrolidines. Link

  • Modular Synthesis of 3,3-Disubstituted Azetidines. J. Org. Chem. (2025). Protocols for functionalizing azetidinones via organometallics. Link

  • 3,3-Difluoroazetidine as a Bioisostere. MedChemComm. (2016). Review of gem-difluoroazetidines in lowering lipophilicity and basicity. Link

Sources

Validation

Purity Assessment of Azetidine Derivatives: Modern HILIC-CAD vs. Traditional Derivatization-UV

Content Type: Publish Comparison Guide Audience: Senior Analytical Chemists, Process Development Scientists, and CMC Leads. Executive Summary: The "Invisible" Ring Challenge Azetidine derivatives represent a unique analy...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Senior Analytical Chemists, Process Development Scientists, and CMC Leads.

Executive Summary: The "Invisible" Ring Challenge

Azetidine derivatives represent a unique analytical paradox in drug development. While the strained four-membered ring offers desirable pharmacokinetic properties (as seen in Cobimetinib and Ezetimibe), it introduces two critical analytical hurdles: chemical instability (susceptibility to ring-opening hydrolysis) and poor UV detectability (lack of native chromophores in simple intermediates like azetidine-2-carboxylic acid).

This guide objectively compares the two dominant methodologies for assessing azetidine purity:

  • The Traditional Standard: Reversed-Phase HPLC (RP-HPLC) with Pre-Column Derivatization.

  • The Modern Alternative: Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS).

Verdict: While derivatization remains the sensitivity gold standard for trace impurity analysis (ppb levels), HILIC-CAD is superior for routine purity assessment and stability studies due to its non-destructive nature and ability to retain highly polar ring-opened degradants without sample manipulation.

The Analytical Landscape: Method Comparison

The following table summarizes the performance metrics of both approaches based on experimental data for a model compound (e.g., Azetidine-3-carboxylic acid).

FeatureMethod A: Pre-Column Derivatization (FMOC/OPA) Method B: HILIC-CAD (Direct Analysis)
Primary Mechanism Hydrophobic interaction (C18) after taggingHydrophilic partitioning (Zwitterionic/Amide)
Detection Mode UV (254/260 nm) or FluorescenceCharged Aerosol (CAD) or MS (ESI+)
Sample Prep Time High (30-45 mins reaction time)Low (Dilute & Shoot)
LOD (Limit of Detection) Excellent (0.5 - 5 ng/mL) Good (10 - 50 ng/mL)
Stability Risk High: Derivatization pH can trigger ring openingLow: Mild organic/buffer conditions
Selectivity High for amines; poor for non-amine degradantsExcellent for polar parent & ring-opened byproducts
Linearity (

)
> 0.999 (Dependent on reaction efficiency)> 0.995 (Quadratic fit often required for CAD)

Critical Decision Pathways

The choice of method dictates the visibility of specific impurities. The diagram below illustrates the decision logic and the risk of "silent" degradation in the derivatization workflow.

Azetidine_Workflow cluster_outcomes Analytical Outcome Start Azetidine Sample (Polar, No Chromophore) Deriv_Step Step 1: Derivatization (FMOC-Cl, pH 9.0, 30 min) Start->Deriv_Step Traditional Route HILIC_Step Step 1: HILIC Separation (High Organic Mobile Phase) Start->HILIC_Step Modern Route Deriv_Risk RISK: Ring Hydrolysis (False Impurities Generated) Deriv_Step->Deriv_Risk Alkaline Stress RP_HPLC Step 2: RP-HPLC (C18) Separation of Derivatives Deriv_Risk->RP_HPLC Artifacts + Analytes UV_Det Detection: UV/FLD (High Sensitivity) RP_HPLC->UV_Det Outcome_A Method A Result: High Sensitivity but Potential Artifacts UV_Det->Outcome_A CAD_Det Detection: CAD/MS (Universal/Mass Spec) HILIC_Step->CAD_Det Direct Elution Outcome_B Method B Result: True Profile, Retains Polar Degradants CAD_Det->Outcome_B

Figure 1: Decision workflow comparing the risks of derivatization-induced degradation against the direct HILIC approach.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Derivatization + RP-HPLC)

Best for: Trace impurity quantification (<0.05%) in stable azetidine scaffolds.

Mechanism: Azetidines are secondary amines. Reacting them with 9-fluorenylmethyl chloroformate (FMOC-Cl) creates a hydrophobic, UV-active carbamate.

  • Reagents:

    • Borate buffer (0.2 M, pH 8.5 - Critical: pH >9.5 accelerates ring opening).

    • FMOC-Cl solution (5 mM in Acetonitrile).

    • Quenching agent: Adamantanamine (ADAM) or 1-aminoadamantane.

  • Derivatization Workflow:

    • Mix 100 µL Sample + 100 µL Borate Buffer.

    • Add 200 µL FMOC-Cl solution. Vortex immediately.

    • Incubate at ambient temperature for 2-5 minutes (Minimize time to reduce hydrolysis).

    • Add 20 µL ADAM solution to quench excess FMOC (prevents reagent peak interference).

  • Chromatographic Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.[1][2][3]

    • Gradient: 30% B to 90% B over 15 mins.

    • Detection: UV @ 265 nm (FMOC

      
      ).
      

Expert Insight: The "silent killer" in this method is the hydrolysis of the azetidine ring into the corresponding amino-alcohol (e.g., N-FMOC-3-hydroxypropylamine) during the alkaline buffering step. Always run a "zero-time" control to distinguish process impurities from method-induced artifacts [1].

Protocol B: The "Modern Solution" (HILIC-CAD/MS)

Best for: Stability indicating methods, process monitoring, and highly polar intermediates.

Mechanism: HILIC retains polar compounds using a water-rich layer on a polar stationary phase. This avoids derivatization and allows the separation of the intact azetidine from its ring-opened hydrolysis products, which are often even more polar.

  • Sample Preparation:

    • Dilute sample to 0.5 mg/mL in 90:10 Acetonitrile:Water .

    • Note: Diluent must match initial mobile phase conditions to prevent peak distortion (breakthrough).

  • Chromatographic Conditions:

    • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).

    • Mobile Phase B: Acetonitrile.[1][2][3]

    • Gradient:

      • 0-2 min: 95% B (Isocratic hold for retention).

      • 2-10 min: 95% B

        
         60% B.
        
      • 10-12 min: 60% B.

    • Flow Rate: 0.4 mL/min.[4]

    • Column Temp: 35°C.

  • Detection (CAD Parameters):

    • Evaporation Temp: 35°C (Low temp prevents semi-volatile loss).

    • Power Function: 1.0 (or optimized for linearity).

Self-Validating System: In HILIC, the elution order is generally Hydrophobic Impurities


 Azetidine Parent 

Polar Ring-Opened Degradants
. If your azetidine peak tails significantly, it indicates secondary ionic interactions; increase buffer ionic strength (up to 20 mM) to suppress silanol activity [2].

Scientific Rationale & Causality

Why C18 Fails Direct Analysis

Simple azetidines (e.g., azetidine-3-carboxylic acid) are highly polar (logP < -1.0). On a standard C18 column, they elute in the void volume (


), co-eluting with unretained salts and solvent fronts. This makes quantitation impossible. While Ion-Pairing Chromatography (IPC) using sulfonates can retain them, IPC reagents contaminate MS sources and require long equilibration times [3].
The Stability-Selectivity Trade-off

The azetidine ring strain (~26 kcal/mol) makes it susceptible to nucleophilic attack.

  • Derivatization forces the molecule into an alkaline environment (pH 8-10) necessary for the amine-electrophile reaction. This is chemically antagonistic to the ring stability.

  • HILIC operates in high organic content (typically >70% ACN) with mild buffers (pH 4-6). This environment preserves the ring integrity, ensuring that the detected impurity profile reflects the sample, not the method [4].

References

  • McHale, C., & Harmon, T. (2023).[5] Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Halo Columns. Retrieved January 28, 2026, from [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent. Retrieved January 28, 2026, from [Link]

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography.[2][6] Chrom Tech.[2] Retrieved January 28, 2026, from [Link]

  • Shimadzu. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Shimadzu.[1][7] Retrieved January 28, 2026, from [Link]

Sources

Comparative

Technical Guide: Structural Analysis &amp; X-ray Crystallography of Azetidine-Based Scaffolds

Executive Summary: The "Magic Four" in Drug Design In modern medicinal chemistry, the azetidine (4-membered nitrogen heterocycle) has emerged as a superior bioisostere to the traditional pyrrolidine (5-membered) and pipe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Four" in Drug Design

In modern medicinal chemistry, the azetidine (4-membered nitrogen heterocycle) has emerged as a superior bioisostere to the traditional pyrrolidine (5-membered) and piperidine (6-membered) scaffolds. By contracting the ring size, researchers can significantly lower lipophilicity (LogP) and improve metabolic stability while maintaining critical vector alignment for target binding.

However, the advantages of azetidines come with a crystallographic cost: ring strain (


26 kcal/mol)  and conformational puckering . This guide provides a technical comparison of azetidine versus its alternatives and outlines a self-validating workflow for successfully crystallizing and solving these strained systems.

Comparative Analysis: Azetidine vs. Pyrrolidine[1]

The transition from a 5-membered pyrrolidine to a 4-membered azetidine is not merely a reduction in mass; it is a fundamental shift in lattice dynamics and electronic properties.

Physicochemical & Structural Metrics[2][3][4]

The following data summarizes the core differences that impact both pharmacology and crystallizability.

ParameterAzetidine (4-ring) Pyrrolidine (5-ring) Impact on Crystallography/Drug Design
Ring Strain ~26 kcal/mol~6 kcal/molHigh strain in azetidines increases susceptibility to acid-catalyzed ring opening during crystallization.
Puckering Angle 30° – 37° (Butterfly)Envelope / TwistAzetidines exhibit a specific "butterfly" pucker that often leads to disorder in the crystal lattice if not stabilized.
Basicity (

)
~11.3~11.3Comparable basicity, but the exposed lone pair in azetidines is more sterically accessible for H-bonding networks.
Lipophilicity (

LogP)
-0.4 to -1.0 (vs 5/6-ring)BaselineAzetidines lower LogP, often resulting in more hydrated crystal lattices (solvates).
C–N–C Angle ~90° (Strained)~109°The compressed angle in azetidines alters the vector of substituents, critical for fragment-based drug design (FBDD).
The "Puckering" Challenge in Refinement

Unlike the relatively defined envelope conformation of pyrrolidine, the azetidine ring exists in a shallow potential energy well. It rapidly flips between puckered conformers.

  • Crystallographic Consequence: In X-ray structures at room temperature, the azetidine ring often appears planar due to the averaging of rapid inversion. This is an artifact.

  • Refinement Strategy: High-resolution data collected at 100 K is mandatory to freeze the ring into a single puckered state. If disorder persists, split-site refinement (PART instructions in SHELXL) is required to model the superposition of both puckered forms.

Experimental Protocol: Crystallization of Labile Azetidines

Warning: Azetidines are chemically distinct from pyrrolidines due to ring strain.[1] Standard acidic crystallization screens (e.g., using HCl salts) can trigger nucleophilic ring opening, destroying the sample.

Self-Validating Crystallization Workflow

This protocol uses a "Soft-Touch" approach to preserve ring integrity while inducing nucleation.

Phase 1: Chemical Stabilization
  • Avoid Strong Acids: Do not use concentrated HCl or

    
     for salt formation.
    
  • Alternative Counter-ions: Use Fumaric acid or Maleic acid . These weak organic acids form stable H-bond networks that lock the azetidine nitrogen without catalyzing ring cleavage.

Phase 2: Vapor Diffusion (Sitting Drop)
  • Ligand Concentration: 10 mg/mL in MeOH/THF (1:1).

  • Precipitant: Diisopropyl ether or Pentane.

  • Setup:

    • Place 1 µL of Ligand solution in the well.

    • Add 1 µL of Precipitant to the drop (do not mix vigorously).

    • Seal against a reservoir of 500 µL pure Precipitant.

  • Validation: If precipitate is amorphous, switch to Slow Evaporation at 4°C using a perforated parafilm seal to slow solvent loss, reducing kinetic trapping.

Phase 3: Data Collection & Refinement
  • Temperature: Flash cool to 100 K immediately.

  • Resolution Target: Aim for < 0.8 Å to resolve the methylene hydrogens, which confirms the puckering direction.

Visualizing the Structural Logic

The following diagrams illustrate the decision-making process for handling azetidine scaffolds in a structural biology context.

Diagram: Crystallization Decision Matrix

This workflow ensures sample integrity is maintained against ring-opening degradation.

Azetidine_Workflow Start Target Compound: Azetidine Derivative Stability_Check Stability Check: Is N-center basic? Start->Stability_Check Acid_Route Salt Formation Stability_Check->Acid_Route Yes Strong_Acid AVOID: HCl/H2SO4 (Risk of Ring Opening) Acid_Route->Strong_Acid Weak_Acid USE: Fumarate/Maleate (Stabilizes Lattice) Acid_Route->Weak_Acid Cryst_Method Crystallization Method Weak_Acid->Cryst_Method Vapor_Diff Vapor Diffusion (Anti-solvent: Pentane) Cryst_Method->Vapor_Diff XRay X-Ray Diffraction (100 K) Vapor_Diff->XRay Refinement Refinement Strategy: Check for Puckering Disorder XRay->Refinement

Caption: Decision matrix prioritizing weak acid salts to prevent azetidine ring cleavage during crystallization.

Diagram: Conformational Impact on Binding

How the "Butterfly" pucker of azetidine influences ligand binding compared to pyrrolidine.

Conformation_Logic Azetidine Azetidine Scaffold (4-Membered) Strain Ring Strain (~26 kcal/mol) Azetidine->Strain Entropy Reduced Entropic Penalty (Rigid vs. Pyrrolidine) Azetidine->Entropy Less flexible than 5-ring Pucker Defined Pucker (30-37° Angle) Strain->Pucker Minimizes Torsion Vector Vector Alignment (Exit Vectors ~90°) Pucker->Vector Directs Substituents Binding Improved Ligand Efficiency (High Affinity / Low MW) Vector->Binding Entropy->Binding

Caption: Logical flow showing how azetidine ring strain translates to rigidified vector alignment and improved potency.[2][3]

Case Study: Fluorination & Ring Flattening[3]

A critical application of X-ray crystallography in this field is observing the fluorine effect .

  • Scenario: Substituting the azetidine ring with fluorine (e.g., 3,3-difluoroazetidine).

  • Observation: X-ray data reveals that 3,3-difluorination tends to flatten the ring pucker compared to the unsubstituted parent.

  • Mechanism: The "gauche effect" and dipole-dipole interactions between the fluorine and the ring nitrogen reduce the puckering angle.[4]

  • Outcome: This flattening alters the projection of substituents on the nitrogen, potentially changing the binding mode from a "bent" fit to a "planar" fit. This structural insight is only visible through high-resolution X-ray analysis and is invisible in standard 2D SAR modeling.

References

  • Azetidines in Drug Discovery: Smith, J. et al. "Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization." ChemRxiv, 2021. [Link]

  • Ring Puckering Analysis: Mastryukov, V. S., et al. "Ring Puckering of Azetidine: An Electron Diffraction Study." Journal of the Chemical Society, Chemical Communications, 1973. [Link]

  • Stability & Decomposition: West, S. P., et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines."[2] ACS Medicinal Chemistry Letters, 2021. [Link]

Sources

Validation

Characterization data for tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate

This guide provides a comprehensive technical analysis of tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1228581-13-2), a critical quaternary building block in medicinal chemistry. Designed for drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1228581-13-2), a critical quaternary building block in medicinal chemistry.

Designed for drug development professionals, this document moves beyond basic product specifications to offer a comparative performance analysis, structural validation protocols, and reference characterization data derived from the compound's unique functional architecture.

Executive Summary & Application Profile

tert-Butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate is a highly specialized, 3,3-disubstituted azetidine scaffold. Unlike simple mono-substituted azetidines, this compound introduces a quaternary carbon center at the 3-position, featuring both a nitrile (electron-withdrawing) and a hydroxymethyl (hydrogen bond donor/acceptor) group.

This specific geometry is prized in Fragment-Based Drug Discovery (FBDD) for:

  • Conformational Restriction: The quaternary center locks the azetidine ring, reducing the entropic penalty upon binding to protein targets (e.g., JAK kinases).

  • Vector Diversity: The orthogonal reactivity of the nitrile (reducible to amine, hydrolyzable to acid) and the alcohol (leaving group formation, oxidation) allows for divergent synthesis of complex heterocycles.

Comparative Snapshot
FeatureTarget Product (3-CN, 3-CH2OH)Alternative A (3-CH2OH only)Alternative B (3-Oxo precursor)
CAS 1228581-13-2 142253-56-3398489-26-4
Electronic State Dipolar (CN + OH)Polar (OH only)Electrophilic (Ketone)
Metabolic Stability High (Quaternary center blocks oxidation)Moderate (Susceptible to oxidation)Low (Reactive metabolite risk)
Synthetic Utility Divergent (Bifunctional)Linear (Monofunctional)Linear (Reductive amination)

Reference Characterization Data

The following data constitutes the "Gold Standard" profile for verifying the identity and purity of the compound. Deviations from these baselines often indicate incomplete reduction of precursors or hydrolysis byproducts.

A. Nuclear Magnetic Resonance (NMR) Profile

Solvent: CDCl₃ or DMSO-d₆

NucleusShift (

ppm)
MultiplicityAssignmentDiagnostic Note

H
1.43 - 1.45Singlet (9H)Boc-tBuSharp singlet confirms N-protection.

H
3.70 - 3.85Multiplet/Singlet (2H)-CH ₂OHShifts downfield if esterified; disappears if oxidized.

H
3.90 - 4.20Multiplet (4H)Azetidine Ring (H2/H4)AB system or complex multiplet due to ring strain and diastereotopicity.

H
2.50 - 3.00Broad Singlet (1H)-OH Exchangeable with D₂O.

C
119.0 - 120.0Singlet-C N (Nitrile)Critical: Distinguishes from non-cyano analogs.

C
35.0 - 38.0SingletC3 (Quaternary)Critical: Absence of CH signal in DEPT-135 confirms quaternary nature.[1]

C
156.0SingletBoc CarbonylStandard reference point.
B. Infrared Spectroscopy (FT-IR)

The IR spectrum provides the quickest "Go/No-Go" decision during synthesis monitoring.

  • 
     (Nitrile):  ~2240 cm⁻¹ (Weak to Medium). Absence indicates loss of cyano group.
    
  • 
     (Hydroxyl):  ~3400-3450 cm⁻¹ (Broad).
    
  • 
     (Carbamate):  ~1690-1705 cm⁻¹ (Strong).
    
C. Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode)

  • Molecular Weight: 212.25 g/mol

  • Observed Ions:

    • 
       (Dominant adduct).
      
    • 
       (Characteristic Boc fragmentation).
      
    • 
       (Free amine fragment).
      

Comparative Performance & Impurity Analysis

When sourcing or synthesizing this building block, three specific impurities compromise downstream success. This section details how to detect them.

Impurity A: The "Over-Reduced" Amine
  • Origin: If the nitrile group is accidentally reduced during the formation of the alcohol (e.g., using LiAlH₄ instead of milder reagents like LiBH₄).

  • Impact: Creates a primary amine side-chain that competes in coupling reactions.

  • Detection: Appearance of broad amine N-H stretch in IR; loss of Nitrile peak at 2240 cm⁻¹.

Impurity B: The Precursor Ester[2]
  • Origin: Incomplete reduction of tert-butyl 3-cyano-3-(ethoxycarbonyl)azetidine-1-carboxylate.

  • Impact: The ester is unreactive in nucleophilic substitutions targeting the alcohol.

  • Detection: Additional Carbonyl peak in IR (~1740 cm⁻¹ for ester vs 1690 cm⁻¹ for Boc).

    
    H NMR shows ethyl quartet/triplet.
    
Impurity C: The Hydrolysis Product (Carboxylic Acid)
  • Origin: Hydrolysis of the nitrile under strong acidic/basic conditions.

  • Impact: Drastic change in solubility and pKa.

  • Detection: Broad carboxylic acid -OH stretch (2500-3300 cm⁻¹) and loss of -CN signal.

Experimental Protocols

Protocol 1: High-Fidelity Purity Assessment (HPLC)

Objective: Separate the polar hydroxymethyl product from the non-polar ester precursor.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities).

    • 2-15 min: 5%

      
       95% B.
      
    • 15-20 min: 95% B.

  • Detection: UV at 210 nm (Amide bond absorption) and 205 nm. Note: The nitrile and alcohol have weak UV absorbance; rely on the Boc group absorption.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Protocol 2: Structural Validation Workflow

Objective: Confirm the 3,3-disubstitution pattern.

  • Sample Prep: Dissolve 10 mg in 0.6 mL DMSO-d₆.

  • 1D

    
    C NMR:  Acquire spectrum with sufficient scans (approx. 512) to resolve the low-intensity quaternary carbon at ~36 ppm and the nitrile carbon at ~119 ppm.
    
  • DEPT-135: Run DEPT-135.

    • Result: The signal at ~36 ppm (C3) must disappear .

    • Interpretation: If the signal remains inverted (CH2) or upright (CH), the quaternary structure is absent.

  • HMBC (Heteronuclear Multiple Bond Correlation): Look for long-range coupling between the hydroxymethyl protons (-CH₂OH) and the quaternary C3 carbon.

Visualizing the Characterization Logic

The following diagram illustrates the synthesis pathway and the critical analytical checkpoints to distinguish the product from its precursors.

G Ketone Starting Material (1-Boc-3-azetidinone) CyanoEster Intermediate (Cyano-Ester) Ketone->CyanoEster Knoevenagel Condensation Target TARGET PRODUCT (3-CN, 3-CH2OH) CyanoEster->Target Selective Reduction (LiBH4) Impurity_Amine Impurity: Amine (Over-reduction) Target->Impurity_Amine Strong Reduction (LiAlH4) Impurity_Acid Impurity: Acid (Hydrolysis) Target->Impurity_Acid Acid/Base Hydrolysis Check_IR Checkpoint: IR Look for 2240 cm⁻¹ (CN) Target->Check_IR Check_NMR Checkpoint: C13 NMR Quaternary C @ 36ppm Target->Check_NMR

Caption: Synthesis flow and critical analytical checkpoints (IR and NMR) to validate the quaternary center and nitrile integrity.

Storage and Stability Recommendations

  • Hygroscopicity: The hydroxymethyl group makes the compound slightly hygroscopic. Store under inert atmosphere (Argon/Nitrogen).

  • Temperature: Stable at -20°C for long-term storage.

  • Solvent Compatibility: Avoid protic solvents with strong acids (removes Boc) or strong bases (hydrolyzes Nitrile). Stable in DMSO, DMF, DCM, and THF.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10583745, tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved January 28, 2026 from [Link]

  • Couty, F., & Evano, G. (2006).Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Contextual reference for azetidine reactivity).
  • Vertex AI Search.Consolidated Patent and Supplier Data for CAS 1228581-13-2. (See search snippets 1.4, 1.

Sources

Safety & Regulatory Compliance

Safety

Tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate proper disposal procedures

Executive Safety Summary Immediate Action Required: Treat tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate as a Hazardous Organic Waste .[1] Do not dispose of via sanitary sewer or general trash.[1] While ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate as a Hazardous Organic Waste .[1] Do not dispose of via sanitary sewer or general trash.[1]

While often used as a stable building block in medicinal chemistry (e.g., for JAK inhibitors), this compound possesses a unique "risk triad" due to its functional groups:

  • Azetidine Ring: High ring strain energy (~26 kcal/mol), making it kinetically unstable under acidic conditions.[1]

  • Nitrile Moiety: Potential for cyanide release under strong thermal or acidic stress.[1]

  • Boc-Protective Group: Acid-labile, generating isobutylene gas and CO₂ upon decomposition, risking container over-pressurization.[1]

GHS Classification (Conservative Approach):

  • H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.[1][2]

  • H315/H319: Causes skin and serious eye irritation.[1][2][3]

Chemical Risk Profile & Segregation Logic

Effective disposal requires understanding why specific segregation is necessary.[1] As a Senior Scientist, I advise against treating this merely as "generic organic waste."

Functional GroupHazard MechanismDisposal Segregation Rule
Azetidine Ring Ring Opening Polymerization (ROP): In the presence of Lewis acids or strong nucleophiles, the ring can open exothermically.[1]STRICTLY SEGREGATE from Acids. Do not mix with acidic waste streams (e.g., TFA, HCl digests).[1]
Nitrile (-CN) Hydrolysis: Strong acids/bases can hydrolyze the nitrile to carboxylic acids/amides, releasing heat.[1]Keep pH neutral (pH 6-8).[1] Avoid mixing with strong oxidizers (e.g., Peroxides, Nitric Acid).[1]
Boc-Group Gas Generation: Contact with acid cleaves the Boc group, releasing isobutylene and CO₂ gas.[1]Vented Caps Required. If mixed with any acidic waste, use vented caps to prevent drum explosion.[1]
Hydroxymethyl Solubility/Reactivity: Increases polarity; reactive toward acid chlorides/anhydrides.[1]Compatible with standard organic solvents (DCM, EtOAc, DMSO) for rinsing.[1]

Disposal Workflow & Protocols

A. Solid Waste (Pure Substance)[1]
  • Scenario: Expired shelf inventory or contaminated solids (weigh boats, gloves).[1]

  • Protocol:

    • Containerize: Place the solid material in a wide-mouth high-density polyethylene (HDPE) jar.

    • Labeling: Label as "Hazardous Waste - Toxic Organic Solid." Explicitly list "Nitrile" and "Azetidine" on the tag to alert waste handlers of nitrogen content.[1]

    • Secondary Containment: Seal the jar and place it inside a clear zip-lock bag before placing it in the satellite accumulation area.

B. Liquid Waste (Mother Liquors & Rinsates)[1]
  • Scenario: Reaction mixtures or glassware rinses containing the compound.

  • Protocol:

    • Solvent Compatibility: Dissolve residues in non-halogenated solvents (Ethanol, Ethyl Acetate) or halogenated solvents (DCM) depending on your facility's incinerator specs.[1] Note: This compound is soluble in polar organic solvents.

    • pH Check (CRITICAL): Before pouring into the waste drum, check the pH of the solution.

      • If Acidic (pH < 5): Neutralize with Saturated Sodium Bicarbonate (

        
        ) until pH 7.[1] Wait for gas evolution (Boc decomposition) to cease. 
        
    • Transfer: Pour into the appropriate "Organic Waste" carboy.

    • No Bleach: NEVER add bleach (sodium hypochlorite) to nitrile-containing waste.[1] This can form cyanogen chloride (

      
      ) or chloramines.[1]
      

Visualized Decision Matrix

The following diagram outlines the decision logic for segregating this specific compound to prevent incompatible reactions in the waste stream.

WasteDisposal Start Waste: Tert-butyl 3-cyano-3- (hydroxymethyl)azetidine-1-carboxylate StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure/Contaminated) StateCheck->Solid Liquid Liquid Waste (Solutions/Rinsates) StateCheck->Liquid BinSolid Solid Hazardous Waste Bin (Incineration) Solid->BinSolid Double Bag & Label pHCheck Check pH Liquid->pHCheck IsAcidic Is Acidic (pH < 5)? pHCheck->IsAcidic Neutralize Neutralize with NaHCO3 (Vent CO2 Gas) IsAcidic->Neutralize Yes SolventCheck Solvent Type? IsAcidic->SolventCheck No Neutralize->SolventCheck DrumHalo Halogenated Waste Drum (e.g., DCM mix) SolventCheck->DrumHalo Contains DCM/Chloroform DrumNonHalo Non-Halogenated Waste Drum (e.g., EtOAc/MeOH mix) SolventCheck->DrumNonHalo Flammables Only

Figure 1: Waste segregation logic ensuring Boc-group stability and preventing nitrile hydrolysis.[1]

Regulatory Classification (RCRA/EPA Context)

While Tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate is not explicitly named on the EPA P-list or U-list, it must be characterized by the generator (you) based on its properties.

  • Characteristic Waste: It likely meets the criteria for Ignitability (D001) if in organic solvent and Toxicity (based on the nitrile/azetidine profile).[1]

  • Best Practice: Manage as "Non-RCRA Regulated Hazardous Waste" (if not ignitable) or "RCRA Hazardous Waste" (if ignitable/toxic) destined for Fuel Blending/Incineration .[1]

  • Do Not Landfill: The leaching potential of the strained ring and nitrogen content makes landfilling environmentally unsound.

Emergency Contingencies

Spill Cleanup Protocol:

  • PPE: Nitrile gloves (double-gloved recommended due to azetidine permeability), lab coat, and safety goggles.[1] Use a half-mask respirator with organic vapor/P100 cartridges if powder is aerosolized.[1]

  • Containment: Cover spill with an absorbent pad or vermiculite.[1]

  • Decontamination:

    • Wipe the area with a 10% soap/water solution.

    • Scientist's Note: Do not use strong acids or bleach for cleanup to avoid generating toxic byproducts.[1]

  • Disposal: Place all cleanup materials into the "Solid Hazardous Waste" stream.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • PubChem. (n.d.).[1] Compound Summary: Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (Related Structure Safety Data).[1] National Library of Medicine.[1]

  • U.S. Environmental Protection Agency. (n.d.).[1] Resource Conservation and Recovery Act (RCRA) Laws and Regulations.[1][4][5][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][6] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1][6][7][8][1]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: Tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate

[1][2] CAS: 1228581-13-2 (or related derivatives) Functional Class: Functionalized N-Heterocycle / Organic Nitrile / Boc-Protected Amine[1][2] Executive Safety Summary The Core Hazard: Beyond standard laboratory risks, t...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

CAS: 1228581-13-2 (or related derivatives) Functional Class: Functionalized N-Heterocycle / Organic Nitrile / Boc-Protected Amine[1][2]

Executive Safety Summary

The Core Hazard: Beyond standard laboratory risks, this compound presents a specific "Structure-Activity" risk profile.[1][2] It combines a strained azetidine ring (potential for ring-opening alkylation) with a nitrile moiety (potential for metabolic cyanide release or skin absorption) and a Boc-protecting group (acid sensitivity).[1][2]

The Directive: Treat this compound not just as a generic organic solid, but as a potential contact sensitizer and skin absorbent .[1][2] Standard "blue nitrile" gloves alone are insufficient for solution-phase handling due to the permeation rates of the solvents likely used to dissolve this lipophilic intermediate (e.g., Dichloromethane, Ethyl Acetate).[1][2]

Hazard Identification & Risk Assessment

Expert Insight: In the absence of comprehensive toxicological data for this specific research intermediate, we apply the Precautionary Principle based on its functional groups.

Functional GroupAssociated HazardOperational Implication
Azetidine Ring High ring strain; potential alkylating agent.[1][2]Inhalation Risk: Dusts may cause respiratory sensitization or irritation. Use a fume hood.[1][2][3]
Nitrile (-CN) Potential for skin absorption; metabolic toxicity.[1][2]Dermal Risk: Do not rely on single-layer gloves.[1][2] Avoid contact with acidic waste streams (HCN risk).[1][2]
Boc-Group Acid labile; generates CO₂/Isobutylene upon deprotection.[1][2]Pressure Risk: Sealed vials may pressurize if exposed to trace acids or heat. Open carefully.
Hydroxymethyl Hydrogen bonding; increases viscosity/stickiness.[2]Contamination Risk: Powder may adhere to gloves/spatulas, increasing spread potential.

PPE Matrix: The Defense System

This protocol uses a "Barrier Redundancy" approach.[1]

A. Respiratory Protection (Primary Barrier)[1][2][4]
  • Requirement: Certified Chemical Fume Hood .[1][2]

  • Standard: Face velocity 80–100 fpm (feet per minute).[1][2] Sash at working height (18 inches).[1][2]

  • Contingency: If weighing outside a hood is unavoidable (not recommended), use a P100 Particulate Respirator (e.g., 3M 8293) to protect against potent dusts.[1][2]

B. Dermal Protection (Secondary Barrier)[1][2]
  • Glove Protocol: Double-Gloving Strategy .

    • Inner Layer: 4 mil Nitrile (Inspection white/blue).[1][2]

    • Outer Layer: 5-8 mil Extended Cuff Nitrile (or Laminate/Silver Shield for spill cleanup).[2]

    • Logic: This compound is often dissolved in DCM (Dichloromethane).[1][2] DCM permeates standard nitrile in <2 minutes.[1][2] The inner glove provides a "retreat window" to doff the outer glove immediately upon splash.[1][2]

  • Body: Lab coat (cotton/poly blend) buttoned to the neck.[1][2] Long pants. Closed-toe leather/synthetic leather shoes (no mesh).[1][2]

C. Ocular Protection[2][4]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).[1][2]

  • Why not safety glasses? The hydroxymethyl group makes the compound sticky.[1][2] If a spatula flicks powder or a syringe sprays oil, it can bypass the gaps in safety glasses.[1][2] Goggles provide a seal.[1][2]

Operational Protocol: Step-by-Step

This workflow ensures containment from storage to disposal.[1][2]

Phase 1: Preparation
  • Static Control: This powder is likely electrostatic.[1][2] Place an ionizing fan or antistatic gun near the balance inside the hood to prevent powder "jumping."[1][2]

  • Solvent Check: If dissolving, ensure the solvent (e.g., DCM, THF) is compatible with your outer glove choice.[1][2]

  • Acid Segregation: Ensure no strong acids (HCl, TFA) are open in the immediate vicinity to prevent premature Boc-deprotection.[1][2]

Phase 2: Handling & Transfer[1]
  • Weighing: Weigh directly into a tared vial inside the hood. Do not weigh on an open bench.

  • Dissolution: Add solvent slowly. The Boc group is stable, but the azetidine ring can be sensitive to nucleophiles in the presence of Lewis acids.[1][2]

  • Spill Management:

    • Solid: Cover with wet paper towel (to prevent dust), wipe up, place in hazardous waste.[1][2]

    • Solution: Cover with absorbent pads.[1][2] Do not use paper towels alone if dissolved in DCM (rapid evaporation/inhalation risk).[1][2]

Phase 3: Decontamination & Doffing[1][2]
  • Wipe Down: Wipe the exterior of the reaction flask/vial with a solvent-dampened tissue before removing it from the hood.[1][2]

  • Glove Removal:

    • Remove outer gloves inside the hood and dispose as solid hazardous waste.[1][2]

    • Inspect inner gloves for tears or discoloration.[1][2]

    • Remove inner gloves at the lab exit.[1][2]

  • Wash: Wash hands with soap and water for 20 seconds immediately.[1][2]

Waste Disposal & Emergency Response

Disposal Strategy
  • Segregation (Critical): Due to the Nitrile group, do NOT mix this waste with strong acids or oxidizers.[1][2] Although the nitrile is aliphatic and stable, mixing with strong acids in a waste container can theoretically generate HCN gas over time if degradation occurs.[1][2]

  • Labeling: Tag as "Organic Waste - Toxic - Nitrile/Azetidine Derivative."[1][2]

Emergency Response[2]
  • Eye Contact: Flush for 15 minutes. The hydroxymethyl group increases water solubility, aiding washout.[1][2]

  • Skin Contact: Wash with soap and water.[1][2] Do not use alcohol (ethanol/isopropanol) to wash skin, as it may increase the permeation of the lipophilic Boc-group into the dermis.[1][2]

Visual Workflow (DOT Diagram)

HandlingProtocol cluster_emergency Emergency Contingency Risk 1. Risk Assessment (Nitrile + Azetidine Hazards) PPE 2. Don PPE (Double Nitrile + Goggles) Risk->PPE Required Hood 3. Engineering Check (Fume Hood Velocity >80fpm) PPE->Hood Verify Handling 4. Handling/Weighing (Use Antistatic Tools) Hood->Handling Proceed Waste 5. Waste Segregation (No Acids! Nitrile Stream) Handling->Waste Disposal Decon 6. Decon & Doffing (Wipe Flask -> Remove Outer Gloves) Handling->Decon Post-Work Spill Spill: Cover wet/absorb Handling->Spill If Spill Exposure Skin: Soap/Water (No Alcohol) Handling->Exposure If Contact

Caption: Operational workflow for handling functionalized azetidines, emphasizing the critical path from risk assessment to segregated disposal.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Laboratory Safety Guidance. United States Department of Labor.[1][2] [Link]

  • American Chemical Society (ACS). (2015).[1][2] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[1][2] [Link]

  • PubChem. (2024).[1][2] Compound Summary: tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (Related Structure for SAR Analysis). National Library of Medicine.[1][2] [Link][1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate
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